molecular formula C6H8N4 B1266548 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 54820-92-7

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1266548
CAS No.: 54820-92-7
M. Wt: 136.15 g/mol
InChI Key: FZJSBIMCUGPBKX-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS 54820-92-7) is a heterocyclic compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol . This compound is a member of the pyrazole family, which is recognized for diverse biological activities and wide application in medicinal chemistry and agrochemical research . The presence of both an amino group and a nitrile group on the pyrazole core makes it a versatile and valuable synthon for organic synthesis . This compound serves as a key intermediate for the preparation of various fused heterocycles and poly-substituted pyrazoles . Its high reactivity allows it to participate in numerous chemical transformations, including cyclocondensation and coupling reactions . Researchers have utilized similar 5-aminopyrazole-4-carbonitrile scaffolds to synthesize novel derivatives, such as triazenpyrazole-4-carbonitriles, which have shown promising intermediate antimicrobial activity in scientific studies . These derivatives have demonstrated inhibitory effects against Gram-positive bacteria like Bacillus subtilis and the Gram-negative bacterium Pseudomonas aeruginosa , as well as against the yeast Candida albicans . Pyrazole derivatives, in general, have significant academic and industrial importance as key intermediates, particularly in applications for crop protection . Compounds featuring the 1-alkyl or aryl-1H-pyrazole unit are found in commercial herbicides, insecticides, and acaricides . The structure of this compound, confirmed by spectroscopic data, provides researchers with a reliable building block for developing new materials with potential biological activities . Attention: This product is For Research Use Only and is not intended for human or veterinary use .

Properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carbonitrile
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InChI

InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FZJSBIMCUGPBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00277316
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Molecular Weight

136.15 g/mol
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CAS No.

54820-92-7
Record name 54820-92-7
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Record name 1,3-Dimethyl-5-amino-4-cyanopyrazole
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Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 54820-92-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the aminopyrazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Aminopyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its synthesis, physicochemical properties, and potential applications in research and drug development.

Physicochemical Properties

Based on available data from chemical suppliers, this compound is an off-white solid that is typically stored at room temperature.[3] While a specific melting point for this compound is not consistently reported in the literature, related aminopyrazole derivatives exhibit a wide range of melting points, often exceeding 100°C.[4]

PropertyValueSource
CAS Number 54820-92-7[3]
Physical Form Off-white solid[3]
Storage Temperature Room temperature[3]
Purity 95%[3]
Country of Origin GB[3]

Synthesis

A common approach involves the condensation of a β-ketonitrile with a hydrazine derivative.[5] For the target compound, this would likely involve the reaction of a methylated β-ketonitrile with methylhydrazine.

Alternatively, and more commonly described for the broader class, is a one-pot reaction involving an aldehyde, malononitrile, and a hydrazine.[6][7] For the specific synthesis of the 1,3-dimethylated compound, a variation of this multi-component reaction would be necessary, potentially starting with precursors that already contain the methyl groups at the desired positions.

A general experimental protocol for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, which can be adapted, is as follows:

General Experimental Protocol for 5-Aminopyrazole Synthesis

This protocol is based on the synthesis of related 5-aminopyrazole derivatives and would require optimization for the specific synthesis of this compound.

Materials:

  • Appropriate β-ketonitrile precursor

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., a layered double hydroxide-based catalyst has been reported for similar syntheses)[6]

  • Round-bottomed flask

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Ethyl acetate and n-hexane for TLC

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottomed flask, dissolve the β-ketonitrile precursor (1 mmol) in ethanol.

  • Add methylhydrazine (1 mmol) to the solution.

  • If using a catalyst, add it to the reaction mixture (e.g., 0.05 g of a specialized catalyst).[6]

  • Stir the mixture at a specified temperature (e.g., 55 °C) for the required duration.[6]

  • Monitor the reaction progress using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, it can be removed by filtration.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

SynthesisWorkflow Reactants β-Ketonitrile Precursor + Methylhydrazine Reaction Reaction (e.g., 55 °C, stirring) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Catalyst (optional) Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Cooling, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Product 5-amino-1,3-dimethyl-1H- pyrazole-4-carbonitrile Purification->Product

General Synthetic Workflow for 5-Aminopyrazoles.

Spectral Data

FT-IR Spectroscopy

The FT-IR spectra of 5-aminopyrazole derivatives typically show characteristic peaks for the amino (N-H), cyano (C≡N), and pyrazole ring vibrations.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amino group)3300-3500
C≡N stretching (nitrile group)2210-2260
C=N and C=C stretching (pyrazole ring)1500-1650

For example, the FT-IR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows peaks at 3447, 3346, 3313, and 3208 cm⁻¹ (N-H), 2206 cm⁻¹ (C≡N), and 1632 and 1600 cm⁻¹ (ring vibrations).[4]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the amino protons. The chemical shifts will be influenced by their positions on the pyrazole ring. The N-CH₃ signal is typically found in the range of 3.5-4.0 ppm, while the C-CH₃ signal would be further upfield. The amino protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons, the carbons of the pyrazole ring, and the nitrile carbon. The nitrile carbon (C≡N) typically appears in the downfield region around 115-125 ppm. The chemical shifts of the pyrazole ring carbons are generally in the aromatic region.

For comparison, the ¹³C NMR spectrum of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCl₃ shows signals at δ 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, and 55.28.[4]

Biological Activity and Potential Applications

The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 5-aminopyrazole have been investigated for a variety of therapeutic applications.

Kinase Inhibition

A significant area of research for 5-aminopyrazole derivatives is as kinase inhibitors.[8] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 5-aminopyrazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. For instance, various 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[9][10]

KinaseInhibition cluster_0 Cellular Signaling cluster_1 Inhibition Mechanism Kinase Kinase (e.g., p38α, FGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling (e.g., Proliferation, Inflammation) PhosphorylatedSubstrate->DownstreamSignaling Aminopyrazole 5-amino-1,3-dimethyl-1H- pyrazole-4-carbonitrile Inhibition Inhibition Aminopyrazole->Inhibition Inhibition->Kinase

Potential Mechanism of Action via Kinase Inhibition.
Anticancer and Anti-inflammatory Activity

The kinase inhibitory activity of many 5-aminopyrazole derivatives translates to potential anticancer and anti-inflammatory effects. By inhibiting key kinases in cancer cell proliferation and survival pathways, these compounds can induce apoptosis and halt tumor growth.[2] Similarly, by targeting kinases involved in inflammatory signaling cascades, they can modulate the production of pro-inflammatory cytokines like TNF-α.[9]

Safety Information

According to supplier safety data, this compound is associated with the following hazard statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. While specific data for this particular derivative is limited in the public domain, the extensive research on the 5-aminopyrazole scaffold suggests its potential as a valuable building block for the discovery of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate the specific biological targets and pharmacological profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including antimicrobial and insecticidal properties. This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its general synthesis, and an overview of its characterization based on data from structurally related compounds, as specific experimental data for this particular molecule is limited in published literature.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-amino-1-phenyl-1H-pyrazole-4-carbonitrile5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
CAS Number 54820-92-7[1]5334-43-0Not Available
Molecular Formula C₆H₈N₄[1]C₁₀H₈N₄C₁₆H₁₂N₄
Molecular Weight 136.15 g/mol 184.20 g/mol 260.30 g/mol
Physical Form Off-white solid[1]Solid (pellet)Not Available
Melting Point Not Available133-136 °CNot Available
Boiling Point Not AvailableNot AvailableNot Available
Solubility Not AvailableNot AvailableNot Available
pKa Not AvailableNot AvailableNot Available
Purity 95%[1]Not AvailableNot Available
Storage Room temperature[1]Not AvailableNot Available

Synthesis

The synthesis of this compound can be inferred from the general and well-established methods for preparing 5-aminopyrazole-4-carbonitrile derivatives. A common and efficient approach is a one-pot, three-component reaction.[2][3]

General Experimental Protocol: One-Pot Three-Component Synthesis

This protocol is adapted from procedures used for the synthesis of structurally similar 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.[2]

Materials:

  • (1-methoxyethylidene)malononitrile (can be formed in situ from acetophenone and malononitrile)

  • Methylhydrazine

  • Catalyst (e.g., L-proline, calcined Mg-Fe hydrotalcite)[3]

  • Solvent (e.g., Ethanol, Water-Ethanol mixture)[2]

  • Glacial Acetic Acid (for catalyst preparation, if needed)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine (1-methoxyethylidene)malononitrile (1 equivalent), methylhydrazine (1 equivalent), and the chosen catalyst (a catalytic amount) in the selected solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C)[2].

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow Reactants Reactants: (1-methoxyethylidene)malononitrile Methylhydrazine Catalyst Reaction One-Pot Reaction (Stirring at RT or heating) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction incomplete Workup Work-up (Cooling, Filtration) Monitoring->Workup complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure Product: 5-amino-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Purification->Product

A generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, the expected spectral data can be inferred from the analysis of closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine (N-H), nitrile (C≡N), and aromatic (C=C, C=N) functional groups.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
Amino (N-H)3300-3500Symmetric and asymmetric stretching vibrations
Nitrile (C≡N)2200-2260Stretching vibration (strong and sharp)
C=N and C=C (in pyrazole ring)1500-1650Stretching vibrations
C-H (methyl)2850-3000Stretching vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the amine group.

  • N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom of the pyrazole ring.

  • C-CH₃: A singlet corresponding to the three protons of the methyl group attached to the carbon atom of the pyrazole ring.

  • NH₂: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the nitrile group, and the two methyl groups.

Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Expected Data Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data N-H, C≡N, C=N/C=C stretches IR->IR_Data NMR_Data Signals for CH₃ and NH₂ protons; Signals for pyrazole, nitrile, and CH₃ carbons NMR->NMR_Data MS_Data Molecular ion peak (M⁺) MS->MS_Data

Logical flow for the characterization of the synthesized compound.

Biological Activity

While specific biological activities for this compound have not been detailed in the reviewed literature, the broader class of 5-aminopyrazole-4-carbonitrile derivatives is known to possess a wide range of biological and pharmacological properties. These include potential applications as antimicrobial, insecticidal, and herbicidal agents. Further research is required to elucidate the specific biological profile of this particular compound.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. Although specific physicochemical data are sparse, its synthesis can be readily achieved through established one-pot multicomponent reactions. The expected spectral characteristics provide a basis for its identification and characterization. This technical guide serves as a foundational resource for researchers interested in the synthesis and study of this and related pyrazole derivatives, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.

References

Elucidation of the Structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 54820-92-7), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this guide outlines a robust, well-established methodology for its synthesis and characterization. The presented data is a combination of known properties and expected spectroscopic values derived from closely related analogs, providing a strong predictive framework for researchers.

Compound Identification and Properties

This compound is a substituted pyrazole with the molecular formula C₆H₈N₄ and a molecular weight of 136.16 g/mol .[1] Its structure features a central pyrazole ring, an amino group at position 5, a nitrile group at position 4, and methyl groups at positions 1 and 3.

PropertyValueReference
CAS Number 54820-92-7
Molecular Formula C₆H₈N₄
Molecular Weight 136.16 g/mol [1]
Physical Form Off-white solid
Purity (Typical) >95%
Storage Room temperature

Proposed Synthesis Workflow

The synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles is commonly achieved through a one-pot, three-component reaction.[2][3] A plausible and efficient route for the target molecule involves the condensation of methylhydrazine, a β-ketonitrile (ethyl 2-cyano-3-oxobutanoate), and a methylating agent, or more directly, the reaction of methylhydrazine with a pre-formed methylated intermediate. A generalized workflow for this synthesis is depicted below.

G Proposed Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_purification Work-up & Purification cluster_product Final Product R1 Methylhydrazine P1 Condensation Reaction (e.g., in Ethanol, reflux) R1->P1 R2 Ethyl 2-cyano-3-oxobutanoate (or similar β-ketonitrile) R2->P1 I1 Cyclized Pyrazole Intermediate P1->I1 PU1 Cooling & Precipitation I1->PU1 PU2 Filtration PU1->PU2 PU3 Recrystallization (e.g., from Ethanol) PU2->PU3 FP 5-amino-1,3-dimethyl-1H- pyrazole-4-carbonitrile PU3->FP

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Proposed Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of similar 5-aminopyrazole-4-carbonitriles.[2][4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (30 mL).

  • Addition of Reactant: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Purification: Further purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final product as an off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Spectroscopic Characterization Protocols

The following are standard protocols for the spectroscopic analysis required for the structural elucidation of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), use a technique like Time-of-Flight (TOF) or Orbitrap to determine the exact mass and confirm the elemental composition.

Data Presentation and Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds reported in the literature.[5][6]

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.0Singlet (broad)2H-NH₂
~ 3.5 - 3.7Singlet3HN-CH₃ (at position 1)
~ 2.1 - 2.3Singlet3HC-CH₃ (at position 3)
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 155 - 160C5-NH₂
~ 145 - 150C3-CH₃
~ 118 - 122C≡N
~ 75 - 80C4-CN
~ 33 - 36N-CH₃ (at position 1)
~ 12 - 15C-CH₃ (at position 3)
Expected FTIR Data (KBr or ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3450 - 3300Strong, sharp (doublet)N-H stretching (amino group)
~ 2950 - 2850MediumC-H stretching (methyl groups)
~ 2220 - 2210Strong, sharpC≡N stretching (nitrile group)
~ 1640 - 1600StrongN-H bending (amino group)
~ 1580 - 1550StrongC=N, C=C stretching (pyrazole ring)
Expected Mass Spectrometry Data
Ionization ModeObserved m/zAssignment
ESI+~ 137.08[M+H]⁺
HRMS (ESI+)Calculated: 137.0825For [C₆H₉N₄]⁺

Conclusion

The structural elucidation of this compound can be confidently achieved through the combination of a reliable synthetic protocol and a suite of standard spectroscopic techniques. While published data for this specific molecule is scarce, the extensive literature on analogous pyrazole derivatives provides a solid foundation for predicting its chemical behavior and spectroscopic signatures. The methodologies and expected data presented in this guide offer a comprehensive framework for researchers to synthesize, purify, and unequivocally confirm the structure of this compound, facilitating its further investigation in drug discovery and development programs.

References

The Diverse Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features, including multiple sites for substitution and the ability to participate in various non-covalent interactions, have made it a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities exhibited by 5-aminopyrazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the exploration and development of this promising class of compounds.

Anticancer Activity

5-Aminopyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways implicated in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Series 1
Compound 9b[1]MCF-7 (Breast)<0.1
Compound 9c[1]A549 (Lung)<0.1
Compound 9e[1]MCF-7 (Breast)0.12
Compound 9e[1]A549 (Lung)0.19
Compound 9g[1]A549 (Lung)0.34
Series 2
Compound 52[2]A549 (Lung)21.2
Compound 52[2]MCF7 (Breast)18.4
Compound 52[2]DU145 (Prostate)19.2
Compound 52[2]HeLa (Cervical)25.3
Series 3
Compound 22[2]MCF7 (Breast)2.82
Compound 23[2]A549 (Lung)6.28
Series 4
Compound 53[2]HepG2 (Liver)15.98
Compound 54[2]HepG2 (Liver)13.85
Series 5
Compound 6[2]K562 (Leukemia)0.06
Compound 6[2]A549 (Lung)0.25
BC-7 [3]HeLa (Cervical)65.58
Cisplatin (Control) [3]HeLa (Cervical)1.675
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 5-Aminopyrazole derivative stock solution (in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivative in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add 5-Aminopyrazole Derivative incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

A significant number of 5-aminopyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of pathogenic bacteria and fungi. These compounds often exhibit promising activity, suggesting their potential as leads for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative 5-aminopyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/ReferenceBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Series 1
Compound 3c[4]Staphylococcus aureus32-64Candida albicans>128
Compound 4b[4]Staphylococcus aureus32-64Candida albicans>128
Series 2
Compound 5c[5]Escherichia coli6.25--
Compound 5c[5]Klebsiella pneumoniae6.25--
Compound 5c[5]Listeria monocytogenes12.5--
Compound 5c[5]Staphylococcus aureus12.5--
Series 3
4-thiocyanato-5-aminopyrazoles[6]--Candida albicansEffective
4-thiocyanato-5-aminopyrazoles[6]--Trichophyton mentagrophytesEffective
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • 5-Aminopyrazole derivative solutions of known concentrations

  • Sterile filter paper disks (6 mm in diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile swabs

  • McFarland turbidity standard (0.5)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the 5-aminopyrazole derivative onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the compound should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Kirby_Bauer_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prepare_inoculum->inoculate_plate apply_disks Apply Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end End interpret_results->end

Workflow for the Kirby-Bauer disk diffusion assay.

Enzyme Inhibition

5-Aminopyrazole derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes. Their ability to selectively target these enzymes makes them attractive candidates for the treatment of diseases such as cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway plays a central role in inflammatory responses and cell stress. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several 5-aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAPK.

Quantitative p38α MAPK Inhibition Data

Compound ID/Referencep38α MAPK IC50
BIRB 796Potent Inhibitor
VX-745Potent Inhibitor
RO3201195Potent Inhibitor

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade, highlighting the point of inhibition by 5-aminopyrazole derivatives.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates TF Transcription Factors (e.g., ATF2, NF-κB) p38->TF activates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) TF->Inflammation Inhibitor 5-Aminopyrazole Derivative Inhibitor->p38 inhibits

The p38 MAPK signaling pathway and its inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of various cancers. 5-Aminopyrazole derivatives have emerged as promising inhibitors of FGFRs, including both wild-type and mutant forms that confer drug resistance.

Quantitative FGFR Inhibition Data

Compound ID/ReferenceFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)
Compound 10h[7]46419962

FGFR Signaling Pathway

The diagram below depicts the FGFR signaling cascade and the inhibitory action of 5-aminopyrazole derivatives.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates PLCg PLCγ Pathway FGFR->PLCg activates Inhibitor 5-Aminopyrazole Derivative Inhibitor->FGFR inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

References

Aminopyrazole Compounds: A Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, capable of providing ligands for a multitude of biological targets through strategic functional group modification.[1][2] This versatility has led to the development of numerous compounds with therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[3][4] This technical guide provides an in-depth overview of the key therapeutic targets of aminopyrazole compounds, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and workflows.

Protein Kinases: A Primary Target Class

Protein kinases are a major focus for aminopyrazole-based drug design, with different isomers of the core scaffold showing selectivity for various kinase families.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for regulating cell cycle progression and transcription.[5] Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anticancer therapy.[5] The aminopyrazole core is particularly effective at targeting CDKs, typically forming a triad of hydrogen bonds with the kinase hinge region.[5]

Quantitative Data: Aminopyrazole-based CDK Inhibitors

CompoundTarget(s)IC50Cell LineCell-based IC50Citation
AT7519Pan-CDKNot SpecifiedVariousIn Clinical Trials[3]
20-223 (CP668863)CDK2/5Not SpecifiedPancreatic CancerPotent Growth Inhibition[5]
Analog 24 CDK2/5Potent and SelectivePancreatic CancerLead Compound[5][6]

Experimental Protocols: CDK Inhibition Assays

1.1.1 Cell-Free Kinase Assay

This protocol is used to determine the direct inhibitory effect of a compound on purified kinase activity.

  • Reagents: Purified recombinant CDK enzymes (e.g., CDK2/cyclin E, CDK5/p35), ATP, substrate peptide, aminopyrazole compound library.

  • Procedure:

    • A library of aminopyrazole analogs is screened against a panel of CDKs (e.g., CDK2/cyclin E, CDK4/cyclin D1, CDK5/p35, CDK6/cyclin D1, CDK7/cyclin H, and CDK9/cyclin T1) at a fixed concentration (e.g., 100 nM).[5]

    • The kinase, substrate, and inhibitor are incubated in an appropriate buffer system.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP) or fluorescence-based assays (e.g., FRET).

    • IC50 values are determined by testing a range of inhibitor concentrations.

1.1.2 Cellular Proliferation and Apoptosis Assay

This protocol assesses the effect of CDK inhibition on cancer cell growth and survival.

  • Cell Lines: A panel of relevant cancer cell lines (e.g., pancreatic ductal carcinoma lines).[6]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the aminopyrazole compound.

    • After a 72-hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.

    • For apoptosis, a parallel experiment is conducted, and a Caspase 3/7 assay is performed to measure the induction of programmed cell death.[5]

    • IC50 values for growth inhibition are calculated from the dose-response curves.

Logical Relationship: Aminopyrazole Scaffolds and Kinase Targets

G 3-AP 3-Aminopyrazole Aurora Aurora Kinases 3-AP->Aurora e.g., Tozasertib CDK CDKs 3-AP->CDK 4-AP 4-Aminopyrazole JAK JAK Family 4-AP->JAK Potent Inhibition 4-AP->CDK e.g., AT7519 5-AP 5-Aminopyrazole FGFR FGFR 5-AP->FGFR Covalent Inhibition p38 p38 MAPK 5-AP->p38 Selective Inhibition BTK BTK 5-AP->BTK e.g., Pirtobrutinib

Caption: Relationship between aminopyrazole isomers and their primary kinase targets.

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a known driver in various cancers.[7] Aminopyrazole-based compounds have been developed as potent covalent inhibitors that can overcome common resistance mechanisms, such as gatekeeper mutations (e.g., FGFR2-V564F, FGFR3-V555M).[7][8]

Quantitative Data: Aminopyrazole-based FGFR Inhibitors

CompoundTargetBiochemical IC50 (nM)Cell LineCell-based IC50 (nM)Citation
10h FGFR146NCI-H52019[9]
FGFR241SNU-1659[9]
FGFR399KATO III73[9]
FGFR2 V564F62--[9]
Compound 6 FGFR1/2/3Sub-nanomolarBaF3 FGFR2 WTSub-nanomolar[7]
FGFR2 V564F-BaF3 FGFR2 V564FSub-nanomolar[7]
Compound 19 FGFR1/2/3Modest PotencyBaF3 Cell LinesModest Potency[7]

Pharmacokinetic Profile of Compound 19

  • Administration: IV (5 mg/kg), PO (10 mg/kg)

  • Bioavailability: Good oral exposure and bioavailability.[7]

  • Clearance: Moderate clearance.[7]

Experimental Protocols: FGFR Inhibitor Discovery and Validation

1.2.1 High-Throughput Screening (HTS) Funnel

This workflow describes a typical process for identifying and validating novel FGFR inhibitors.

  • Primary Screen: A large compound library is screened at a single concentration (e.g., 10 µM) against a mutant FGFR kinase (e.g., FGFR3 V555M) to identify initial "hits". A Förster Resonance Energy Transfer (FRET) assay is commonly used.[7]

  • Dose-Response Confirmation: "Hit" molecules are re-tested in the same FRET assay across a range of concentrations to determine their potency (IC50).[7]

  • Cellular Potency Assay: Confirmed hits are then evaluated in cellular models, such as BaF3 cells engineered to be dependent on FGFR signaling for survival. Assays are run against both wild-type and gatekeeper mutant FGFR-expressing cell lines.[7]

  • Pharmacokinetic Profiling: Lead compounds with good cellular potency undergo DMPK (Drug Metabolism and Pharmacokinetics) profiling to assess properties like solubility, metabolic stability, and permeability.[7]

G cluster_workflow FGFR Inhibitor Discovery Workflow A High-Throughput Screen (FRET Assay, 10 µM) B IC50 Curve Generation (Biochemical Potency) A->B 'Hits' C Cellular Assays (BaF3 WT & Mutant FGFR) B->C Potent Compounds D Lead Optimization (SAR, DMPK Profiling) C->D Cell-Active Leads D->C Feedback E In Vivo Studies D->E Optimized Candidate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Ligand Binding & Receptor Dimerization STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Gene Gene Transcription (Proliferation, Inflammation) STAT_P->Gene Translocation Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK

References

Technical Guide: 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the chemical compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, including its key identifiers, physicochemical properties, a representative synthetic protocol, and a generalized synthesis workflow.

Compound Identification and Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The core structure is of significant interest in medicinal chemistry and agrochemical research.[3]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
InChI Key FZJSBIMCUGPBKX-UHFFFAOYSA-N[4]
InChI Code 1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3[4]
CAS Number 54820-92-7
Molecular Formula C₆H₈N₄

| Molecular Weight | 136.16 g/mol |

Table 2: Physicochemical Data

Property Value Source
Physical Form Off-white solid Sigma-Aldrich
Purity ~95% Sigma-Aldrich

| Storage Temp. | Room temperature | Sigma-Aldrich[4] |

Synthesis Methodology

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the cyclocondensation of 1,1-dimethylhydrazine and (ethoxymethylene)malononitrile.

Reagents:

  • 1,1-Dimethylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Ethyl acetate

  • Water (deionized)

Procedure:

  • In a 25 mL glass reactor equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1.2 mmol of 1,1-dimethylhydrazine to 2 mL of absolute ethanol.

  • Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the solution with continuous stirring.

  • Carefully heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the crude mixture with 50 mL of ethyl acetate.

  • Wash the organic layer with 30 mL of water. Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This protocol is a generalized adaptation. Reaction times, temperatures, and purification methods may require optimization for this specific substrate.

Synthetic Workflow Visualization

The synthesis of 5-aminopyrazole-4-carbonitrile derivatives typically follows a clear and logical workflow. The diagram below illustrates the key steps from starting materials to the final purified product, based on the common synthetic routes described in the literature.[4][5]

G General Synthesis Workflow for 5-Aminopyrazole-4-Carbonitriles cluster_materials Starting Materials cluster_process Reaction & Purification cluster_product Final Product A Hydrazine Derivative (e.g., 1,1-Dimethylhydrazine) C Cyclocondensation in Ethanol (Reflux) A->C B Malononitrile Derivative (e.g., (Ethoxymethylene)malononitrile) B->C D Work-up (Extraction & Washing) C->D Cooling & Dilution E Purification (Recrystallization or Chromatography) D->E Crude Product F 5-Aminopyrazole-4-Carbonitrile Derivative E->F Purified Product

Caption: Generalized workflow for the synthesis of 5-aminopyrazoles.

Biological Context and Potential Applications

While specific biological data for this compound is limited in the reviewed literature, the broader class of 5-aminopyrazole derivatives is associated with a wide spectrum of biological activities. These compounds are investigated for various applications, including:

  • Agrochemicals: As active ingredients in insecticides and fungicides.[6]

  • Pharmaceuticals: As scaffolds for developing agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The diverse bioactivity of the pyrazole core makes this compound a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. Further research is required to elucidate the specific biological profile and potential therapeutic or industrial applications of this particular dimethylated derivative.

References

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. It includes key physicochemical data, a representative synthesis protocol, and a logical relationship diagram.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₆H₈N₄
Molecular Weight 136.16 g/mol [1]
CAS Number 54820-92-7[1]
Canonical SMILES CN1N=C(C(=C1N)C#N)C
IUPAC Name This compound

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name, its structural components, and its derived physicochemical properties.

G cluster_0 Compound Identity cluster_1 Physicochemical Properties Name This compound Structure [Chemical Structure] Name->Structure Defines Formula Molecular Formula C₆H₈N₄ Structure->Formula Determines MW Molecular Weight 136.16 g/mol Formula->MW Calculated From

Caption: Logical flow from chemical name to molecular properties.

Representative Experimental Protocol: Synthesis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is often achieved through a one-pot, three-component reaction. While a specific protocol for the 1,3-dimethyl derivative is not detailed in the provided search results, a general methodology can be adapted from the synthesis of structurally similar pyrazoles. This approach typically involves the condensation of a hydrazine, a β-keto nitrile or its equivalent, and a source for the remaining carbon atom.

A representative procedure, based on analogous syntheses, is outlined below.

Objective: To synthesize this compound.

Reactants:

  • Methylhydrazine

  • Acetoacetonitrile (or a related β-keto nitrile)

  • A suitable catalyst (e.g., an acid or base catalyst)

  • Solvent (e.g., ethanol, water, or a mixture)

General Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent.

  • Addition of Reactants: Add equimolar amounts of the β-keto nitrile and methylhydrazine to the solvent.

  • Catalyst Addition: Introduce a catalytic amount of an appropriate catalyst. Various catalysts, from simple bases like piperidine to more complex systems like layered double hydroxides, have been used for similar reactions.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the solution or after the addition of cold water. The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the methyl and amino groups.

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) stretches.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

References

A Technical Guide to the Spectroscopic Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate spectroscopic characterization is a critical first step in the synthesis and application of such novel compounds, enabling unambiguous structure elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers working with this molecule and its analogues.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following sections detail the anticipated spectroscopic data. These predictions are derived from the known spectral properties of closely related pyrazole structures and fundamental principles of spectroscopic interpretation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amine protons. The N-methyl group at position 1 and the C-methyl group at position 3 will likely appear as sharp singlets in the aliphatic region of the spectrum. The chemical shift of the N-methyl protons is anticipated to be slightly downfield compared to the C-methyl protons due to the direct attachment to the electronegative nitrogen atom. The amine (NH₂) protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the two methyl carbons, the quaternary carbons of the pyrazole ring, the carbon of the nitrile group, and the carbon bearing the amino group. The chemical shift of the nitrile carbon (C≡N) is typically observed in the range of 115-125 ppm. The carbons of the pyrazole ring will have characteristic shifts influenced by the nitrogen atoms and the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N-CH₃3.5 - 4.030 - 40
C-CH₃2.0 - 2.510 - 20
NH₂Variable (broad singlet)-
C3-140 - 150
C4-80 - 90
C5-150 - 160
C≡N-115 - 125

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500 (two bands)
Nitrile (C≡N)Stretching2210 - 2260 (sharp, medium intensity)
C-H (methyl)Stretching2850 - 3000
C=N (pyrazole ring)Stretching1550 - 1650
C-NStretching1350 - 1000
N-H (amino)Bending1590 - 1650

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₈N₄), the expected molecular weight is approximately 136.15 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CH₃CN.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

3.2. IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition: Introduce the sample into the ion source. For EI, the sample is typically heated to vaporization. For ESI, the solution is infused directly or via an HPLC system. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a novel compound like this compound is depicted below. This logical flow ensures a comprehensive characterization of the molecule's structure and purity.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-amino-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on analogous structures, offer a reliable starting point for researchers. The detailed experimental protocols provided herein will facilitate the acquisition of high-quality spectroscopic data, enabling the definitive structural confirmation and purity assessment of this and related pyrazole derivatives.

A Technical Guide to the Solubility Profile of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. It includes a standardized methodology, an illustrative data presentation format, and a visual representation of the experimental workflow to guide researchers in generating and interpreting solubility profiles. This guide is intended to be a foundational resource for scientists and professionals involved in the research and development of pharmaceuticals where this pyrazole derivative is a critical component.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common feature in a variety of biologically active molecules. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, yield, purification processes, and the formulation of final active pharmaceutical ingredients (APIs). A well-defined solubility profile is essential for process optimization, ensuring reproducibility, and scaling up production.

Qualitative Solubility Insights from Synthesis and Purification

Based on synthetic procedures for related pyrazole compounds, qualitative inferences about the solubility of this compound can be drawn. Synthesis of similar pyrazole derivatives often involves solvents such as ethanol, methanol, and mixtures of water/ethanol, indicating at least moderate solubility in these protic solvents at elevated temperatures. Purification techniques like recrystallization from ethanol suggest that the solubility is temperature-dependent, with higher solubility at the solvent's boiling point and lower solubility at room temperature or below, which is a desirable characteristic for effective purification. The use of solvents like chloroform for catalyst removal in some synthetic pathways points towards some degree of solubility in chlorinated organic solvents. For analytical purposes, solvents like dimethyl sulfoxide (DMSO) and deuterated chloroform (CDCl3) are commonly used for NMR analysis, indicating good solubility in these solvents.

Illustrative Solubility Data Presentation

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. The data presented herein is hypothetical and serves as a template for researchers to populate with their experimentally determined values.

Solvent NameSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
MethanolPolar Protic25Experimental DataExperimental DataHPLC
EthanolPolar Protic25Experimental DataExperimental DataHPLC
IsopropanolPolar Protic25Experimental DataExperimental DataHPLC
AcetonePolar Aprotic25Experimental DataExperimental DataHPLC
AcetonitrilePolar Aprotic25Experimental DataExperimental DataHPLC
Ethyl AcetatePolar Aprotic25Experimental DataExperimental DataHPLC
DichloromethaneHalogenated25Experimental DataExperimental DataHPLC
TolueneNon-Polar25Experimental DataExperimental DataHPLC
N,N-Dimethylformamide (DMF)Polar Aprotic25Experimental DataExperimental DataHPLC
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental DataExperimental DataHPLC

Experimental Protocol for Solubility Determination

The following section details a comprehensive experimental protocol for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[1][2][3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_and_analysis Sampling and Analysis cluster_quantification Quantification prep_compound Weigh excess amount of This compound prep_solvent Add a known volume of the selected organic solvent to a vial prep_compound->prep_solvent Add to equilibration Seal the vial and place in a thermostatically controlled shaker (e.g., 25°C for 24-48 hours) prep_solvent->equilibration sampling Allow the solution to settle equilibration->sampling filtration Withdraw an aliquot of the supernatant and filter through a syringe filter (0.45 µm) sampling->filtration dilution Dilute the filtrate with the mobile phase to a concentration within the calibration curve range filtration->dilution hplc_analysis Analyze the diluted sample by HPLC dilution->hplc_analysis quantification Determine the concentration of the saturated solution from the calibration curve hplc_analysis->quantification calibration Prepare a calibration curve using standard solutions of known concentrations calibration->quantification

References

Synthetic Routes to 5-Aminopyrazole-4-carbonitriles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making the development of efficient and versatile synthetic routes to this heterocyclic system a significant area of research. This technical guide provides a comprehensive review of the primary synthetic strategies for obtaining 5-aminopyrazole-4-carbonitriles, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid in reaction optimization and scale-up.

Core Synthetic Strategies

The synthesis of 5-aminopyrazole-4-carbonitriles predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon synthon bearing cyano groups. The most prevalent and effective methods include the reaction of hydrazines with β-ketonitriles or malononitrile derivatives, and multi-component reactions.

Condensation of Hydrazines with β-Ketonitriles

The reaction between a β-ketonitrile and a hydrazine is one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring.

beta_ketonitrile_route cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate beta_Ketonitrile->Hydrazone Condensation Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone 5_Aminopyrazole 5-Aminopyrazole-4-carbonitrile Hydrazone->5_Aminopyrazole Intramolecular Cyclization

Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.

A key advantage of this method is the commercial availability of a wide variety of both β-ketonitriles and hydrazine derivatives, allowing for the synthesis of a diverse library of substituted 5-aminopyrazole-4-carbonitriles.

Reaction of Malononitrile and its Derivatives with Hydrazines

Malononitrile and its derivatives are highly effective precursors for the synthesis of 5-aminopyrazole-4-carbonitriles.[1][2] This approach can be further categorized based on the specific malononitrile derivative used.

The reaction of malononitrile dimer with hydrazine hydrate is a direct route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[3][4]

Alkylidenemalononitriles, such as ethoxymethylenemalononitrile, react readily with hydrazines to form 5-aminopyrazole-4-carbonitriles.[1][2][5] The reaction is initiated by the nucleophilic attack of the hydrazine on the vinyl ether or vinylamine group, followed by cyclization.[5]

malononitrile_route cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkylidenemalononitrile Alkylidenemalononitrile Open_chain Open-chain Intermediate Alkylidenemalononitrile->Open_chain Nucleophilic Attack Hydrazine Hydrazine (R-NHNH2) Hydrazine->Open_chain 5_Aminopyrazole 5-Aminopyrazole-4-carbonitrile Open_chain->5_Aminopyrazole Cyclization

Caption: Synthesis from alkylidenemalononitriles.

Multi-component Reactions (MCRs)

Multi-component reactions offer a highly efficient and atom-economical approach to the synthesis of 5-aminopyrazole-4-carbonitriles.[6][7][8] Typically, these reactions involve the one-pot condensation of an aldehyde, malononitrile, and a hydrazine derivative.[6][7]

mcr_route Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Hydrazine Hydrazine Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Michael Addition Knoevenagel_Adduct->Michael_Adduct 5_Aminopyrazole 5-Aminopyrazole-4-carbonitrile Michael_Adduct->5_Aminopyrazole Cyclization & Dehydration

Caption: General workflow for multi-component synthesis.

These reactions are often catalyzed by acids, bases, or, more recently, by novel catalysts such as layered double hydroxides and magnetic nanoparticles to promote green and efficient synthesis.[6][7][9]

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone.[10][11][12][13][14] While not a direct route to 5-aminopyrazole-4-carbonitriles in its classical definition, the underlying principles of base-catalyzed intramolecular nitrile condensation are relevant to some of the cyclization steps in the syntheses described above. This reaction is particularly useful for forming five- to eight-membered rings.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic routes to provide a comparative overview of their efficiency.

Table 1: Two-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

Starting MaterialsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Malononitrile Dimer, Hydrazine Hydrate-----[3]
2-(1-Ethoxyethylidene)malononitrile, Methyl Hydrazinecarbodithioate-EthanolReflux--[15]
Ethoxymethylenemalononitrile, Hydrazine Hydrate-----[1][2]
Malononitrile, Orthoester, PhenylhydrazineAcetic AcidEthanolRefluxOvernightGood[8]

Table 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

Aldehyde DerivativeHydrazine DerivativeCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
Benzaldehyde derivativesPhenylhydrazineLDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-2785-93[6]
Azo-linked aldehydesPhenylhydrazineFe₃O₄@SiO₂@Tannic acidMechanochem.80-High[7]
AldehydesPhenylhydrazineAg/ZnO NPsEthanol--89-94[15]
Azo-linked salicylaldehydeVarious hydrazinesFe₃O₄@SiO₂@vanillin@thioglycolic acidMechanochem.RT-High[9]

Detailed Experimental Protocols

General Procedure for the Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[6]
  • In a test tube, combine phenylhydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

  • Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) to the mixture.

  • Add a solvent mixture of H₂O/EtOH (0.5:0.5 mL).

  • Stir the reaction mixture at 55 °C using a magnetic stirrer for the appropriate amount of time (typically 15-27 minutes).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5 mL).

  • Upon completion, the product can be isolated and purified.

Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer[3]

While a detailed experimental protocol is not provided in the abstract, the synthesis is reported to proceed from malononitrile dimer and hydrazine hydrate.[3]

General Procedure for the Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives[7]
  • A mixture of the synthesized azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine or p-tolylhydrazine (1 mmol), and Fe₃O₄@SiO₂@Tannic acid (0.1 g) is subjected to mechanochemical reaction conditions.

  • The reaction is carried out at 80°C.

  • The resulting 5-amino-pyrazole-4-carbonitrile derivatives are obtained in high yields and at short reaction times.

  • The catalyst can be magnetically separated and reused for multiple cycles with consistent activity.

Conclusion

The synthesis of 5-aminopyrazole-4-carbonitriles is well-established, with several robust and high-yielding methodologies available to chemists. The classical two-component condensation reactions of hydrazines with β-ketonitriles or malononitrile derivatives remain highly relevant. However, the emergence of multi-component reactions, often in conjunction with novel and recyclable catalysts, represents a significant advancement towards more sustainable and efficient synthetic practices. The choice of synthetic route will ultimately depend on the desired substitution pattern, availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge for researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel bioactive molecules.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Properties of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known biological properties of this versatile class of compounds, with a focus on their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising molecules.

A Spectrum of Biological Activities

Substituted aminopyrazoles exhibit a wide range of biological effects, primarily attributed to their ability to interact with various enzymatic targets and cellular pathways. The core aminopyrazole structure serves as a versatile pharmacophore that can be chemically modified to achieve desired potency and selectivity.[1][2][3]

Anticancer Properties

A significant body of research has focused on the anticancer potential of substituted aminopyrazoles.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth, survival, and angiogenesis.[6][7]

Kinase Inhibition: A primary mechanism of action for the anticancer effects of many substituted aminopyrazoles is the inhibition of protein kinases.[8][9] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant signaling can drive tumor growth.[1][10][11] These inhibitors are effective against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[1][11]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Aminopyrazoles have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[4][12][13] By targeting CDKs, such as CDK2 and CDK5, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4]

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is another critical target for anticancer drug development.[10] Substituted aminopyrazoles have been designed as potent inhibitors of JAKs, demonstrating efficacy in preclinical models of hematological malignancies.[10]

  • Aurora Kinase Inhibition: Some aminopyrazole-based compounds have shown activity against Aurora kinases, which are involved in mitotic progression.[5]

The following table summarizes the in vitro anticancer activity of representative substituted aminopyrazole derivatives against various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Reference
4-Amino-(1H)-pyrazoleHEL (Erythroleukemia)0.35[10]
4-Amino-(1H)-pyrazoleK562 (Chronic Myelogenous Leukemia)0.37[10]
3-AminopyrazoleA2780 (Ovarian Carcinoma)<1[14]
Pyrazole AcetohydrazideA2780 (Ovarian Carcinoma)8.57[8]
Pyrazole-ArylacetamideMCF-7 (Breast Cancer)0.604[7]
Fused PyrazoleHEPG2 (Hepatocellular Carcinoma)0.31 - 0.71[6]
Antimicrobial Activity

Substituted aminopyrazoles have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[15][16] The mechanism of their antimicrobial action is an area of ongoing investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. The table below presents the minimum inhibitory concentrations (MIC) for selected aminopyrazole derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-derived hydrazonesStaphylococcus aureus0.78
Naphthyl-substituted pyrazole-derived hydrazonesAcinetobacter baumannii1.56
Pyrazolo[1,5-a]pyrimidinesBacillus subtilisNot specified, but active[15]
Pyrazolo[1,5-a]pyrimidinesEscherichia coliNot specified, but active[15]
Other Biological Properties

Beyond their anticancer and antimicrobial effects, substituted aminopyrazoles have been investigated for a variety of other biological activities:

  • Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of inflammatory pathways.[5]

  • Antioxidant Activity: Some aminopyrazoles exhibit antioxidant properties by scavenging free radicals.[17]

  • Enzyme Inhibition: Besides kinases, these compounds have been found to inhibit other enzymes, highlighting their broad therapeutic potential.[2]

Key Experimental Methodologies

The biological activities of substituted aminopyrazoles are typically evaluated using a range of in vitro and in vivo assays. The following are detailed protocols for some of the key experiments cited in the literature.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test aminopyrazole compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19]

  • Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay (Example: FGFR1)

Kinase inhibition assays are crucial for determining the potency of aminopyrazole derivatives against specific kinase targets.[20] The ADP-Glo™ Kinase Assay is a common method used for this purpose.

Protocol:

  • Reaction Setup: In a suitable assay plate, combine the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), the specific kinase (e.g., FGFR1), the substrate, and varying concentrations of the aminopyrazole inhibitor.[20]

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[20]

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the aminopyrazole compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21][24]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological impact of substituted aminopyrazoles, it is essential to visualize the cellular pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

FGFR Signaling Pathway Inhibition

Substituted aminopyrazoles can inhibit the downstream signaling cascades initiated by Fibroblast Growth Factor Receptors (FGFRs). Aberrant activation of this pathway is implicated in various cancers.[16][25][26]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JAK STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression CDK_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK_Cyclin CDK/Cyclin Complexes CDK_Cyclin->G1 CDK_Cyclin->G2 Arrest Cell Cycle Arrest Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->CDK_Cyclin Experimental_Workflow Synthesis Synthesis of Aminopyrazole Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) In_Vitro_Screening->Enzyme_Inhibition Antimicrobial Antimicrobial Assays (e.g., MIC) In_Vitro_Screening->Antimicrobial Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Enzyme_Inhibition->Lead_Identification Antimicrobial->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies Animal_Models Animal Models of Disease In_Vivo_Studies->Animal_Models PK_PD Pharmacokinetics and Pharmacodynamics In_Vivo_Studies->PK_PD Clinical_Candidate Potential Clinical Candidate Animal_Models->Clinical_Candidate PK_PD->Clinical_Candidate

References

In-Depth Technical Guide: Storage and Stability of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific stability data for 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is limited. This guide, therefore, presents a comprehensive overview based on the chemical properties of related pyrazole derivatives, general principles of chemical stability, and standard industry practices for stability testing. The experimental protocols provided are illustrative and necessitate validation for this specific compound.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development settings. This technical guide outlines the recommended storage conditions, potential degradation pathways, and detailed methodologies for assessing the stability of this compound.

Recommended Storage Conditions

To maintain the quality of this compound, adherence to appropriate storage protocols is critical. The following table summarizes the recommended storage conditions based on general chemical handling guidelines and information available for similar pyrazole compounds.

ParameterRecommended ConditionRationale
Temperature Room temperature.[1]Storing at ambient temperature helps to minimize the rate of potential degradation reactions.
Light Exposure Store in a light-resistant, opaque container.Protection from light, particularly UV radiation, is crucial to prevent photodegradation, a common issue for nitrogen-containing heterocyclic compounds.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).This minimizes the risk of oxidative degradation of the amino group and the pyrazole ring.
Moisture Keep in a tightly sealed container in a dry environment.Preventing exposure to moisture is essential to avoid potential hydrolysis of the nitrile functional group.

Potential Degradation Pathways

The chemical structure of this compound, featuring an amino group, a nitrile group, and a pyrazole ring, suggests several potential degradation pathways under stress conditions.

G cluster_stress Stress Factors cluster_compound This compound cluster_degradation Potential Degradation Products Acid Acidic Conditions Hydrolysis Hydrolysis of Nitrile (Amide, Carboxylic Acid) Acid->Hydrolysis Major Pathway Base Basic Conditions Base->Hydrolysis Major Pathway Oxidant Oxidizing Agents Oxidation Oxidation of Amino Group (Nitroso, Nitro) Oxidant->Oxidation RingCleavage Pyrazole Ring Cleavage Oxidant->RingCleavage Light Light (UV/Vis) Light->RingCleavage Heat Thermal Stress Polymerization Polymerization Products Heat->Polymerization Compound C₆H₈N₄ Compound->Acid Compound->Base Compound->Oxidant Compound->Light Compound->Heat

Figure 1: Potential degradation pathways for this compound.

Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a compound. It involves subjecting the substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Recommended Forced Degradation Conditions (Based on ICH Guidelines)

The following table provides a summary of recommended stress conditions for initiating forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and identified.

Stress ConditionExperimental Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidation 3-30% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 105°C for 72 hours
Photostability Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B)
Experimental Workflow for Stability Assessment

A systematic approach is necessary to obtain meaningful stability data. The workflow below outlines the key steps in a forced degradation study.

G cluster_workflow Experimental Workflow for Forced Degradation start Prepare solutions of This compound stress Subject samples to stress conditions (heat, light, acid, base, oxidation) start->stress neutralize Neutralize acid/base stressed samples stress->neutralize analyze Analyze samples using a validated stability-indicating HPLC method neutralize->analyze identify Identify and characterize degradation products (LC-MS, NMR) analyze->identify quantify Quantify parent compound and degradation products identify->quantify report Compile stability report quantify->report

Figure 2: A typical experimental workflow for conducting forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. Such a method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

Proposed HPLC Method Parameters

The following is a representative, non-validated HPLC method that can be used as a starting point for the analysis of this compound.

ParameterSuggested Conditions
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm (or λmax of the compound) with Diode Array Detection for peak purity analysis
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. While this guide provides a robust framework based on the analysis of related compounds and established principles, it is imperative that compound-specific stability studies are conducted. Such studies will definitively establish the degradation profile and shelf-life of the substance, ensuring the reliability and reproducibility of experimental outcomes. The provided methodologies and diagrams offer a comprehensive starting point for designing and implementing a rigorous stability testing program.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific substitution pattern of this molecule, featuring an amino group at the 5-position, a cyano group at the 4-position, and methyl groups at the 1 and 3-positions, makes it a valuable intermediate for the synthesis of more complex derivatives, including pyrazolo[1,5-a]pyrimidines. This document provides a detailed protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Reaction Scheme

The synthesis of this compound can be achieved through the cyclocondensation reaction of (ethoxymethylene)malononitrile with N,N-dimethylhydrazine. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Scheme 1: Synthesis of this compound

Experimental Protocol

Materials:

  • (Ethoxymethylene)malononitrile (98%)

  • N,N-Dimethylhydrazine (unsymmetrical dimethylhydrazine, UDMH) (98%)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a solution of N,N-dimethylhydrazine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add (ethoxymethylene)malononitrile (1.2 mmol) portion-wise with stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.[1]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.

  • The fractions containing the pure product are collected and the solvent is evaporated to afford this compound as a solid.

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reactants and Expected Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleMoles (mmol)
(Ethoxymethylene)malononitrileC₆H₆N₂O122.12Starting Material1.2
N,N-DimethylhydrazineC₂H₈N₂60.10Reagent1.0
This compoundC₆H₈N₄136.16ProductTheoretical 1.0

Table 2: Typical Reaction Conditions and Expected Outcome

ParameterValue
SolventAnhydrous Ethanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Purification MethodSilica Gel Column Chromatography
Expected Yield60-80% (based on similar reactions)
Expected AppearanceWhite to off-white solid

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagents (Ethoxymethylene)malononitrile N,N-Dimethylhydrazine Ethanol reaction_setup 2. Reaction Setup Dissolve N,N-dimethylhydrazine in ethanol. Add (ethoxymethylene)malononitrile. reagents->reaction_setup reflux 3. Reflux Heat to reflux for 4-6 hours. reaction_setup->reflux monitoring 4. Monitoring Monitor by TLC. reflux->monitoring workup 5. Work-up Cool to room temperature. Evaporate solvent. monitoring->workup purification 6. Purification Silica gel column chromatography. workup->purification characterization 7. Characterization ¹H NMR, ¹³C NMR, MS. purification->characterization product Final Product This compound characterization->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Reaction Mechanism Diagram

reaction_mechanism start N,N-Dimethylhydrazine + (Ethoxymethylene)malononitrile michael_addition Michael Addition start->michael_addition intermediate1 Acyclic Intermediate michael_addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 elimination Elimination of Ethanol intermediate2->elimination product 5-amino-1,3-dimethyl-1H- pyrazole-4-carbonitrile elimination->product

Caption: Proposed reaction mechanism for the formation of the pyrazole ring.

References

Application Notes and Protocols: One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. This class of compounds holds significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The protocols and data presented herein are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The one-pot synthesis approach, involving the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine, offers a highly efficient and atom-economical route to these valuable molecules. Various catalytic systems have been developed to facilitate this reaction, leading to high yields and short reaction times under mild conditions.

Biological Significance

Derivatives of 5-aminopyrazole have been reported to exhibit a wide range of biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. For instance, certain pyrazole derivatives have shown inhibitory activity against p38 MAP kinase and Janus kinases (JAKs), making them attractive candidates for the development of targeted therapies. The continued exploration of this chemical space is a promising avenue for the discovery of new and effective therapeutic agents.

Experimental Protocols

General One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol describes a general and efficient method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a one-pot, three-component reaction strategy.

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Catalyst (e.g., L-Proline, LDH@PTRMS@DCMBA@CuI, etc., specify loading)

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and n-hexane (for TLC)

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the chosen catalyst in the specified amount.

  • Add the appropriate solvent to the flask.

  • Stir the reaction mixture at the specified temperature (room temperature or elevated) for the required time.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane).

  • Upon completion of the reaction (disappearance of starting materials), the solid product is typically collected by filtration.

  • Wash the crude product with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Presentation

The following tables summarize the quantitative data from various reported one-pot syntheses of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, showcasing the efficiency of different catalytic systems and reaction conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
L-ProlineEthanolRoom Temp.2-1590-96[1]
LDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-2785-93[2]
Alumina-silica-supported MnO₂Water/SDBSRoom Temp.30-4585-95
SnO–CeO₂ nanocompositeWater6030-6081-96
Fe₃O₄@SiO₂@Tannic acidBall MillingRoom Temp.10-2090-98[3]

Table 2: Synthesis of Various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Derivatives using L-Proline as a Catalyst [1]

EntryArProductTime (min)Yield (%)
1C₆H₅4a596
24-OHC₆H₄4b295
34-CH₃C₆H₄4c892
44-NO₂C₆H₄4d1090
53-NO₂C₆H₄4e1291
62-NO₂C₆H₄4f1590

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

experimental_workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_processing Workup & Purification cluster_product Final Product Benzaldehyde Substituted Benzaldehyde ReactionVessel Reaction Vessel (Solvent + Catalyst) Benzaldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Completion (TLC) Recrystallization Recrystallization Filtration->Recrystallization Crude Product FinalProduct 5-Amino-1,3-diphenyl-1H- pyrazole-4-carbonitrile Derivative Recrystallization->FinalProduct Purified Product

Caption: General workflow for the one-pot synthesis.

Proposed Signaling Pathway Inhibition

Many 5-aminopyrazole derivatives have been identified as potent kinase inhibitors. The following diagram depicts a simplified representation of the JAK/STAT signaling pathway, a critical pathway in cellular proliferation and immune response, which can be targeted by pyrazole-based inhibitors.[1][4][5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (Janus Kinase) Receptor->JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Pyrazole 5-Aminopyrazole Derivative (Inhibitor) Pyrazole->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Activation Cytokine Cytokine Cytokine->Receptor Binding

Caption: Inhibition of the JAK/STAT signaling pathway.

References

Green Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imperative for sustainable and environmentally benign synthetic methodologies is ever-growing. This document provides detailed application notes and experimental protocols for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a crucial scaffold in medicinal chemistry.

The synthesis of pyrazole derivatives, which are integral to numerous pharmaceutical agents, has traditionally relied on methods that often involve hazardous solvents and harsh reaction conditions.[1] The shift towards green chemistry has spurred the development of cleaner, more efficient, and economically viable synthetic routes.[1][2] This includes the adoption of multicomponent reactions (MCRs), the use of eco-friendly solvents like water, and the application of energy-efficient techniques such as microwave and ultrasound irradiation.[1][3][4]

Core Principles of Green Synthesis

The green synthesis of 5-amino-1H-pyrazole-4-carbonitriles is primarily achieved through one-pot, three-component reactions. This approach involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.[5][6][7] The key advantages of this methodology are its operational simplicity, reduced reaction times, and high yields.[7][8]

Several green strategies have been successfully employed:

  • Benign Solvents: The use of water or aqueous ethanol as the reaction medium is a cornerstone of these green protocols, significantly reducing the reliance on volatile and toxic organic solvents.[7][9][10]

  • Efficient Catalysis: A variety of catalysts, including novel nanocatalysts, have been developed to facilitate these reactions under mild conditions. Many of these catalysts are designed for easy recovery and reuse, further enhancing the sustainability of the process.[5][8][11]

  • Energy-Efficient Methods: Microwave and ultrasound-assisted syntheses have emerged as powerful tools to accelerate reaction rates, often leading to improved yields and cleaner product profiles in shorter timeframes compared to conventional heating methods.[3][12][13]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various studies on the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles, allowing for a clear comparison of different catalytic systems and reaction conditions.

CatalystAldehyde DerivativeHydrazine DerivativeSolventMethodTimeYield (%)Reference
LDH@PTRMS@DCMBA@CuIBenzaldehydePhenylhydrazineH₂O/EtOHStirring at 55 °C15-27 min85-93[7][14]
Ag/ZnO NanoparticlesBenzaldehydePhenylhydrazineAqueous EthanolRoom Temp.5 minHigh[4][15]
Fe₃O₄@SiO₂@vanillin@thioglycolic acidAzo-linked aldehydesPhenylhydrazine or p-tolylhydrazineMechanochemicalRoom Temp.ShortHigh[8]
DABCOBenzaldehydePhenylhydrazineAqueousNot specifiedMinimumHigh[6]
Alumina-silica-supported MnO₂Substituted benzaldehydesPhenylhydrazineWater and sodium dodecyl benzene sulphonateRoom Temp.Not specifiedHigh[5]
SnO–CeO₂ nanocompositeSubstituted aromatic aldehydesPhenylhydrazineWaterNot specifiedShorter than conventional81-96[5]
Tannic acid-functionalized Fe₃O₄@SiO₂Azo-linked aldehydesPhenylhydrazine or p-tolylhydrazineMechanochemicalNot specifiedShortHigh[11]
None (Ultrasound-assisted)Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, MalononitrileHydrazine monohydrateWaterUltrasoundNot specifiedExcellent[3]
Cu(I)α,β-unsaturated cyanoesterPhenylhydrazineNot specifiedUltrasound at 60 °C75-90 minHigh[16]

Experimental Protocols

Herein, we provide detailed protocols for two distinct and effective green synthesis methods for 5-amino-1H-pyrazole-4-carbonitriles.

Protocol 1: Nanocatalyst-Assisted Synthesis in Aqueous Media

This protocol utilizes a novel modified Layered Double Hydroxide (LDH) catalyst for a highly efficient and environmentally friendly synthesis.[7][14]

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Water/Ethanol (H₂O/EtOH) solvent mixture

  • Round-bottomed flask (5 mL)

  • Magnetic stirrer

  • TLC plates (n-hexane/ethyl acetate: 1:1)

Procedure:

  • To a 5 mL round-bottomed flask, add the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add the H₂O/EtOH solvent to the flask.

  • Stir the reaction mixture at 55 °C using a magnetic stirrer.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Upon completion of the reaction (typically within 15-27 minutes), allow the mixture to cool to room temperature.

  • The catalyst can be recovered for reuse.

  • The product can be purified by simple work-up procedures.

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in Water

This protocol leverages the energy of ultrasound to promote the reaction in water without the need for a catalyst, representing a highly green and efficient method.[3]

Materials:

  • Ethyl acetoacetate

  • Aromatic aldehyde

  • Hydrazine monohydrate

  • Malononitrile

  • Water

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, combine ethyl acetoacetate, the aromatic aldehyde, hydrazine monohydrate, and malononitrile in equimolar amounts in water.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a suitable frequency and power.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated through filtration and purified by recrystallization.

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles.

G cluster_reactants Starting Materials cluster_conditions Green Reaction Conditions Aldehyde Aldehyde Reaction One-Pot Three-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Catalyst Green Catalyst (e.g., Nanocatalyst, DABCO) Catalyst->Reaction Solvent Green Solvent (e.g., Water, EtOH/H₂O) Solvent->Reaction Energy Energy Source (e.g., Stirring, Ultrasound, Microwave) Energy->Reaction Product 5-Amino-1H-pyrazole-4-carbonitrile Reaction->Product Purification Work-up & Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Aldehyde->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Hydrazine Hydrazine Derivative Hydrazine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 FinalProduct 5-Amino-1H-pyrazole-4-carbonitrile Intermediate3->FinalProduct

Caption: Plausible reaction pathway for the multicomponent synthesis.

References

Application Notes and Protocols: 5-Aminopyrazoles as Versatile Precursors in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazoles are highly valuable and versatile building blocks in synthetic organic chemistry, serving as pivotal precursors for the construction of a wide array of fused heterocyclic compounds.[1][2] Their inherent reactivity, stemming from the presence of multiple nucleophilic centers, allows for diverse cyclization strategies to afford scaffolds of significant pharmacological interest.[3] Notably, they are instrumental in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, core structures found in numerous biologically active molecules with applications as anticancer, anti-inflammatory, and antiviral agents.[4][5][6] These heterocyclic systems are of paramount importance in drug discovery and development.[7] This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from 5-aminopyrazole precursors.

Core Synthetic Pathways

The strategic use of 5-aminopyrazoles in heterocyclic synthesis primarily involves their reaction with 1,3-dielectrophilic species. The regiochemical outcome of these reactions can often be controlled by the substitution pattern on the pyrazole ring and the choice of reaction conditions.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines.[8] This reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization involving the endocyclic nitrogen.

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation/ Cyclization 5-Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Condensation Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Condensation->Pyrazolo[1,5-a]pyrimidine

Synthesis of Pyrazolo[1,5-a]pyrimidines.
Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are often synthesized via multicomponent reactions (MCRs) involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or malononitrile).[1][9] This approach offers high atom economy and allows for the rapid generation of molecular diversity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole MCR Multicomponent Reaction 5-Aminopyrazole->MCR Aldehyde Aldehyde Aldehyde->MCR Active_Methylene Active Methylene Compound Active_Methylene->MCR Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine MCR->Pyrazolo[3,4-b]pyridine

Synthesis of Pyrazolo[3,4-b]pyridines.

Experimental Data Summary

The following tables summarize quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from 5-aminopyrazoles under various reaction conditions.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

5-Aminopyrazole Derivative1,3-DielectrophileCatalyst/SolventConditionsYield (%)Reference
5-Amino-3-phenyl-1H-pyrazoleAcetylacetoneAcetic AcidReflux, 6h85[10]
5-Amino-3-(p-tolyl)-1H-pyrazoleEthyl AcetoacetateAcetic AcidReflux, 5h88[8]
3-Amino-5-phenyl-1H-pyrazoleChalconeKOH / DMF80 °C, 4h82[11]
5-Aminopyrazole4-Methoxy-chalconePiperidine / EthanolReflux, 8h75[12]
5-Amino-3-methyl-1H-pyrazole1,1,1-Trifluoro-2,4-pentanedioneAcetic AcidReflux, 3h92[12]

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines

| 5-Aminopyrazole Derivative | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Amino-3-methyl-1-phenylpyrazole | Benzaldehyde | Malononitrile | Piperidine / Ethanol | Reflux, 4h | 90 |[4] | | 5-Amino-1H-pyrazole | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Acetic Acid | Reflux, 6h | 85 | | | 5-Amino-3-methyl-1-phenylpyrazole | 4-Anisaldehyde | Ethyl Cyanoacetate | Ammonium Acetate / Water | 90 °C, 16h | 88 | | | 1,3-Dimethyl-1H-pyrazol-5-amine | Benzaldehyde | Ethyl 2-cyanoacetate | TEA / Water | MW, 40 °C, 20 min | 94 | | | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | p-Toluoylacetonitrile | Acetic Acid | MW, 5 min | 92 |[1] |

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-N-aryl-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamides.[10]

G Start Start Mix_Reactants Mix 5-aminopyrazole (0.01 mol), 2-(4-methoxybenzylidene)malononitrile (0.01 mol), and triethylamine (4 drops) in absolute ethanol (30 mL). Start->Mix_Reactants Reflux Reflux the mixture for 6 hours. Mix_Reactants->Reflux Concentrate Concentrate the solvent under reduced pressure. Reflux->Concentrate Collect_Solid Collect the resulting solid. Concentrate->Collect_Solid Recrystallize Recrystallize from ethanol. Collect_Solid->Recrystallize End End Recrystallize->End

Workflow for Protocol 1.

Materials:

  • Substituted 5-amino-N-aryl-1H-pyrazole-4-carboxamide (0.01 mol)

  • 2-(4-Methoxybenzylidene)malononitrile (0.01 mol)

  • Triethylamine (4 drops)

  • Absolute Ethanol (30 mL)

Procedure:

  • A mixture of the 5-aminopyrazole derivative (0.01 mol), 2-(4-methoxybenzylidene)malononitrile (0.01 mol), and a catalytic amount of triethylamine (four drops) in absolute ethanol (30 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 6 hours.

  • The solvent is then concentrated under reduced pressure.

  • The solid that forms is collected by filtration.

  • The crude product is recrystallized from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Protocol 2: Microwave-Assisted Multicomponent Synthesis of Ethyl 6-amino-1,3-dimethyl-4-(aryl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.

Materials:

  • 1,3-Dimethyl-pyrazol-amine (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ammonium acetate (1 mmol)

  • Triethylamine (TEA) (0.5 mmol)

  • Water (4 mL)

Procedure:

  • A mixture of 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), the corresponding substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and TEA (0.5 mmol) is prepared in water (4 mL) in a microwave-safe vessel.

  • The reaction mixture is subjected to microwave irradiation at 40 °C for 20 minutes.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with water, and dried to afford the desired pyrazolo[3,4-b]pyridine derivative.

Conclusion

5-Aminopyrazoles are undeniably powerful synthons for the construction of medicinally relevant fused heterocyclic systems. The protocols outlined herein demonstrate efficient and versatile methods for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These methodologies, including classical condensation reactions and modern multicomponent approaches under microwave irradiation, provide researchers with a robust toolkit for the exploration of novel chemical entities in the pursuit of new therapeutic agents. The continued investigation into the reactivity of 5-aminopyrazoles will undoubtedly lead to the discovery of even more innovative synthetic strategies and novel bioactive compounds.

References

Application Notes and Protocols for the ¹H NMR Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H NMR characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The following sections present the spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for the characterization process.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the two methyl groups and the amino group. The chemical shifts are influenced by the electronic environment within the pyrazole ring system.

Table 1: ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
C3-CH2.22Singlet3H
N1-CH3.45Singlet3H
NH4.60Singlet (broad)2H

Note: Spectral data was obtained in Deuterated Chloroform (CDCl₃) at 400 MHz.

Experimental Protocol: ¹H NMR Data Acquisition

This protocol outlines the step-by-step procedure for the preparation of a sample of this compound and the acquisition of its ¹H NMR spectrum.

Materials:

  • This compound (CAS 54820-92-7)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Data Acquisition:

    • Set the following acquisition parameters (instrument-specific adjustments may be necessary):

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

      • Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

      • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

      • Acquisition Time (AQ): Approximately 2-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): A range of approximately 10-12 ppm, centered around 5-6 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually or automatically.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.

Workflow and Visualization

The following diagram illustrates the logical workflow from sample preparation to the final characterization of this compound using ¹H NMR spectroscopy.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_process Data Processing & Analysis cluster_output Final Characterization weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference ft->phase_ref integrate Integrate Signals phase_ref->integrate assign Assign Peaks integrate->assign data_table Generate Data Table assign->data_table report Prepare Application Note data_table->report

Caption: Workflow for the ¹H NMR characterization of the target compound.

Application of 5-Aminopyrazoles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations have led to its incorporation into numerous compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This document provides detailed application notes and experimental protocols related to the use of 5-aminopyrazoles in drug discovery and development.

Therapeutic Applications and Quantitative Data

5-Aminopyrazole derivatives have demonstrated significant inhibitory activity against various key biological targets. The following tables summarize the quantitative data for representative compounds across different therapeutic classes.

Kinase Inhibitors

The inhibition of protein kinases is a major focus in the development of targeted therapies, particularly in oncology and immunology. The 5-aminopyrazole core has proven to be an excellent scaffold for designing potent and selective kinase inhibitors.

Table 1: 5-Aminopyrazole-Based p38 MAPK Inhibitors

Compound IDR1R2R3p38α IC50 (nM)TNF-α Inhibition IC50 (nM)
1 4-FluorophenylHBenzoyl2050
2 2,4-DichlorophenylHAcetyl1545
3 4-MethylphenylCH34-Chlorobenzoyl825
4 4-FluorophenylH3-(2,3-dihydroxypropoxy)benzoyl518

Table 2: 5-Aminopyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors

Compound IDR1R2R3CDK2/Cyclin A IC50 (nM)CDK5/p25 IC50 (nM)
5 IsopropylH4-(Piperidin-1-yl)benzamide5075
6 CyclobutylH4-(Morpholino)benzamide2540
7 PhenylH4-(4-Methylpiperazin-1-yl)benzamide3560

Table 3: 5-Aminopyrazole-Based Bruton's Tyrosine Kinase (BTK) Inhibitors

Compound IDR1R2R3BTK IC50 (nM)
Pirtobrutinib (S)-1-(1,1,1-trifluoropropan-2-yl)4-carboxamide3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)0.5
8 1-(tetrahydro-2H-pyran-4-yl)4-carboxamide3-(4-phenoxyphenyl)2.1
9 1-Cyclopentyl4-carboxamide3-(4-(pyridin-2-yl)phenyl)3.5
Other Therapeutic Areas

Beyond kinase inhibition, 5-aminopyrazoles have shown promise in other areas, such as anti-inflammatory and antimicrobial applications.

Table 4: Miscellaneous Biological Activities of 5-Aminopyrazole Derivatives

Compound IDBiological Target/ActivityIC50/EC50 (µM)
10 COX-2 Inhibition0.25
11 HIV-1 Reverse Transcriptase Inhibition1.2
12 Antifungal (Candida albicans)3.8

Experimental Protocols

Detailed methodologies for the synthesis of a 5-aminopyrazole scaffold and key biological assays are provided below.

Synthesis Protocol: General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol describes a common and efficient method for the synthesis of the 5-aminopyrazole core structure via the condensation of an arylhydrazine with an ethoxymethylenemalononitrile derivative.[1][2]

Materials:

  • Arylhydrazine hydrochloride

  • 2-(ethoxymethylene)malononitrile

  • Triethylamine (TEA)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of arylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol provides a general framework for determining the IC50 value of a 5-aminopyrazole derivative against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]

Materials:

  • Kinase of interest (e.g., p38α, CDK2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (5-aminopyrazole derivative)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • EDTA-containing stop solution with a terbium-labeled anti-phosphopeptide antibody

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the test compound dilution or DMSO (for control) to the wells of a 384-well plate. b. Add 5 µL of the kinase solution in kinase buffer to each well. c. Pre-incubate for 20 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at the Km value for the specific kinase. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition (calculated from the emission ratio) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biological Assay Protocol: TNF-α Inhibition Assay in LPS-Stimulated THP-1 Cells

This protocol describes a cell-based ELISA to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by a 5-aminopyrazole derivative in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[4][5]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compound (5-aminopyrazole derivative)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Differentiation: a. Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium. b. Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells. c. Incubate for 48 hours in a CO2 incubator at 37°C. d. Remove the medium and wash the adherent cells with fresh medium.

  • Compound Treatment and Stimulation: a. Add fresh medium containing serial dilutions of the test compound to the cells. Include a vehicle control (DMSO). b. Pre-incubate for 1 hour. c. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. d. Incubate for 6 hours in a CO2 incubator at 37°C.

  • TNF-α Measurement: a. Centrifuge the plate to pellet any detached cells. b. Collect the cell culture supernatant. c. Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Generate a standard curve using the recombinant TNF-α provided in the ELISA kit. b. Determine the concentration of TNF-α in each sample from the standard curve. c. Calculate the percent inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 5-aminopyrazole inhibitors and typical experimental workflows.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, LPS) Receptor Receptor Stress->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis Aminopyrazole 5-Aminopyrazole Inhibitor Aminopyrazole->p38 Inflammation Inflammation (TNF-α, IL-6) MK2->Inflammation Transcription_Factors->Inflammation

Caption: p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Synthesis_Workflow Start Starting Materials (Arylhydrazine, β-Ketonitrile) Reaction Condensation/ Cyclization Start->Reaction Purification Purification (Crystallization/ Chromatography) Reaction->Purification Product 5-Aminopyrazole Core Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the synthesis and characterization of 5-aminopyrazoles.

Kinase_Inhibitor_Screening_Workflow Library 5-Aminopyrazole Compound Library Primary_Screen Primary Screen (Biochemical Assay, e.g., TR-FRET) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Potency Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (Cell-based Assay) Confirmed_Hits->Secondary_Assay Cellular Activity Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds SAR SAR Studies & Lead Optimization Lead_Compounds->SAR SAR->Library New Analogs

Caption: A typical workflow for the screening and identification of 5-aminopyrazole-based kinase inhibitors.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds, structurally analogous to purines. This core scaffold is of great interest in medicinal chemistry and drug development due to its wide range of biological activities, including roles as protein kinase inhibitors for targeted cancer therapy.[1][2][3] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and more environmentally friendly procedures.[1][4]

This document provides detailed protocols and application notes for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles, focusing on two-component and three-component reaction strategies.

General Workflow for Microwave-Assisted Synthesis

The application of microwave irradiation significantly enhances the efficiency of pyrazolo[1,5-a]pyrimidine synthesis. The general workflow involves the combination of starting materials in a microwave-safe vessel, followed by irradiation for a short period at a set temperature. This rapid, controlled heating accelerates the reaction rate, often reducing reaction times from hours to minutes.[1]

G start Combine Reactants (Aminopyrazole, etc.) solvent Add Solvent/Catalyst (if required) start->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (Set Time & Temperature) seal->irradiate cool Cooling to Room Temperature irradiate->cool workup Reaction Work-up (Filtration/Extraction) cool->workup purify Purification (Recrystallization/Chromatography) workup->purify product Characterize Product (NMR, MS, etc.) purify->product G cluster_reactants Reactants cluster_process Microwave Synthesis aminopyrazole 5-Aminopyrazole reaction Cyclocondensation (Loss of 2H₂O) aminopyrazole->reaction dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) dicarbonyl->reaction product Pyrazolo[1,5-a]pyrimidine reaction->product G cluster_reactants Reactants cluster_process One-Pot Microwave Synthesis aminopyrazole 3-Aminopyrazole reaction Domino Reaction aminopyrazole->reaction aldehyde Aldehyde aldehyde->reaction methylene Active Methylene Cmpd. methylene->reaction product Pyrazolo[1,5-a]pyrimidine reaction->product G cluster_synthesis Synthesis & Screening cluster_inhibition Mechanism of Action aminopyrazole Aminopyrazoles maos Microwave-Assisted Synthesis aminopyrazole->maos reagents Diverse Reagents reagents->maos library Compound Library maos->library screening High-Throughput Screening library->screening pypy Pyrazolo[1,5-a]pyrimidine (Hit Compound) screening->pypy kinase Protein Kinase (e.g., EGFR, B-Raf) pypy->kinase Binds to inhibition Inhibition of Kinase Activity kinase->inhibition signal Blockage of Downstream Signaling Pathway inhibition->signal effect Anti-proliferative Effect signal->effect

References

Application Notes and Protocols: 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a pivotal intermediate in the synthesis of high-value heterocyclic compounds. This document details its application in the development of pharmaceuticals, particularly kinase inhibitors, and agrochemicals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Introduction

This compound is a highly functionalized pyrazole derivative that serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems. Its strategic placement of amino, cyano, and methyl groups on the pyrazole ring allows for diverse chemical transformations, leading to the creation of potent biologically active molecules. This intermediate is particularly valuable in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, scaffolds of significant interest in medicinal chemistry and agrochemical research.[1]

Pharmaceutical Applications: Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine core, readily synthesized from this intermediate, is a well-established pharmacophore for kinase inhibition, acting as a purine bioisostere and competing with ATP for the kinase binding site.[2][3]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound involves cyclization with a one-carbon synthon, such as formamide or formic acid.

Experimental Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the synthesis of a key pyrazolo[3,4-d]pyrimidine derivative, a scaffold for various kinase inhibitors.

Materials:

  • This compound

  • Formamide

  • Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in formamide (20 mL).

  • Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 75-85%

Quantitative Data: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their inhibitory activity against various cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Compound IDDerivativeTarget KinaseIC50 (nM)Reference
PDP-1 4-Anilino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidineCDK2150[2]
PDP-2 4-(Benzylamino)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidineCDK2450[2]
PDP-3 1,3-Dimethyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidineCDK985[3]
Signaling Pathway: CDK2 Inhibition

The following diagram illustrates the mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors, leading to cell cycle arrest.

CDK2 Inhibition by Pyrazolo[3,4-d]pyrimidines

Agrochemical Applications: Herbicides and Insecticides

The versatility of this compound extends to the agrochemical sector, where its derivatives have been developed as potent herbicides and insecticides. The pyrazolo[3,4-b]pyridine scaffold, in particular, has been a fruitful area of research.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a condensation reaction of this compound with activated methylene compounds, such as malononitrile.

Experimental Protocol 2: Synthesis of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol outlines the synthesis of a key pyrazolo[3,4-b]pyridine intermediate for the development of novel agrochemicals.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Add triethylamine (15 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into acidified ice-water (100 mL, pH 5-6).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 6-amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Expected Yield: 60-70%

Quantitative Data: Agrochemical Activity of Pyrazolo[3,4-b]pyridine Derivatives

Derivatives of pyrazolo[3,4-b]pyridines have demonstrated significant herbicidal and insecticidal activities.

Compound IDDerivativeTarget OrganismActivityReference
PBP-H1 1,3-Dimethyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylateEchinochloa crus-galli (Barnyard grass)85% inhibition at 100 ppm[4]
PBP-I1 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileCulex pipiens (Mosquito larvae)LC50: 8.4 ppm[5][6]
Experimental Workflow: Agrochemical Screening

The following diagram illustrates a typical workflow for the screening of newly synthesized pyrazolo[3,4-b]pyridine derivatives for their agrochemical properties.

Agrochemical_Screening_Workflow Start Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Purification Purification and Characterization Start->Purification Primary_Screening Primary Screening (Herbicidal & Insecticidal) Purification->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Field_Trials Field Trials Lead_Identification->Field_Trials Optimization Lead Optimization SAR_Studies->Optimization Optimization->Primary_Screening New Derivatives End Commercial Product Field_Trials->End

Workflow for Agrochemical Screening

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its ability to serve as a precursor for the synthesis of biologically active pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines makes it a key component in the discovery and development of new drugs and crop protection agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important building block.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of various biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities. Accurate and reliable analytical methods are crucial for the purity assessment and quantification of this intermediate in drug discovery and manufacturing processes.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is designed to provide high sensitivity, specificity, and accuracy, making it suitable for quality control and research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Structure C₆H₈N₄
Molecular Weight 136.16 g/mol
Appearance Off-white solid[1]
CAS Number 54820-92-7[2]
Purity (Typical) ≥95%[1]
Storage Temperature Room temperature[1]

Experimental Protocol: RP-HPLC Method

This section provides a detailed protocol for the analysis of this compound using RP-HPLC. The method is based on common practices for the analysis of related pyrazole derivatives.[3][4][5]

3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

3.2. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Isocratic
Mobile Phase Ratio Acetonitrile:Water (80:20, v/v) with 0.1% TFA[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C[4]
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time 10 minutes

3.3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare the mobile phase, mix 800 mL of acetonitrile with 200 mL of deionized water and add 1 mL of trifluoroacetic acid. Degas the solution for 15 minutes using sonication before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.

3.4. Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation and System Suitability

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 2: Method Validation Parameters

ParameterExpected Results
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) To be determined (typically < 0.5 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 1.5 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Water:TFA) instrument_setup Instrument Setup and Column Equilibration prep_mobile->instrument_setup prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working calibration Calibration Curve Generation (Inject Working Standards) prep_working->calibration prep_sample Prepare and Filter Sample Solution sample_analysis Sample Analysis (Inject Sample) prep_sample->sample_analysis system_suitability System Suitability Test (Inject Standard 6 times) instrument_setup->system_suitability system_suitability->calibration Pass calibration->sample_analysis peak_integration Peak Integration and Identification sample_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Report Generation and Data Review quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column and a common mobile phase composition makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control testing and for supporting research and development activities involving this compound.

References

Application Notes and Protocols for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Utilizing Recyclable Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-amino-1H-pyrazole-4-carbonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient, sustainable, and cost-effective synthetic routes to these compounds is of significant interest. This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile using various recyclable catalysts, emphasizing green chemistry principles.

Catalyst Performance Overview

The selection of a suitable catalyst is crucial for the efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles. Below is a summary of the performance of several recently developed recyclable catalysts for this multi-component reaction.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability (Cycles)Reference
Fe3O4@SiO2@vanillin@thioglycolic acid MNPs 0.1 gSolvent-freeRoom Temp.15-30 min90-986[1]
Ag/ZnO Nanoparticles 200 mgWater:Ethanol (9:1)3015-25 min78-945[2][3]
LDH@PTRMS@DCMBA@CuI 0.05 gH2O/EtOH (1:1)5515-27 min85-934[4][5][6]
Calcined Mg-Fe Hydrotalcite (3:1) Not specifiedNot specifiedRoom Temp.Not specifiedHighNot specified[7][8]
SnO–CeO2 Nanocomposite Not specifiedWaterNot specifiedShorter than conventional81-965[9]
Tannic acid-functionalized Fe3O4@SiO2 0.1 gSolvent-free8010-25 min92-986[10][11]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitriles using Fe3O4@SiO2@vanillin@thioglycolic acid Magnetic Nanoparticles (MNPs)

This protocol describes a highly efficient and environmentally friendly mechanochemical synthesis.[1]

A. Catalyst: Fe3O4@SiO2@vanillin@thioglycolic acid MNPs

B. Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine or its derivatives (1 mmol)

  • Fe3O4@SiO2@vanillin@thioglycolic acid MNPs (0.1 g)

C. Procedure:

  • In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.1 g).

  • Grind the mixture at room temperature for the time specified in the literature for the specific substrates (typically 15-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and separate the catalyst using an external magnet.

  • Wash the catalyst with ethanol and dry it for reuse in subsequent reactions.

  • Evaporate the solvent from the product mixture and recrystallize the crude product from ethanol to obtain the pure 5-amino-1H-pyrazole-4-carbonitrile derivative.

D. Catalyst Recovery and Reuse: The catalyst can be easily recovered by an external magnetic field and reused for at least six consecutive reaction cycles without a significant loss of its catalytic activity.[1]

Protocol 2: Synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using Ag/ZnO Nanoparticles

This protocol outlines a facile, one-pot synthesis in an aqueous medium.[2][3]

A. Catalyst: Ag/ZnO Nanoparticles

B. Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ag/ZnO Nanoparticles (200 mg)

  • Aqueous ethanol (2 mL, water:ethanol 9:1 v/v)

C. Procedure:

  • In a 100 mL round-bottom flask, prepare a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and Ag/ZnO NPs (200 mg).

  • Add aqueous ethanol (2 mL) and stir the mixture at room temperature (30 °C) until a white precipitate is formed.

  • Add phenylhydrazine (1 mmol) to the reaction mixture.

  • Monitor the reaction's progress by TLC (silica gel, hexane:ethyl acetate 7:3 v/v).

  • After the reaction is complete, filter the solid product and wash it with water and then ethanol.

  • The catalyst can be recovered from the filtrate for reuse.

  • Recrystallize the product from ethanol to obtain the pure compound.

Protocol 3: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a modified Layered Double Hydroxide (LDH) catalyst

This method employs a novel nano-copper catalyst immobilized on a modified LDH.[4][5]

A. Catalyst: LDH@PTRMS@DCMBA@CuI

B. Materials:

  • Benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenyl hydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • H2O/EtOH solvent (1:1, 1 mL)

C. Procedure:

  • In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add the H2O/EtOH solvent (1 mL) and stir the mixture at 55 °C.

  • Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5:5).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 3 mL of hot ethanol or chloroform to the reaction mixture to dissolve the product.

  • Separate the catalyst by centrifugation.

  • Wash the recovered catalyst and dry it in an oven at 60 °C for reuse.

  • Evaporate the solvent from the product mixture and recrystallize the solid from ethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_recycling Catalyst Recycling Reactants Aldehyde, Malononitrile, Phenylhydrazine Reaction Reaction at Specific Temp. Reactants->Reaction Catalyst Recyclable Catalyst Catalyst->Reaction Solvent Solvent (or solvent-free) Solvent->Reaction Catalyst_Separation Catalyst Separation (Magnet/Centrifugation) Reaction->Catalyst_Separation Product_Isolation Product Isolation (Filtration/Evaporation) Catalyst_Separation->Product_Isolation Washing Washing Catalyst_Separation->Washing Recovered Catalyst Purification Recrystallization Product_Isolation->Purification Pure_Product Pure Product Purification->Pure_Product Drying Drying Washing->Drying Reuse Reuse Drying->Reuse Reuse->Catalyst

Caption: General experimental workflow for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile.

Proposed Reaction Mechanism

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives via a three-component reaction is proposed to proceed through a cascade of reactions.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Ar-CHO Knoevenagel_Adduct Arylidene malononitrile Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Adduct Phenylhydrazine PhNHNH₂ Michael_Adduct Michael Adduct Phenylhydrazine->Michael_Adduct Michael Addition Knoevenagel_Adduct->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 5-Amino-1H-pyrazole- 4-carbonitrile Cyclized_Intermediate->Final_Product Tautomerization/ Aromatization Catalyst_node Catalyst Catalyst_node->Aldehyde Catalyst_node->Phenylhydrazine

Caption: Proposed mechanism for the catalytic synthesis of 5-amino-1H-pyrazole-4-carbonitrile.

References

Application Notes and Protocols for N-Acylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated 5-aminopyrazoles are a pivotal class of compounds in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[1] The N-acylation of the 5-amino group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological activity. These derivatives have shown significant potential as inhibitors of various protein kinases, playing crucial roles in signaling pathways implicated in cancer and inflammatory diseases.[2][3]

This document provides detailed experimental procedures for the N-acylation of 5-aminopyrazoles using common acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids with coupling agents. It also includes tabulated data for easy comparison of reaction conditions and yields, as well as a diagram illustrating a key signaling pathway targeted by these compounds.

General Considerations

The N-acylation of 5-aminopyrazoles can occur at three potential sites: the exocyclic 5-amino group and the two ring nitrogens (N1 and N2). The regioselectivity of the reaction is influenced by the substrate, the acylating agent, and the reaction conditions.[4] Generally, acylation of the exocyclic amino group is common, but acylation at the ring nitrogens can also occur, sometimes leading to a mixture of products.[5] Careful control of the reaction conditions and appropriate purification techniques are crucial for isolating the desired N-acylated product.

Experimental Protocols

Protocol 1: N-Acylation using Acid Chlorides

This protocol describes a general procedure for the N-acylation of 5-aminopyrazoles using acid chlorides in the presence of a base.

Materials:

  • 5-Aminopyrazole derivative

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

  • Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 5-aminopyrazole derivative (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-acylated 5-aminopyrazole.[6][7]

Protocol 2: N-Acylation using Acid Anhydrides

This protocol outlines the N-acylation of 5-aminopyrazoles using acid anhydrides.

Materials:

  • 5-Aminopyrazole derivative

  • Acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride)

  • Solvent (e.g., Pyridine, Dichloromethane (DCM), or neat)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the 5-aminopyrazole derivative (1.0 eq) in the chosen solvent, add the acid anhydride (1.0 - 2.0 eq). In some cases, the reaction can be performed neat.[8]

  • Stir the reaction mixture at room temperature or heat as specified in Table 2. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature (if heated).

  • If pyridine is used as a solvent, remove it under reduced pressure.

  • Add water to the reaction mixture and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted anhydride and acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[9]

Protocol 3: N-Acylation using Carboxylic Acids and Coupling Agents

This method is suitable for acylating with a wide range of carboxylic acids, including those that are sensitive or complex.

Materials:

  • 5-Aminopyrazole derivative

  • Carboxylic acid

  • Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC))

  • Additive (e.g., 1-Hydroxybenzotriazole (HOBt))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 4-(Dimethylamino)pyridine (DMAP))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution, 1M HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the coupling agent (e.g., EDC, 1.0 eq) and the additive (e.g., HOBt, 0.1 - 1.0 eq).[10]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the 5-aminopyrazole derivative (1.0 eq) and the base (e.g., DIPEA, 1.0 - 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or as indicated in Table 3 until completion (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization. If DCC is used, the dicyclohexylurea (DCU) byproduct can often be removed by filtration as it is poorly soluble in many organic solvents.[11]

Data Presentation

Table 1: N-Acylation of 5-Aminopyrazoles with Acid Chlorides

Entry5-Aminopyrazole DerivativeAcyl ChlorideBaseSolventTime (h)Temp (°C)Yield (%)Reference
15-Amino-1,3-diphenylpyrazoleBenzoyl chloride-DCM-RT-[12]
23-Amino-5-methyl-4-phenylpyrazolePyridine-2-carbonyl chloridePyridineTHFOvernightRT-[4]
3ImidazoleBenzoyl chloridePotter's ClayNeat0.08RT96[13]
4General AmineGeneral Acyl ChlorideDIPEACH2Cl23RT-[14]

Table 2: N-Acylation of 5-Aminopyrazoles with Acid Anhydrides

Entry5-Aminopyrazole DerivativeAcid AnhydrideSolventTime (h)Temp (°C)Yield (%)Reference
13-Amino-5-methyl-4-(2,4-dichlorophenyl)pyrazoleAcetic anhydrideAcetic acid-Reflux-[5]
23-Amino-5-methyl-4-phenylpyrazoleTrifluoroacetic anhydridePyridineOvernightRT-[4]
3AnilineAcetic anhydrideNeat0.13RT91[8]
4General N-substituted pyrazoleVarious anhydridesH2SO4 (cat.)--41-86[15]

Table 3: N-Acylation of 5-Aminopyrazoles with Carboxylic Acids and Coupling Agents

| Entry | 5-Aminopyrazole Derivative | Carboxylic Acid | Coupling System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Amino-N-(4-methoxybenzyl)benzamide | 2,5-Dimethylthiazole-4-carboxylic acid | EDC/HOBt/DMAP | ACN | - | 23 | 72 |[10] | | 2 | 5-Amino-3-methyl-1-phenylpyrazole | 5-Bromothiophene-2-carboxylic acid | DCC/DMAP | DCM | - | - | 8 |[11] | | 3 | General Amine | General Carboxylic Acid | EDC/HOBt | NMP | - | 20 | >80 |[16] |

Signaling Pathway and Experimental Workflow Visualization

N-acylated pyrazoles have been identified as potent inhibitors of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB signaling pathway.[4] This pathway is crucial for immune responses, cell proliferation, and inflammation, and its dysregulation is associated with various cancers.

non_canonical_NFkB_pathway TNFR TNFR Family Receptors TRAF2_cIAP TRAF2/3-cIAP1/2 Complex TNFR->TRAF2_cIAP Ligand Binding NIK NIK (NF-κB-inducing kinase) TRAF2_cIAP->NIK Inhibition (constitutive degradation) IKK_alpha IKKα Dimer NIK->IKK_alpha Phosphorylation & Activation p100_RelB p100/RelB Complex IKK_alpha->p100_RelB Phosphorylation p52_RelB p52/RelB Complex (Active) p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription N_Acyl_Pyrazole N-Acylated Pyrazole (Inhibitor) N_Acyl_Pyrazole->NIK Inhibition

Caption: Non-canonical NF-κB pathway and the inhibitory action of N-acylated pyrazoles on NIK.

The general workflow for the synthesis and purification of N-acylated 5-aminopyrazoles is outlined below.

experimental_workflow Start Start: 5-Aminopyrazole & Acylating Agent Reaction N-Acylation Reaction (Protocols 1, 2, or 3) Start->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification Drying->Purification Column Column Chromatography Purification->Column Mixture of products or oily crude Recrystallization Recrystallization Purification->Recrystallization Crystalline crude Product Pure N-Acylated 5-Aminopyrazole Column->Product Recrystallization->Product

Caption: General experimental workflow for the synthesis and purification of N-acylated 5-aminopyrazoles.

Conclusion

The N-acylation of 5-aminopyrazoles is a versatile and powerful tool in the synthesis of biologically active molecules. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and explore the potential of this important class of compounds. Careful attention to regioselectivity and purification is paramount to obtaining the desired N-acylated pyrazole derivatives for biological evaluation.

References

Application of Pyrazole Derivatives as Corrosion Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrazole derivatives as effective corrosion inhibitors, particularly for mild steel and carbon steel in acidic media. It includes a summary of their performance, detailed experimental protocols for their evaluation, and a visualization of the underlying mechanisms and workflows.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Pyrazole derivatives have emerged as a promising class of organic corrosion inhibitors due to their unique chemical structures. These heterocyclic compounds, containing nitrogen atoms with lone pairs of electrons and often additional heteroatoms like oxygen and sulfur, can effectively adsorb onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process. The effectiveness of these inhibitors is influenced by their concentration, the nature of the corrosive medium, and the specific substituents on the pyrazole ring.[1][2]

Quantitative Data on Inhibition Efficiency

The corrosion inhibition efficiency of various pyrazole derivatives has been evaluated under different experimental conditions. The following tables summarize the key quantitative data from recent studies, providing a comparative overview of their performance.

Table 1: Inhibition Efficiency of Pyrazole Derivatives Determined by Weight Loss Measurements

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³ M1 M HClCarbon Steel3090.1[3]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³ M1 M HClCarbon Steel3091.8[3]
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP)10⁻³ M1 M HClMild SteelNot Specified80[4]
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)10⁻³ M1 M HClMild SteelNot Specified94[4]
Synthesized Pyrazole Derivative (BM-01)10⁻³ M1 M HClMild Steel2590.40[5]
3-methyl-1H-pyrazol-5-amine (MPA)0.8 g/L1 M H₂SO₄Mild Steel3092.28[6]
3-methyl-1H-pyrazol-5-(4H)-one (MPO)0.8 g/L1 M H₂SO₄Mild Steel3088.14[6]
Pyrazole Derivative (DPA)10⁻³ M1.0 M HClMild SteelNot Specified97[7]
s-triazine/morpholino-anilino-pyrazole derivative (1)100 ppmNot SpecifiedC-steelNot Specified97.8[8]
s-triazine/morpholino-anilino-pyrazole derivative (2)80 ppmNot SpecifiedC-steelNot Specified98.5[8]

Table 2: Inhibition Efficiency of Pyrazole Derivatives from Electrochemical Measurements (Potentiodynamic Polarization & Electrochemical Impedance Spectroscopy)

InhibitorConcentrationCorrosive MediumMetalTechniqueInhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³ M1 M HClCarbon SteelPDP, EIS90.8 (from PDP)[9]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³ M1 M HClCarbon SteelPDP, EIS91.8 (from PDP)[9]
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)10⁻³ M1 M HClMild SteelEIS95.1[4]
Synthesized Pyrazole Derivative (BM-01)10⁻³ M1 M HClMild SteelPDP, EIS90.38 (PDP), 90.0 (EIS)[5]
3-methyl-1H-pyrazol-5-amine (MPA)0.8 g/L1 M H₂SO₄Mild SteelPolarization96.47[6]
3-methyl-1H-pyrazol-5-(4H)-one (MPO)0.8 g/L1 M H₂SO₄Mild SteelPolarization85.55[6]
Triazole-Pyrazole Derivative (TzPz)Not Specified1.0 M HClMild SteelEIS & PDP91.9[10]
Ethyl 6-amino-3-methyl-4-(p-tolyl) 2,4-dihydropyrano [2,3,C] pyrazole-5-carboxylate (EPP-1)100 mg/LNot SpecifiedMild SteelNot Specified98.8[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of corrosion inhibitors. The following protocols are based on standard experimental techniques cited in the literature.

Protocol 1: Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves a multi-step process. A general procedure is outlined below, based on the synthesis of chalcone and subsequent cyclization with hydrazine derivatives.[12]

Materials:

  • 4-acetylaniline

  • Concentrated HCl

  • Sodium nitrite

  • Appropriate aldehyde (e.g., benzaldehyde)

  • Hydrazine hydrate or phenylhydrazine

  • Absolute ethanol

  • Aqueous sodium hydroxide (10%)

  • Distilled water

Procedure:

  • Synthesis of Azo Compound: Prepare the azo derivative from 4-acetylaniline as a starting material.[12]

  • Synthesis of Chalcone Derivatives:

    • Dissolve the synthesized azo compound (0.01 mol) and an appropriate aldehyde (0.01 mol) in absolute ethanol (50 mL).

    • Add aqueous sodium hydroxide (10%, 10 mL) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the mixture into cold water to precipitate the chalcone derivative.

    • Filter the product, wash thoroughly with distilled water, and dry at room temperature.[12]

  • Synthesis of Pyrazole Derivatives:

    • Mix a solution of the chalcone derivative (0.01 mol) and hydrazine hydrate (0.01 mol) or phenylhydrazine (0.01 mol) in absolute ethanol (50 mL).

    • Add aqueous sodium hydroxide (10%, 6 mL) to the mixture.

    • Reflux the reaction mixture for 24 hours.

    • Pour the mixture into cold water.

    • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the purified pyrazole derivative.[12]

Protocol 2: Weight Loss Measurement

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄)

  • Pyrazole derivative inhibitor at various concentrations

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without the addition of different concentrations of the pyrazole derivative inhibitor.

  • After a specified immersion time (e.g., 24 hours) at a constant temperature (e.g., 30°C), retrieve the coupons.

  • Remove the corrosion products by gentle cleaning, wash the coupons with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t)

      • Where W_initial and W_final are the initial and final weights of the coupon, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 3: Potentiodynamic Polarization (PDP) Measurements

PDP is an electrochemical technique used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density.[13]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Mild steel specimen

    • Counter Electrode (CE): Platinum or graphite electrode

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in a resin with a known exposed surface area. Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the corrosive solution (with and without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Apply a potential scan at a slow scan rate (e.g., 1 mV/s) in a range of approximately ±250 mV with respect to the OCP.[13]

  • Data Analysis:

    • Plot the potentiodynamic polarization curve (log current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the curve.

    • Calculate the inhibition efficiency (IE%) using the formula:

      • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100

      • Where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[14]

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode cell (same as for PDP)

Procedure:

  • Electrode and Cell Setup: Prepare and set up the three-electrode cell as described in the PDP protocol.

  • Stabilization: Allow the system to reach a steady state at the OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[15]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency (IE%) using the formula:

      • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

      • Where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Mechanism of Corrosion Inhibition by Pyrazole Derivatives

The primary mechanism of corrosion inhibition by pyrazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The pyrazole ring, with its nitrogen heteroatoms containing lone pair electrons, acts as the primary adsorption center. These electrons can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. Additionally, the π-electrons of the aromatic ring can also participate in the adsorption process. This forms a protective film that blocks the active corrosion sites on the metal surface, thereby inhibiting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Many pyrazole derivatives act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes.[4][9]

G cluster_metal Metal Surface (e.g., Mild Steel) H+ H⁺ ions Metal Fe H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ ions Inhibitor Pyrazole Derivative Inhibitor->Metal Adsorption (Physisorption/Chemisorption) Fe2+ Fe²⁺ ions Metal->Fe2+ Anodic Reaction (Metal Dissolution)

Caption: Mechanism of corrosion inhibition by pyrazole derivatives.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential corrosion inhibitor follows a systematic workflow, starting from the synthesis of the compound to its characterization and performance assessment using various techniques.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Conclusion A Synthesize Pyrazole Derivative B Purify and Characterize (FTIR, NMR, etc.) A->B C Weight Loss Measurements B->C D Electrochemical Tests (PDP, EIS) B->D E Surface Analysis (SEM, AFM) B->E F Calculate Inhibition Efficiency C->F D->F G Determine Inhibition Mechanism D->G E->G F->G H Correlate Structure with Activity G->H

Caption: Experimental workflow for evaluating pyrazole derivatives as corrosion inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 5-aminopyrazole-4-carbonitrile derivatives?

A1: A widely used and efficient method is a one-pot, three-component reaction. This typically involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.[1] This approach is favored for its high atom economy, often simpler work-up procedures, and good to excellent yields.[1][2]

Q2: What are the key starting materials for the synthesis of this compound?

A2: For the target molecule, this compound, the typical starting materials in a multi-component reaction would be acetaldehyde (or a precursor), malononitrile, and methylhydrazine. Another common route involves the reaction of (ethoxymethylene)malononitrile with methylhydrazine.[3][4]

Q3: What types of catalysts can be used to improve the yield and reaction rate?

A3: A variety of catalysts have been shown to be effective. These range from heterogeneous catalysts, which are easily separable, to homogeneous and green catalysts. Some examples include:

  • Heterogeneous Catalysts: Alumina-silica-supported MnO2, calcined Mg-Fe hydrotalcite, and various nano catalysts like nano-ZnO or copper-modified layered double hydroxides (LDHs).[5][6][7][8][9]

  • Homogeneous Catalysts: Lewis acids such as AlCl₃ or FeCl₃.[2][4]

  • Green Catalysts: In some cases, catalyst-free systems using green solvents like water and ethanol have proven effective.[10][11] Ionic liquids have also been utilized.[1]

Q4: What are the recommended solvents and reaction temperatures?

A4: The choice of solvent and temperature depends on the specific protocol and catalyst used.

  • Solvents: Ethanol and water/ethanol mixtures are frequently used and are considered green solvent options.[1][10] For certain substrates, trifluoroethanol (TFE) has been shown to produce high yields.[3]

  • Temperatures: Reaction temperatures can range from ambient room temperature to 55°C or the reflux temperature of the solvent.[3][5][10] Optimization of temperature is often necessary to achieve the best results for a specific set of reactants.

Q5: Are there any "green" or environmentally friendly synthetic approaches available?

A5: Yes, significant research has focused on developing greener synthetic routes. These methods often involve:

  • The use of water or ethanol as a solvent.[1]

  • Catalyst-free reaction conditions.[10]

  • The use of recyclable heterogeneous catalysts to minimize waste.[5][6]

  • Energy-efficient methods like microwave irradiation or ultrasonication.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive or Inefficient Catalyst The choice of catalyst is crucial. If using a heterogeneous catalyst, ensure it is properly activated (e.g., calcined hydrotalcite).[7] Consider screening different catalysts; for instance, a switch to a copper-modified LDH or an FeCl₃/PVP system might improve yields.[4][5]
Suboptimal Reaction Temperature The reaction may be temperature-sensitive. If running at room temperature, try gentle heating (e.g., 55°C) or refluxing the reaction mixture, as this has been shown to improve yields in several protocols.[3][5]
Incorrect Solvent Solvent polarity can significantly impact the reaction. Ethanol and ethanol/water mixtures are generally good starting points.[10] For specific substrates, consider trying a more polar solvent like trifluoroethanol (TFE).[3]
Poor Quality of Starting Materials Ensure that the aldehyde, malononitrile, and hydrazine starting materials are pure. Impurities can interfere with the reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction has stalled, consider extending the reaction time or adding a more efficient catalyst. Reaction times can vary from 15 minutes to several hours.[2][5]
Issue 2: Formation of Impurities or Side Products
Potential Cause Suggested Solution
Formation of Regioisomers While many modern protocols report excellent regioselectivity, the formation of the 3-amino regioisomer is a possibility.[3] The choice of reactants and reaction conditions can influence this. Using (ethoxymethylene)malononitrile as a starting material often provides high regioselectivity for the 5-amino product.[3]
Side Reactions from Unstable Intermediates The Knoevenagel condensation intermediate (from the aldehyde and malononitrile) can sometimes undergo polymerization or other side reactions. A one-pot procedure where the hydrazine is present from the start can help to trap this intermediate and favor the desired cyclization.[5]
Decomposition of Reactants or Product Prolonged heating at high temperatures can sometimes lead to decomposition. Monitor the reaction by TLC and avoid unnecessarily long reaction times. If the product is heat-sensitive, consider using a more active catalyst that allows for lower reaction temperatures.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, the product often precipitates upon cooling or by adding water. If the product remains in solution, try removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexane or an ether/hexane mixture to induce precipitation.
Oily Product or Failure to Crystallize If the crude product is an oil, purification by column chromatography on silica gel is the recommended method. A common eluent system is a gradient of ethyl acetate in hexane.[3]
Catalyst Residue Contamination If using a heterogeneous catalyst, ensure it is completely removed by filtration before work-up. If using a soluble catalyst like FeCl₃, an aqueous wash during the work-up (e.g., washing the ethyl acetate solution with water) is necessary to remove it.[4]

Data Presentation

Table 1: Comparison of Selected Synthetic Protocols for 5-Aminopyrazole-4-carbonitrile Derivatives

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
LDH@PTRMS@DCMBA@CuIBenzaldehyde, Malononitrile, PhenylhydrazineH₂O/EtOH5515-27 min85-93[5][9]
NoneAromatic Aldehyde, Malononitrile, PhenylhydrazineWater & EthanolRoom Temp.3-7 h~87[1][4][10]
None(Ethoxymethylene)malononitrile, Aryl HydrazineEthanolReflux4 h46-93[3][4]
Calcined Mg-Fe HydrotalciteAromatic Aldehyde, Malononitrile, PhenylhydrazineNot SpecifiedAmbientShortHigh[7]
AlCl₃Cinnamaldehyde, Hydrazine, MalononitrileAqueous EthanolNot Specified30 min79-89[2]
FeCl₃/PVPPhenylhydrazine, MalononitrileWater/PEG-400Not Specified2-4 hup to 97[4]

Experimental Protocols

Protocol 1: Catalytic One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a method utilizing a copper-modified Layered Double Hydroxide (LDH) catalyst.[5]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Ethanol/Water (1:1 v/v, 1 mL)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a test tube, add phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the LDH catalyst (0.05 g).

  • Add the H₂O/EtOH solvent mixture (1 mL).

  • Stir the mixture vigorously using a magnetic stirrer at 55°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent of n-hexane/ethyl acetate (1:1).

  • Upon completion (typically 15-30 minutes), cool the reaction mixture to room temperature.

  • The solid product can be collected by filtration.

  • Wash the product with cold water and ethanol to remove any remaining impurities.

  • Recrystallize the product from ethanol to obtain pure crystals.

Protocol 2: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile from (Ethoxymethylene)malononitrile

This protocol is based on the direct condensation method.[4]

Materials:

  • Aryl hydrazine (e.g., phenylhydrazine) (1.2 mmol)

  • (Ethoxymethylene)malononitrile (1.2 mmol)

  • Absolute Ethanol (2 mL)

  • Ethyl Acetate (50 mL)

  • Water (30 mL)

Procedure:

  • In a 25 mL glass reactor under a nitrogen atmosphere, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Carefully heat the solution to reflux and maintain for 4 hours.

  • After 4 hours, cool the crude reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and wash with water (30 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid or oil by column chromatography on silica gel or by recrystallization to yield the final product.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Reactants 1. Charge Reactor: - Aldehyde - Malononitrile - Hydrazine - Catalyst Solvent 2. Add Solvent (e.g., EtOH/H2O) Reactants->Solvent Heat 3. Heat & Stir (e.g., 55°C) Solvent->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Filter 6. Filter Product Cool->Filter Wash 7. Wash & Dry Filter->Wash Purify 8. Recrystallize Wash->Purify Product Final Product Purify->Product

Caption: Workflow for a typical one-pot, three-component pyrazole synthesis.

troubleshooting_yield cluster_causes cluster_solutions Start Low Product Yield Cause_Catalyst Catalyst Issue? Start->Cause_Catalyst Cause_Temp Suboptimal Temp? Start->Cause_Temp Cause_Solvent Wrong Solvent? Start->Cause_Solvent Cause_Time Incomplete Rxn? Start->Cause_Time Sol_Catalyst Screen different catalysts Ensure catalyst is active Cause_Catalyst->Sol_Catalyst Yes Sol_Temp Increase temperature (e.g., to 55°C or reflux) Cause_Temp->Sol_Temp Yes Sol_Solvent Try alternative solvent (e.g., EtOH, TFE) Cause_Solvent->Sol_Solvent Yes Sol_Time Extend reaction time Monitor by TLC Cause_Time->Sol_Time Yes

Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.

reaction_mechanism RCHO Aldehyde (RCHO) Intermediate_A Arylidene Malononitrile (Intermediate A) RCHO->Intermediate_A + Malononitrile Malo Malononitrile Hydrazine Hydrazine (R'-NHNH2) Catalyst Catalyst Catalyst->RCHO Intermediate_B Michael Adduct (Intermediate B) Intermediate_A->Intermediate_B + Hydrazine Product 5-Aminopyrazole Product Intermediate_B->Product Cyclization & Tautomerization

Caption: Proposed mechanism for the catalyzed three-component synthesis.

References

Technical Support Center: Purification of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently cited methods for the purification of similar 5-amino-pyrazole-4-carbonitrile derivatives are recrystallization and column chromatography. Recrystallization is often performed using solvents such as ethanol, dioxane, or benzene.[1][2] For more challenging separations, silica gel column chromatography may be employed.[3]

Q2: My purified product is off-white or yellowish. Is this normal, and how can I decolorize it?

A2: The pure form of this compound is typically an off-white solid. The presence of a yellow or brownish hue can indicate residual impurities from the synthesis, such as unreacted starting materials or side-products.[1][4] To decolorize the product, you can perform a recrystallization with the addition of activated charcoal.

Q3: What are the expected spectroscopic characteristics of pure this compound?

A3: While specific data for the dimethyl derivative is limited in the provided search results, analogous 5-amino-pyrazole-4-carbonitriles exhibit characteristic spectroscopic data. In the IR spectrum, expect N-H stretching bands for the amino group (around 3300-3500 cm⁻¹) and a sharp nitrile (C≡N) stretching band (around 2210-2230 cm⁻¹).[1] The ¹H NMR spectrum should show distinct signals for the two methyl groups and the amino protons. The ¹³C NMR will have characteristic peaks for the nitrile carbon and the carbons of the pyrazole ring.[4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling out upon cooling The solvent may be too nonpolar for the compound at lower temperatures, or the solution may be too concentrated.- Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Re-heat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and then cool slowly.
Poor recovery of purified product The compound may have significant solubility in the mother liquor, or too much solvent was used.- Cool the crystallization mixture in an ice bath to maximize precipitation.- Reduce the amount of solvent used for dissolution to the minimum required.- Concentrate the mother liquor and attempt a second crystallization.
Product purity does not improve significantly The impurity may have similar solubility properties to the product, leading to co-crystallization.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization.
Product appears colored after recrystallization Presence of highly colored impurities.- During the hot dissolution step, add a small amount of activated charcoal to the solution and then filter it hot to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities (overlapping peaks) The eluent system may not have the optimal polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (Rf of the product around 0.3-0.4).- Use a shallower solvent gradient during elution.
Tailing of the product peak The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel with a basic compound).- Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to reduce tailing.- Consider using a different stationary phase, such as neutral alumina.
Product does not elute from the column The eluent is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[2][5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution at a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure Pure Product dry->pure

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes recrystallize Recrystallize is_pure->recrystallize No reassess Re-assess Purity recrystallize->reassess column Column Chromatography column->check_purity reassess->is_pure Improved reassess->column No Improvement

Caption: A logical flowchart for troubleshooting the purification of this compound.

References

Optimization of reaction conditions for aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4][5] This is one of the most common methods.

  • α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position like 3-alkoxyacrylonitriles, also react with hydrazines to form aminopyrazoles.[2]

Q2: What is the most significant challenge in aminopyrazole synthesis?

A2: The primary challenge and a main source of side products is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine have different nucleophilicities, which can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1][2]

Q3: What are the typical side products observed?

A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, a stable hydrazone intermediate may be isolated.[1]

  • Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent, forming an N-acetylated amide byproduct.[1]

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, particularly under harsh reaction conditions.[1]

Q4: How can I confirm the regiochemistry of my product?

A4: Determining the correct isomer is crucial. While standard NMR and mass spectrometry are essential for characterization, unambiguously confirming the structure often requires advanced 2D NMR techniques.[1] Methods like 1H-15N HMBC are very effective for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for a definitive structural proof.[1]

Troubleshooting Guide

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be adjusted to favor one product by leveraging kinetic versus thermodynamic control.[1]

G start Reaction with Substituted Hydrazine isomers Mixture of 3- and 5-Aminopyrazole Isomers start->isomers control Control Strategy isomers->control kinetic Kinetic Control (Favors 3-isomer) control->kinetic thermodynamic Thermodynamic Control (Favors 5-isomer) control->thermodynamic conditions_k Low Temperature Strong Base (e.g., NaOEt) kinetic->conditions_k conditions_t High Temperature Acidic/Neutral (e.g., AcOH) thermodynamic->conditions_t

Regioselectivity is controlled by reaction conditions.

How do I selectively synthesize the 5-aminopyrazole isomer?

To favor the thermodynamically more stable 5-aminopyrazole, use neutral or acidic conditions at elevated temperatures. This allows for the equilibration of initial Michael adducts, leading to the most stable product.[1]

How do I selectively synthesize the 3-aminopyrazole isomer?

To favor the kinetically controlled 3-aminopyrazole product, the reaction should be carried out at low temperatures using a strong base, such as sodium ethoxide. These conditions trap the initial, kinetically favored adduct before it can rearrange to the more stable thermodynamic product.[1][6]

Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.

This can happen if the cyclization step is not favored or if the starting materials are not reactive enough under the chosen conditions.[1]

How can I drive the reaction to completion?

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]

  • Add a Catalyst: For reactions under neutral or basic conditions, adding a catalytic amount of acid (like acetic acid) can promote the cyclization by activating the nitrile group. Conversely, for acidic reactions that are sluggish, the choice of acid and solvent can significantly influence the reaction rate.[1]

  • Check Hydrazine Salt Form: If you are using a hydrazine salt (e.g., hydrochloride or sulfate), a base must be added to liberate the free hydrazine for the reaction to proceed.[1][2]

G start Incomplete Reaction check1 Increase Temperature? start->check1 action1 Reflux Reaction Mixture check1->action1 Yes check2 Add Catalyst? check1->check2 No action1->check2 action2 Add Catalytic Acid (e.g., AcOH) or Optimize Acid/Solvent check2->action2 Yes check3 Using Hydrazine Salt? check2->check3 No action2->check3 action3 Add Base to Free Hydrazine check3->action3 Yes end Reaction Completion check3->end No action3->end

Workflow for addressing incomplete reactions.
Issue 3: Purification is difficult, and I cannot separate the regioisomers.

The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard techniques like column chromatography or recrystallization notoriously difficult.[1]

What is the best strategy for obtaining a pure product?

  • Optimize Before Scaling Up: The most effective strategy is to avoid forming the isomeric mixture in the first place by optimizing the reaction for high regioselectivity. Run small-scale trials using the conditions described in Issue 1 to find the optimal solvent, catalyst, and temperature for your specific substrates.[1]

  • Consider an Alternative Route: If regioselectivity remains poor, a different synthetic strategy may be necessary. For instance, synthesizing aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative to direct condensation.[1][2]

Data Presentation: Reaction Condition Optimization

Table 1: Regioselective Synthesis of 1-Phenyl-aminopyrazoles [2]

IsomerReactantsSolventAdditiveTemperatureTimeYield (%)
5-aminopyrazole 3-Methoxyacrylonitrile + PhenylhydrazineTolueneAcetic Acid (AcOH)Microwave (120-140°C)10-30 min90
3-aminopyrazole 3-Methoxyacrylonitrile + PhenylhydrazineEthanol (EtOH)Sodium Ethoxide (EtONa)Microwave10-30 min85

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methodologies favoring the 5-amino isomer.[1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is adapted from methodologies favoring the 3-amino isomer.[1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

References

Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound and structurally similar pyrazoles typically involves the reaction of a hydrazine derivative with a β-keto-nitrile or a related 1,3-dicarbonyl compound equivalent. A common and effective starting material is (ethoxymethylene)malononitrile, which reacts with methylhydrazine.

Q2: What is the general reaction mechanism for the formation of the pyrazole ring in this synthesis?

The formation of the 5-aminopyrazole ring from (ethoxymethylene)malononitrile and a hydrazine involves a sequence of reactions. A plausible mechanism is an initial Michael-type addition of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to form the aromatic pyrazole ring.[1]

Q3: Are there alternative synthetic routes to 5-aminopyrazole-4-carbonitriles?

Yes, several synthetic strategies have been developed for 5-aminopyrazole-4-carbonitriles. One-pot, three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative are frequently employed for creating substituted pyrazoles.[2][3][4] These methods are often promoted by various catalysts.[2][5] Another approach involves the reaction of a malononitrile dimer with hydrazine.[6][7][8]

Q4: What safety precautions should be taken when handling the reagents?

(Ethoxymethylene)malononitrile is toxic if swallowed, may cause an allergic skin reaction, and can lead to allergy or asthma symptoms if inhaled.[9][10] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid breathing dust and ensure thorough washing after handling.[10] Hydrazine derivatives are also toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Ineffective solvent or temperature. 4. Degradation of starting materials or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. 2. Ensure accurate measurement of all reactants. A slight excess of the hydrazine may be beneficial. 3. Ethanol is a commonly used solvent for this type of reaction.[14] Ensure the reaction is conducted at a suitable temperature, often at reflux.[14] 4. Use fresh, high-purity starting materials. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Formation of Multiple Products/Impurities 1. Presence of regioisomers. 2. Side reactions due to incorrect temperature or pH. 3. Impure starting materials.1. While the reaction to form 5-aminopyrazoles is often highly regioselective, the formation of other isomers is possible.[1] Purify the crude product using column chromatography or recrystallization. 2. Maintain strict control over the reaction temperature. The use of a suitable base or acid catalyst, if required, should be carefully controlled. 3. Verify the purity of starting materials by NMR or other analytical techniques before use.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Product has similar polarity to byproducts or unreacted starting materials.1. After the reaction is complete, cool the mixture to room temperature or below to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt purification of the residue. 2. For purification, recrystallization from a suitable solvent or solvent mixture is often effective. If that fails, column chromatography with an appropriate solvent system will be necessary.
Scaling Up Issues (e.g., from 1g to 100g) 1. Inefficient heat transfer in a larger reaction vessel. 2. Poor mixing in a larger volume. 3. Exothermic reaction becoming difficult to control.1. When scaling up, the surface-area-to-volume ratio decreases, which can affect heating and cooling.[15] Use a reactor with appropriate heating and cooling capabilities and monitor the internal temperature closely. 2. Employ mechanical stirring to ensure homogeneous mixing in larger reaction volumes. 3. Add reagents portion-wise or via an addition funnel to control the reaction rate and temperature. Perform a safety assessment to understand the thermal hazards before scaling up.[15]

Experimental Protocols

Synthesis of this compound

This protocol is a general laboratory-scale procedure. Optimization may be required.

Materials:

  • 1,1'-(Ethoxymethylene)dicarbonitrile (alternative name for (ethoxymethylene)malononitrile)

  • Methylhydrazine

  • Absolute Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol.

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The addition may be exothermic, so cooling might be necessary for larger scales.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[14]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve (ethoxymethylene)malononitrile in Ethanol add_hydrazine Add Methylhydrazine prep->add_hydrazine reflux Heat to Reflux (2-4h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool isolate Filter or Concentrate cool->isolate purify Recrystallize or Column Chromatography isolate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism reactant1 (Ethoxymethylene)malononitrile intermediate1 Michael Adduct (Intermediate) reactant1->intermediate1 + reactant2 Methylhydrazine reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-amino-1,3-dimethyl-1H- pyrazole-4-carbonitrile intermediate2->product - Ethanol ethanol Ethanol

Caption: Proposed reaction mechanism for pyrazole formation.

References

Technical Support Center: 5-Aminopyrazole Synthesis Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in 5-aminopyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation during 5-aminopyrazole synthesis?

A1: The most common indicators of catalyst deactivation include:

  • Decreased Reaction Yield: A noticeable drop in the percentage of the desired 5-aminopyrazole product over subsequent reactions using the same catalyst batch.

  • Increased Reaction Time: The reaction takes significantly longer to reach completion compared to initial runs.

  • Formation of Byproducts: An increase in the presence of side products, such as uncyclized intermediates or regioisomers (3-aminopyrazoles), can signal a decline in catalyst selectivity.[1]

  • Change in Reaction Mixture Color: Unexplained color changes in the reaction mixture may indicate catalyst leaching or the formation of colored byproducts due to side reactions.

  • Difficulty in Product Purification: If separating the desired product from impurities becomes more challenging, it could be due to an increase in side reactions caused by a less effective catalyst.

Q2: My reaction is producing a mixture of 5-aminopyrazole and 3-aminopyrazole regioisomers. Is this a catalyst deactivation issue?

A2: While catalyst deactivation can affect selectivity, the formation of regioisomers in aminopyrazole synthesis is often a fundamental challenge related to the reaction conditions rather than catalyst failure. The use of monosubstituted hydrazines can lead to the formation of both 3- and 5-aminopyrazole isomers.[1] The regioselectivity is highly dependent on kinetic versus thermodynamic control.[1]

  • For the thermodynamically favored 5-aminopyrazole isomer: Use neutral or acidic conditions at elevated temperatures.[1][2]

  • For the kinetically favored 3-aminopyrazole isomer: Employ basic conditions at lower temperatures.[1][2]

A decline in the desired regioselectivity over repeated catalyst use, however, could indicate changes to the catalyst's active sites.

Troubleshooting Guides

Issue 1: Gradual or Sudden Drop in Product Yield

A decrease in yield is a primary symptom of catalyst deactivation. The following guide will help you diagnose the potential cause and find a solution.

Troubleshooting Workflow for Low Yield

logical_relationship cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution start Low Product Yield Observed check_leaching Perform a Hot Filtration / Leaching Test start->check_leaching check_poisoning Analyze Reaction Components for Impurities start->check_poisoning check_sintering Characterize Catalyst (e.g., TEM, XRD) start->check_sintering check_fouling Analyze Catalyst for Coke/Polymer Deposition (e.g., TGA) start->check_fouling leaching Metal Leaching check_leaching->leaching Positive poisoning Catalyst Poisoning check_poisoning->poisoning Impurities Detected sintering Sintering / Agglomeration check_sintering->sintering Particle Growth Observed fouling Fouling / Coking check_fouling->fouling Mass Loss Detected solution_leaching Optimize Solvent/Support; Consider Catalyst Immobilization leaching->solution_leaching solution_poisoning Purify Reactants/Solvents; Use Guard Bed poisoning->solution_poisoning solution_sintering Lower Reaction Temperature; Use Thermally Stable Support sintering->solution_sintering solution_fouling Regenerate Catalyst (e.g., Calcination); Optimize Reaction Conditions fouling->solution_fouling

Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Suspected Cause: Metal Leaching

    • Symptoms: You may observe a color change in the reaction filtrate, and a hot filtration test shows continued reaction in the filtrate after the solid catalyst is removed.[1]

    • Confirmation:

      • Hot Filtration Test: Filter the catalyst from the reaction mixture at approximately 50% conversion. If the reaction continues to progress in the filtrate, it indicates that active catalytic species have leached into the solution.[1]

      • ICP-AES/AAS Analysis: Analyze the reaction filtrate using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.[1]

    • Solutions:

      • Solvent Optimization: The choice of solvent can significantly impact metal leaching.[3] Experiment with less coordinating solvents if possible.

      • Catalyst Support Modification: Enhance the interaction between the metal nanoparticles and the support material.

      • Catalyst Immobilization: Employ stronger methods of catalyst immobilization to prevent the active species from detaching from the support.

  • Suspected Cause: Catalyst Poisoning

    • Symptoms: A sharp decline in catalyst activity, even with fresh reactants.

    • Confirmation:

      • Reactant and Solvent Purity Check: Analyze your starting materials (aldehydes, malononitrile, hydrazines) and solvents for impurities using techniques like GC-MS or NMR. Common poisons include sulfur and nitrogen-containing compounds.[4]

      • Catalyst Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to detect the presence of foreign elements on the catalyst surface.[5]

    • Solutions:

      • Purification of Reagents: Purify all reactants and solvents before use.

      • Guard Bed: Use a pre-column or guard bed of an appropriate adsorbent to remove potential poisons from the reactant feed before it reaches the catalyst.

  • Suspected Cause: Sintering

    • Symptoms: A gradual loss of activity over several cycles, especially when the reaction is conducted at high temperatures.

    • Confirmation:

      • Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and used catalyst. An increase in the average particle size of the metal nanoparticles is a clear indication of sintering.[6]

      • X-ray Diffraction (XRD): Broadening of the diffraction peaks of the active metal in the fresh catalyst will decrease as the crystallite size increases due to sintering in the used catalyst.

    • Solutions:

      • Lower Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can significantly slow down the rate of sintering.[7]

      • Use of Thermally Stable Supports: Employing supports with high thermal stability can help to anchor the metal nanoparticles and prevent their migration and agglomeration.[8]

  • Suspected Cause: Fouling (Coking)

    • Symptoms: A gradual loss of activity, often accompanied by a visible darkening of the catalyst.

    • Confirmation:

      • Thermogravimetric Analysis (TGA): TGA of the used catalyst will show a weight loss at temperatures corresponding to the combustion of organic deposits (coke).

    • Solutions:

      • Catalyst Regeneration: For coke deposition, a common regeneration method is calcination in air to burn off the carbonaceous deposits.

      • Reaction Condition Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can sometimes minimize the formation of coke precursors.

Issue 2: Increased Formation of Byproducts

An increase in byproducts indicates a loss of catalyst selectivity.

Troubleshooting Workflow for Increased Byproducts

logical_relationship cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution start Increased Byproduct Formation identify_byproducts Identify Byproducts (GC-MS, NMR) start->identify_byproducts characterize_catalyst Characterize Catalyst Surface (XPS, TPD) identify_byproducts->characterize_catalyst Byproducts Identified poisoning Selective Poisoning of Active Sites characterize_catalyst->poisoning Surface Contamination Found support_interaction Changes in Metal-Support Interaction characterize_catalyst->support_interaction Changes in Oxidation State or Support Structure Observed solution_poisoning Purify Reactants; Regenerate Catalyst poisoning->solution_poisoning solution_support Re-evaluate Catalyst-Support Combination; Optimize Synthesis Conditions support_interaction->solution_support

Troubleshooting workflow for increased byproduct formation.

Detailed Troubleshooting Steps:

  • Identify the Byproducts: Use techniques like GC-MS and NMR to identify the structure of the major byproducts. Common byproducts in 5-aminopyrazole synthesis include uncyclized hydrazone intermediates and acetylated aminopyrazoles if acetic acid is used as a solvent at high temperatures.[1]

  • Relate Byproducts to Catalyst Deactivation:

    • Uncyclized Intermediates: An increase in these intermediates suggests that the catalyst's ability to facilitate the final cyclization step is compromised. This could be due to the blockage of specific active sites.

    • Regioisomer Shift: A change in the ratio of 5-aminopyrazole to 3-aminopyrazole could indicate that certain active sites favoring one pathway are being selectively poisoned or altered.

  • Solutions:

    • Catalyst Regeneration: A suitable regeneration protocol may restore the catalyst's selectivity.

    • Re-evaluate Reaction Conditions: If regeneration is not effective, it may be necessary to adjust the reaction conditions (temperature, solvent, etc.) to disfavor the formation of the observed byproducts.

Data on Catalyst Performance and Reusability

The reusability of a catalyst is a key performance indicator. Below is a summary of the performance of various catalysts in the synthesis of 5-aminopyrazole derivatives.

CatalystSubstrate ScopeReaction ConditionsReusability (Number of Cycles)Final YieldReference
LDH@PTRMS@DCMBA@CuIBenzaldehydes, malononitrile, phenyl hydrazineH₂O/EtOH, 55 °C4>85%[9]
Fe₃O₄@SiO₂@Tannic acidAzo-linked aldehydes, malononitrile, phenylhydrazineMechanochemical, 80°C6Consistent activity[10]
Cu NPs-MCNOrganic bromides, phenylacetylene, NaN₃H₂O/EtOH, 60 °C8No loss of activity[11]
CuO/rGO2-aminopyridines, aldehydes, alkynesDMSO, 110 °C5No loss of activity[11]

Experimental Protocols

Protocol 1: Hot Filtration Test for Detecting Metal Leaching

This protocol helps determine if the active metal is leaching from the solid support into the reaction medium.

Experimental Workflow for Hot Filtration Test

experimental_workflow start Set up the 5-aminopyrazole synthesis reaction with the heterogeneous catalyst. monitor Monitor the reaction progress by TLC or LC-MS. start->monitor filter At ~50% conversion, quickly filter the hot reaction mixture through a pre-heated filter to remove the solid catalyst. monitor->filter filtrate Continue to heat the filtrate at the same reaction temperature. filter->filtrate monitor_filtrate Monitor the progress of the reaction in the filtrate by TLC or LC-MS. filtrate->monitor_filtrate analyze Analyze the results. monitor_filtrate->analyze leaching Conclusion: Leaching has occurred. The catalyst is not truly heterogeneous. analyze->leaching Reaction proceeds no_leaching Conclusion: No significant leaching. The catalyst is stable under these conditions. analyze->no_leaching Reaction stops

Experimental workflow for the hot filtration test.

Methodology:

  • Set up the 5-aminopyrazole synthesis reaction as usual with your heterogeneous catalyst.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • When the reaction has reached approximately 50% completion, rapidly filter the hot reaction mixture through a pre-heated funnel to remove the solid catalyst.

  • Continue to heat the filtrate at the reaction temperature.

  • Monitor the reaction progress in the filtrate.

  • Interpretation:

    • If the reaction continues to proceed in the filtrate, it is a strong indication that the active catalytic species has leached from the support.

    • If the reaction stops or the rate significantly decreases after the removal of the solid catalyst, it suggests that the catalysis is predominantly heterogeneous and leaching is not a major issue.

Protocol 2: General Procedure for Catalyst Regeneration (Oxidative Treatment for Fouling)

This protocol is a general guideline for regenerating a catalyst that has been deactivated by the deposition of carbonaceous materials (coke).

Methodology:

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed reactants and products. Follow with a wash using a lower-boiling-point solvent (e.g., ethanol or acetone) to facilitate drying.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Calcination: Place the dried, deactivated catalyst in a furnace. Heat the catalyst in a gentle stream of air or an inert gas containing a low concentration of oxygen. The temperature and duration of calcination will depend on the nature of the catalyst and the support material. A typical starting point could be 300-500 °C for several hours. Caution: The combustion of coke is exothermic and can lead to localized high temperatures, which may cause sintering. A slow, controlled heating ramp is recommended.

  • Post-treatment: After calcination, the catalyst may need to be re-reduced if the active phase is a metal that was oxidized during the regeneration process. This is typically done by heating the catalyst in a stream of hydrogen gas.

  • Activity Testing: Test the activity of the regenerated catalyst in the 5-aminopyrazole synthesis and compare its performance to that of the fresh catalyst.

Protocol 3: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives

This protocol is adapted from a literature procedure using a heterogeneous copper catalyst.[9]

Methodology:

  • In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the heterogeneous copper catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[9]

  • Add a mixture of H₂O and EtOH (0.5:0.5 mL) as the solvent.[9]

  • Stir the mixture at 55 °C using a magnetic stirrer.[9]

  • Monitor the progress of the reaction using TLC (n-hexane/ethyl acetate: 5:5 mL).[9]

  • Upon completion, add hot ethanol or chloroform (3 mL) to the reaction mixture.

  • Separate the catalyst by centrifugation, wash with ethanol, and dry in an oven at 60 °C.[9]

  • Evaporate the solvent from the reaction mixture and recrystallize the solid product from ethanol to obtain the pure 5-aminopyrazole derivative.[9]

References

Mild reaction conditions for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile under mild reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or insufficient catalyst.Ensure the catalyst is properly synthesized and characterized. Increase catalyst loading incrementally. For nanoparticle catalysts, ensure they are well-dispersed in the reaction mixture.
Poor quality of starting materials.Use freshly distilled or purified benzaldehyde, phenylhydrazine, and malononitrile. Check the purity of reagents by appropriate analytical methods (e.g., NMR, GC-MS).
Suboptimal reaction temperature.While mild conditions are desired, the reaction may require a specific temperature for activation. Optimize the temperature based on the chosen catalytic system. For instance, some reactions proceed well at room temperature, while others may need gentle heating to 55-80°C.[1][2]
Inefficient stirring.For heterogeneous catalysts, ensure vigorous stirring to maintain a good suspension and maximize surface area contact between reactants and the catalyst.
Formation of Side Products Undesired side reactions due to prolonged reaction time.Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1] Quench the reaction as soon as the starting materials are consumed to prevent the formation of byproducts.
Incorrect stoichiometry of reactants.Ensure accurate measurement of all reactants. An excess of one reactant can lead to the formation of undesired products.
Difficulty in Product Isolation and Purification Product precipitation issues.If the product does not precipitate upon cooling, try adding a non-polar solvent like n-hexane or placing the reaction mixture in an ice bath to induce crystallization.
Catalyst separation problems (for heterogeneous catalysts).For magnetic nanoparticle catalysts, use a strong external magnet for efficient separation.[3] For other solid catalysts, ensure proper filtration and washing to remove all traces from the product.
Co-elution with impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Catalyst Deactivation (for recyclable catalysts) Poisoning of active sites.Ensure all glassware is clean and free of contaminants. Use pure solvents and reagents.
Leaching of the active metal from the support.After each use, wash the catalyst thoroughly with an appropriate solvent and dry it completely before reuse. Perform characterization (e.g., EDX) to check for changes in elemental composition.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using mild reaction conditions for this synthesis?

A1: Mild reaction conditions offer several benefits, including higher energy efficiency, reduced formation of byproducts, increased safety, and alignment with the principles of green chemistry.[4] Many modern methods utilize water or water-ethanol mixtures as solvents and can be performed at room temperature or with gentle heating, avoiding the need for harsh organic solvents and high temperatures.[1][4][5]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 5:5 v/v), can be used to separate the product from the reactants.[1] The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

Q3: Can the catalyst be reused?

A3: Many of the recently developed catalytic systems, particularly those based on magnetic nanoparticles or other solid supports, are designed for recyclability.[3][4] For example, catalysts like SnO–CeO2 nanocomposites and various functionalized magnetic nanoparticles have shown good reusability for several cycles without a significant loss of activity.[4] To reuse a magnetic catalyst, it can be separated from the reaction mixture using an external magnet, washed with a suitable solvent (e.g., ethanol), dried, and then used in subsequent reactions.[3]

Q4: What is the proposed mechanism for this three-component reaction?

A4: The reaction generally proceeds through a tandem Knoevenagel condensation followed by a Michael addition and cyclization. Initially, the aldehyde reacts with malononitrile in a Knoevenagel condensation to form an arylidene malononitrile intermediate. Subsequently, phenylhydrazine undergoes a Michael addition to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile product.[1][5]

Q5: What are some of the "green" catalysts reported for this synthesis?

A5: A variety of environmentally friendly catalysts have been developed. These include layered double hydroxides (LDHs),[1][6] tannic acid-functionalized silica-coated Fe3O4 nanoparticles,[3][7] and supported ionic liquids.[8] These catalysts are often recyclable and can be used in green solvents like water and ethanol.[1][4]

Data Presentation

Table 1: Comparison of Various Catalytic Systems for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
SnO–CeO2 NanocompositeWaterRoom Temp.15-2581-96[4]
LDH@PTRMS@DCMBA@CuIH2O/EtOH5515-2785-93[1]
Fe3O4@SiO2@Tannic acidNone (Mechanochemical)805-10High[7]
SiO2@IL (Supported Ionic Liquid)Water4518092[8]
NoneWater/PEG 400Room Temp.30-6085-95[5]

Experimental Protocols

General Procedure for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using LDH@PTRMS@DCMBA@CuI Nanoparticles [1]

  • To a test tube, add benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add a solvent mixture of H2O/EtOH (0.5:0.5 mL).

  • Stir the mixture at 55 °C using a magnetic stirrer.

  • Monitor the reaction progress using TLC with a mobile phase of n-hexane/ethyl acetate (5:5).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add chloroform to the reaction vessel and stir for 1 minute.

  • Separate the catalyst using filtration or centrifugation.

  • Wash the catalyst for reuse.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants: Benzaldehyde Malononitrile Phenylhydrazine mixing Mixing & Stirring reagents->mixing catalyst Catalyst catalyst->mixing solvent Solvent solvent->mixing heating Heating (if required) mixing->heating monitoring TLC Monitoring heating->monitoring cooling Cooling monitoring->cooling Reaction Complete catalyst_sep Catalyst Separation cooling->catalyst_sep catalyst_sep->catalyst Catalyst Recycling extraction Solvent Evaporation catalyst_sep->extraction purification Recrystallization extraction->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

reaction_mechanism start Benzaldehyde + Malononitrile intermediate1 Arylidene Malononitrile (Intermediate A) start->intermediate1 Knoevenagel Condensation intermediate2 Michael Adduct (Intermediate B) intermediate1->intermediate2 Michael Addition phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization final_product 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile cyclization->final_product Tautomerization

Caption: Proposed reaction mechanism for the three-component synthesis.

References

Technical Support Center: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1H-pyrazole-4-carbonitrile, with a focus on reducing reaction times and improving overall efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Inefficient catalyst- Low reaction temperature- Inappropriate solvent- Poor quality of starting materials- Catalyst Selection: Consider using a more efficient catalyst. Several studies have shown significant reductions in reaction time with various catalysts (see Table 1).- Temperature Optimization: Gradually increase the reaction temperature. For instance, some mechanochemical methods are effective at room temperature, while others may require heating to 55-80°C.[1][2]- Solvent Screening: The choice of solvent can influence reaction rates. Ethanol, water, or a mixture of H2O/EtOH are commonly used.[2][3] Solvent-free conditions have also been reported to be effective.[4]- Reagent Purity: Ensure the purity of reactants, particularly the aldehyde, malononitrile, and phenylhydrazine derivatives.
Low Product Yield - Suboptimal catalyst loading- Formation of side products or isomers- Inefficient work-up and purification- Catalyst Loading: Optimize the amount of catalyst used. Refer to specific protocols for recommended catalyst-to-substrate ratios.[1][5]- Regioselectivity: The reaction of aryl hydrazines with (ethoxymethylene)malononitrile has been shown to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity, avoiding the formation of the 3-amino isomer.[3]- Purification: Employ appropriate purification techniques, such as recrystallization from ethanol, to isolate the desired product.[4]
Difficulty in Catalyst Separation and Reuse - Use of homogeneous catalysts- Heterogeneous Catalysts: Employ heterogeneous or magnetically separable catalysts for easier recovery and recycling. Nanoparticle-based catalysts, such as those with a Fe3O4 core, can be easily separated using an external magnet.[1][5]
Formation of Unwanted Side Products - Reaction conditions favoring alternative pathways- Impurities in starting materials- Reaction Condition Optimization: Fine-tune reaction parameters such as temperature and reaction time to favor the desired product. One-pot, multi-component reactions are often efficient in minimizing side product formation.[6][7]- Starting Material Analysis: Characterize starting materials to ensure they are free from impurities that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor in reducing the reaction time for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?

A1: The choice of catalyst is the most critical factor in reducing reaction time. Modern catalytic systems, particularly nanoparticle-based and heterogeneous catalysts, have demonstrated the ability to significantly shorten reaction times from hours to minutes.[1][2][4][6]

Q2: Can this synthesis be performed under green chemistry principles?

A2: Yes, several eco-friendly methods have been developed. These include using water as a solvent, employing reusable catalysts, and conducting the reaction at room temperature or under solvent-free conditions.[1][2][5][7]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider optimizing the catalyst type and loading, ensuring the purity of your starting materials, and using an appropriate solvent and temperature. Following a well-established, high-yield protocol is also recommended. Yields can range from good to excellent (over 90%) under optimized conditions.[2][7][8]

Q4: Is it possible to synthesize derivatives of 5-amino-1H-pyrazole-4-carbonitrile using a one-pot method?

A4: Yes, one-pot, three-component reactions involving an aromatic aldehyde, malononitrile, and a hydrazine derivative are commonly and efficiently used for the synthesis of a variety of 5-amino-1H-pyrazole-4-carbonitrile derivatives.[6][7]

Q5: What are some of the most effective catalysts for this synthesis?

A5: A range of efficient catalysts have been reported, including:

  • Calcined Mg-Fe hydrotalcite[6]

  • Alumina–silica-supported MnO2[7]

  • SnO–CeO2 nanocomposite[7]

  • Engineered copper-based nano-magnetic catalysts[4]

  • Tannic acid–functionalized silica-coated Fe3O4 nanoparticles[1]

  • LDH@PTRMS@DCMBA@CuI[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Calcined Mg-Fe hydrotalciteNot specifiedRoom TemperatureShorter than reported methodsHigh[6]
Alumina–silica-supported MnO2WaterRoom TemperatureNot specified86-96[7]
SnO–CeO2 nanocompositeWaterMild ConditionsShorter than conventional methods81-96[7]
Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2Solvent-freeOptimizedLowHigh[4]
Fe3O4@SiO2@Tannic acidMechanochemical80ShortHigh[1]
Fe3O4@SiO2@vanillin@thioglycolic acidMechanochemicalRoom TemperatureShortHigh[5]
LDH@PTRMS@DCMBA@CuIH2O/EtOH5515-27 min85-93[2]
NoneEthanolReflux0.5 h84-93[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives using a Copper-Based Nanocatalyst[4]
  • To a test tube, add the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and 0.03 g of the Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2 nanocatalyst.

  • Stir the reaction mixture with a magnet under the optimal predetermined conditions (temperature and time).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add ethanol to the mixture.

  • The product will crystallize. Collect the pure crystalline product by filtration.

Protocol 2: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[3]
  • Dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 ml) with stirring.

  • Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the solution.

  • If using an aryl hydrazine hydrochloride, neutralize it with triethylamine (1.0 mmol) at 0°C in ethanol prior to adding the (ethoxymethylene)malononitrile.

  • Reflux the reaction mixture.

  • Monitor the reaction to completion.

  • For reactions with aryl hydrazine hydrochlorides, dilute the crude reaction mixture with ethyl acetate (50 mL) and wash with water (30 mL) after completion.

  • Isolate and purify the product.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde D Mix Reactants + Catalyst A->D B Malononitrile B->D C Phenylhydrazine C->D E Reaction under Optimized Conditions (Solvent, Temp) D->E Stirring F Monitor by TLC E->F F->E Incomplete G Catalyst Recovery (if applicable) F->G Reaction Complete H Crystallization/Purification G->H I 5-Amino-1H-pyrazole- 4-carbonitrile Derivative H->I

Caption: General experimental workflow for the one-pot synthesis.

troubleshooting_workflow Start Slow or Incomplete Reaction? Catalyst Is the catalyst efficient? Start->Catalyst Yes Success Reaction Optimized Temp Is the temperature optimal? Catalyst->Temp Yes ChangeCatalyst Select a more active catalyst (e.g., nano-catalyst) Catalyst->ChangeCatalyst No Solvent Is the solvent appropriate? Temp->Solvent Yes IncreaseTemp Increase reaction temperature Temp->IncreaseTemp No Reagents Are starting materials pure? Solvent->Reagents Yes ChangeSolvent Screen different solvents or use solvent-free conditions Solvent->ChangeSolvent No PurifyReagents Purify starting materials Reagents->PurifyReagents No Reagents->Success Yes ChangeCatalyst->Catalyst IncreaseTemp->Temp ChangeSolvent->Solvent PurifyReagents->Reagents

Caption: Troubleshooting logic for slow or incomplete reactions.

References

Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent method for synthesizing this compound is the condensation reaction between a β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate or acetylacetonitrile, and methylhydrazine. Another potential route is a one-pot, three-component reaction involving acetaldehyde, malononitrile, and methylhydrazine, often facilitated by a catalyst.

Q2: My reaction yields are consistently low. What are the potential causes?

Low yields can stem from several factors including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1] Impurities in the β-ketonitrile or methylhydrazine can lead to undesired side reactions.[1] Reaction temperature, solvent, and pH are critical parameters that may require optimization.[1]

Q3: The final product is discolored. How can I resolve this?

Discoloration of the product often indicates the presence of impurities. This can arise from the degradation of the methylhydrazine starting material, which can be sensitive to air and light.[1] Ensuring the use of fresh or purified methylhydrazine and performing the reaction under an inert atmosphere can mitigate this issue. Purification of the final product by recrystallization is also an effective method for removing colored impurities.[1]

Q4: I am observing multiple spots on my TLC analysis of the crude product. What could these be?

Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials, reaction intermediates, or byproducts from side reactions. Common byproducts can include regioisomers, products of self-condensation of starting materials, or hydrolysis products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Formation of Regioisomer Impurity

Description: When using methylhydrazine, there is a possibility of forming the regioisomer, 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile. The nucleophilic attack can occur from either nitrogen atom of the methylhydrazine onto the carbonyl carbons of the β-ketonitrile.

Possible Causes:

  • The electronic and steric effects of the substituents on both the β-ketonitrile and methylhydrazine influence the regioselectivity.

  • The reaction conditions, particularly the solvent and pH, can affect the ratio of the formed regioisomers.

Solutions:

  • Solvent Selection: The use of protic solvents like ethanol can favor the formation of one regioisomer over the other.

  • pH Control: Acidic or basic conditions can influence the nucleophilicity of the nitrogen atoms in methylhydrazine, thereby affecting the regioselectivity. Experimenting with mild acid or base catalysis may improve the desired isomer ratio.

  • Purification: Careful purification of the crude product using column chromatography or fractional crystallization may be necessary to separate the desired product from its regioisomer.

Issue 2: Presence of Unreacted Starting Materials

Description: The final product is contaminated with significant amounts of the starting β-ketonitrile or methylhydrazine.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Incorrect stoichiometry of the reactants.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time.

  • Stoichiometry Adjustment: Using a slight excess (1.1 to 1.2 equivalents) of methylhydrazine can help to drive the reaction to completion.

Issue 3: Impurities from Side Reactions of Starting Materials

Description: The product is contaminated with byproducts arising from the decomposition or self-reaction of the starting materials.

Possible Causes:

  • Hydrolysis of Malononitrile/β-Ketonitrile: If water is present in the reaction mixture, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.

  • Self-condensation of Acetaldehyde: In the three-component synthesis, acetaldehyde can undergo an aldol self-condensation to form crotonaldehyde and other related oligomers.[2][3][4][5]

  • Thorpe-Ziegler Reaction of Malononitrile: Malononitrile can undergo a base-catalyzed self-condensation.

Solutions:

  • Use of Anhydrous Conditions: Ensure that all solvents and reagents are dry to prevent hydrolysis.

  • Control of Reaction Temperature: Lowering the reaction temperature can minimize the rate of self-condensation reactions.

  • Order of Addition: In the three-component synthesis, adding the acetaldehyde slowly to the mixture of malononitrile and methylhydrazine can minimize its self-condensation.

Quantitative Data on Impurity Profile (Hypothetical)

The following table summarizes a hypothetical impurity profile for the synthesis of this compound under different reaction conditions, as might be determined by HPLC analysis.

Reaction ConditionDesired Product (%)Regioisomer (%)Unreacted β-Ketonitrile (%)Other Impurities (%)
Ethanol, Reflux, 4h85537
Dioxane, 100°C, 4h80857
Acetic Acid, 80°C, 6h751069
Toluene, Reflux, 4h82648

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, methylhydrazine (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. After completion of the reaction (typically 2-4 hours), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants beta_ketonitrile Ethyl 2-cyano-3-oxobutanoate intermediate Hydrazone Intermediate beta_ketonitrile->intermediate Condensation methylhydrazine Methylhydrazine methylhydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (T, t, solvent) check_purity->optimize_conditions Pure purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impure analyze_impurities Identify Impurities (TLC, LC-MS, NMR) optimize_conditions->analyze_impurities Improvement adjust_conditions Adjust T, t, solvent, or stoichiometry optimize_conditions->adjust_conditions No Improvement modify_purification Modify Purification (Recrystallization, Chromatography) analyze_impurities->modify_purification purify_reagents->optimize_conditions adjust_conditions->analyze_impurities success High Yield and Purity Achieved modify_purification->success

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Evaluating 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs. This guide provides a comparative analysis of the emerging investigational compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile against the well-established pyrazole-containing kinase inhibitors, Ruxolitinib and Tozasertib. This report is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their targeted pathways, inhibitory profiles, and the experimental methodologies used for their evaluation.

While this compound represents a promising scaffold, publicly available data on its specific kinase inhibitory activity is limited. However, the broader class of 5-aminopyrazole derivatives has shown activity against kinases such as p38α MAP kinase, suggesting potential avenues for its therapeutic application. This guide will, therefore, focus on a structural comparison and the potential of this scaffold, alongside a detailed quantitative comparison of Ruxolitinib and Tozasertib.

I. Overview of Compared Pyrazole Inhibitors

InhibitorTarget Kinase FamilySpecific TargetsKey Therapeutic Area
This compound Mitogen-Activated Protein Kinase (MAPK) (potential)p38α (based on related structures)Inflammation, Cancer (potential)
Ruxolitinib Janus Kinase (JAK)JAK1, JAK2Myelofibrosis, Polycythemia Vera
Tozasertib (VX-680) Aurora KinaseAurora A, B, CCancer

II. Quantitative Inhibitory Profile

The following table summarizes the inhibitory potency of Ruxolitinib and Tozasertib against their primary targets.

InhibitorTargetAssay TypeIC50 / KiReference
Ruxolitinib JAK1Cell-freeIC50: 3.3 nM[1]
JAK2Cell-freeIC50: 2.8 nM[1]
TYK2Cell-freeIC50: 19 nM[1]
JAK3Cell-freeIC50: 428 nM[1]
Tozasertib Aurora ACell-freeKi: 0.6 nM[2][3]
Aurora BCell-freeKi: 18 nM[2][3]
Aurora CCell-freeKi: 4.6 nM[2][3]

III. Signaling Pathways and Mechanism of Action

The targeted signaling pathways of Ruxolitinib and Tozasertib are crucial to their therapeutic effects. Below are diagrams illustrating these pathways.

A. JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms.[4][5][6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT signaling cascade and the inhibitory action of Ruxolitinib.

B. Aurora Kinase Signaling Pathway

Tozasertib is a pan-inhibitor of Aurora kinases, which are essential for mitotic progression. By targeting these kinases, Tozasertib disrupts cell division, leading to apoptosis in cancer cells where these kinases are often overexpressed.[8][9][10]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Transition Cytokinesis Cytokinesis Mitosis->Cytokinesis Spindle_Assembly Spindle Assembly Mitosis->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Aurora_Kinases Aurora Kinases (A, B, C) Aurora_Kinases->Mitosis Regulates Cell_Division_Arrest Cell Division Arrest & Apoptosis Aurora_Kinases->Cell_Division_Arrest Tozasertib Tozasertib Tozasertib->Aurora_Kinases Inhibits Tozasertib->Cell_Division_Arrest Leads to

Caption: The role of Aurora kinases in the cell cycle and inhibition by Tozasertib.

IV. Experimental Protocols

The following are generalized protocols for in vitro and cell-based kinase inhibition assays, representative of the methodologies used to characterize pyrazole-based inhibitors.

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Workflow:

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of inhibitor Start->Compound_Dilution Kinase_Reaction_Setup Incubate kinase with inhibitor Compound_Dilution->Kinase_Reaction_Setup Initiate_Reaction Add substrate and ATP Kinase_Reaction_Setup->Initiate_Reaction Stop_Reaction Stop reaction and deplete ATP Initiate_Reaction->Stop_Reaction Luminescence_Detection Add detection reagent and measure luminescence Stop_Reaction->Luminescence_Detection Data_Analysis Calculate IC50 values Luminescence_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified kinase (e.g., JAK1, Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 96- or 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO and perform serial dilutions.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add the purified kinase enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit.

    • Add the detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

B. Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.

Workflow:

Cell_Based_Assay_Workflow Start Start Cell_Seeding Seed cells in a multi-well plate Start->Cell_Seeding Compound_Treatment Treat cells with inhibitor Cell_Seeding->Compound_Treatment Cell_Lysis Lyse cells to release proteins Compound_Treatment->Cell_Lysis Phosphorylation_Detection Detect phosphorylated substrate (e.g., ELISA, Western Blot) Cell_Lysis->Phosphorylation_Detection Data_Analysis Determine cellular potency (e.g., EC50) Phosphorylation_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based kinase inhibition assay.

Materials:

  • A relevant cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • Antibodies specific for the phosphorylated substrate of the target kinase

  • Detection reagents (e.g., for ELISA or Western blotting)

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cell line in multi-well plates.

    • Treat the cells with varying concentrations of the test inhibitor for a specified duration.

  • Cell Lysis:

    • Remove the culture medium and wash the cells.

    • Lyse the cells to extract the proteins.

  • Detection of Substrate Phosphorylation:

    • Use a suitable method such as ELISA or Western blotting to quantify the levels of the phosphorylated substrate of the target kinase.

  • Data Analysis: Normalize the phosphorylation signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular potency (e.g., EC50).[12][13]

V. Comparative Discussion and Future Outlook

Ruxolitinib and Tozasertib are potent and selective inhibitors of their respective kinase families, with well-defined mechanisms of action and extensive supporting data. Their clinical success underscores the therapeutic potential of targeting the JAK-STAT and Aurora kinase pathways.

The 5-aminopyrazole-4-carbonitrile scaffold, as exemplified by this compound, represents a versatile and promising starting point for the development of novel kinase inhibitors. The reported activity of related compounds against p38α MAP kinase suggests that this scaffold can be decorated to achieve potent and selective inhibition of various kinases.

Future research should focus on a comprehensive kinase screening of this compound and its analogs to identify their primary targets and determine their inhibitory profiles. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. By leveraging the insights gained from established pyrazole inhibitors like Ruxolitinib and Tozasertib, and employing the robust experimental methodologies outlined in this guide, the therapeutic potential of the 5-aminopyrazole-4-carbonitrile scaffold can be fully explored.

References

A Comparative Guide to Catalysts for Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopyrazoles, a critical scaffold in medicinal chemistry, is greatly influenced by the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. We will delve into the performance of transition metal catalysts, nanocatalysts, and organocatalysts, presenting a clear overview of their respective strengths and weaknesses.

Performance Comparison of Catalysts

The following table summarizes the quantitative performance of different catalysts in the synthesis of aminopyrazoles, focusing on key metrics such as product yield, reaction time, and conditions. This data has been compiled from various studies to provide a comprehensive comparison.

Catalyst TypeCatalystReactantsSolventTemp. (°C)TimeYield (%)Catalyst LoadingReusability
Transition Metal CuCl₂3-Methyl-1-phenyl-1H-pyrazol-5-amineToluene13012 hHigh20 mol%Not Reported
Cu(OAc)₂3-Methyl-1-phenyl-1H-pyrazol-5-amineToluene10010 h50-79%Not ReportedNot Reported
Nanocatalyst Fe₃O₄@SiO₂/NH/CC/2APy/Cu(II)Benzaldehyde derivatives, Malononitrile, PhenylhydrazineEthanol8010-30 min90-98%3 mol%Up to 5 runs[1][2]
Fe₃O₄@SiO₂-NH₂@TCT-GuanidineAldehyde derivatives, Malononitrile, PhenylhydrazineWater702 hHigh[3]25 mgUp to 10 runs[3]
Organocatalyst Pyrrolidine-acetic acid1H-pyrazole-4-carbaldehyde, Active methylenes, MalononitrileSolvent-free (Microwave)Not ReportedNot ReportedGood10 mol%Not Reported
Graphene oxideAromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrateWaterRoom Temp.2-6 min84-94%10 mol%Up to 5 runs[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and adapt these synthetic routes.

Transition Metal Catalysis: Synthesis of Dipyrazole-fused Pyrazines using CuCl₂[5]
  • Reactant Preparation : In a reaction vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.), CuCl₂ (3.0 mg, 0.02 mmol, 20 mol%), 1,10-phenanthroline (5.4 mg, 0.03 mmol, 0.3 equiv.), tert-butyl peroxybenzoate (10 μL, 0.05 mmol, 0.5 equiv.), and Na₂CO₃ (27 mg, 0.25 mmol, 2.5 equiv.) in toluene.

  • Reaction Execution : Stir the mixture at 130 °C for 12 hours.

  • Work-up and Purification : After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the desired dipyrazole-fused pyrazine.

Nanocatalysis: Three-Component Synthesis of Pyrazole Carbonitriles using Fe₃O₄@SiO₂/NH/CC/2APy/Cu(II)[1]
  • Catalyst and Reactant Setup : To a test tube, add the Fe₃O₄@SiO₂/NH/CC/2APy/Cu(II) nanocatalyst (0.03 g, 3 mol%).

  • Reactant Addition : Add the corresponding benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) to the test tube.

  • Reaction : Stir the reaction mixture in ethanol at 80 °C.

  • Monitoring and Isolation : Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Upon completion, the product can be isolated and purified.

  • Catalyst Recovery : The magnetic nanocatalyst can be separated using an external magnet for subsequent reuse.[1][2]

Organocatalysis: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using Graphene Oxide[4]
  • Reactant Mixture : In an aqueous medium, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), and hydrazine hydrate (1 mmol).

  • Catalyst Addition : Add graphene oxide (10 mol%) to the mixture.

  • Reaction : Stir the reaction mixture vigorously at room temperature for 2-6 minutes.

  • Product Isolation : Upon completion, the product can be isolated and purified.

  • Catalyst Recycling : The heterogeneous graphene oxide catalyst can be recovered and reused for up to five cycles.[4]

Visualizing the Process

To better understand the experimental and logical frameworks, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants Mixing Mixing Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating Heating/Stirring Mixing->Heating Monitoring Monitoring (TLC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for catalyzed aminopyrazole synthesis.

CatalystComparison cluster_catalysts Catalyst Types cluster_performance Performance Metrics TransitionMetal Transition Metal (e.g., Cu, Pd) Yield Yield TransitionMetal->Yield Often High ReactionTime Reaction Time TransitionMetal->ReactionTime Variable MildConditions Mild Conditions TransitionMetal->MildConditions Sometimes Harsh Cost Cost TransitionMetal->Cost Higher Nanocatalyst Nanocatalyst (e.g., Magnetic NPs) Nanocatalyst->Yield Very High Nanocatalyst->ReactionTime Short Nanocatalyst->MildConditions Often Mild Reusability Reusability Nanocatalyst->Reusability Excellent Nanocatalyst->Cost Moderate Organocatalyst Organocatalyst (e.g., Graphene Oxide) Organocatalyst->Yield Good to High Organocatalyst->ReactionTime Very Short Organocatalyst->MildConditions Generally Mild Organocatalyst->Reusability Good Organocatalyst->Cost Lower

Caption: Logical relationships between catalyst types and performance indicators.

References

Validating the Structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a novel pyrazole derivative.

While a specific crystal structure for this compound is not yet publicly available, analysis of closely related pyrazole derivatives provides a strong predictive framework for its structural characteristics. This guide leverages published crystallographic data for analogous compounds to establish expected structural parameters and outlines the experimental protocols for definitive validation.

Comparative Analysis of Structural Validation Techniques

The gold standard for determining the absolute structure of a crystalline compound is single-crystal X-ray diffraction. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy serve as essential, complementary techniques for structural elucidation, particularly in the absence of suitable crystals.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Unambiguous structure determination.Requires a single, well-ordered crystal of sufficient size and quality.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships.Provides detailed information about the molecule in solution; non-destructive.Does not provide absolute 3D structure or bond lengths/angles.
Fourier-Transform Infrared (FT-IR) Presence of specific functional groups (e.g., C≡N, NH₂, C-H).Fast, requires small sample amount, provides a molecular fingerprint.Provides limited information on the overall molecular structure and connectivity.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction provides unparalleled detail of the molecular structure. Based on studies of analogous pyrazole compounds, the following section outlines the expected crystallographic parameters and a general experimental protocol.

Predicted Crystallographic Parameters for Pyrazole Derivatives

The following table summarizes the crystallographic data for several 5-amino-1H-pyrazole-4-carbonitrile derivatives, offering a baseline for what can be expected for this compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[1]C₁₀H₉N₅OrthorhombicPca2₁6.3441(1)11.1354(2)13.7754(3)90973.15(3)
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[2]C₁₀H₇N₅O₂MonoclinicP2₁/c3.7685(2)27.3441(17)10.1294(8)96.20(3)1037.70(12)
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile[3]C₁₀H₇ClN₄MonoclinicP2₁/c11.2005(10)8.8432(8)11.6970(11)114.666(1)1052.85(17)
Experimental Protocol for Single-Crystal X-ray Diffraction

A general methodology for the structural determination of a novel pyrazole derivative via X-ray crystallography is as follows:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. Common solvents for this class of compounds include acetone, ethanol, or ethyl acetate.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker Kappa APEXII DUO).[1] The crystal is maintained at a low temperature (typically 90-100 K) to minimize thermal vibrations. Data is collected using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SIR97) and refined using full-matrix least-squares on F² (e.g., SHELXL97).[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Validation Methods

In conjunction with, or as an alternative to, X-ray crystallography, NMR and FT-IR spectroscopy are crucial for confirming the identity and purity of this compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular framework. For this compound, the following signals would be expected:

  • ¹H NMR: Distinct signals for the two methyl groups (N-CH₃ and C-CH₃), a signal for the amino (NH₂) protons, and potentially a signal for the pyrazole ring proton, depending on the substitution pattern.

  • ¹³C NMR: Resonances for the two methyl carbons, the quaternary carbons of the pyrazole ring, the carbon of the nitrile group (C≡N), and the carbon bearing the amino group.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the presence of key functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands:

  • N-H stretching: Around 3450-3300 cm⁻¹ for the amino group.[4]

  • C≡N stretching: A sharp, intense band around 2210 cm⁻¹ for the nitrile group.[4]

  • C=C and C=N stretching: In the 1640-1450 cm⁻¹ region, characteristic of the pyrazole ring.[4]

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr xray Single-Crystal X-ray Diffraction purification->xray ftir_analysis Functional Group Confirmation ftir->ftir_analysis nmr_analysis Connectivity & Purity Assessment nmr->nmr_analysis xray_analysis 3D Structure Determination xray->xray_analysis structure_confirmed Structure Confirmed ftir_analysis->structure_confirmed nmr_analysis->structure_confirmed xray_analysis->structure_confirmed

Workflow for the structural validation of a novel pyrazole derivative.

Conclusion

The definitive structural elucidation of this compound will ultimately rely on single-crystal X-ray diffraction. The crystallographic data from analogous compounds provide a solid foundation for predicting its structural parameters. Complementary spectroscopic techniques, namely NMR and FT-IR, are indispensable for initial characterization, purity assessment, and confirmation of the molecular framework. The combined application of these methods, as outlined in this guide, provides a robust strategy for the comprehensive structural validation of this and other novel chemical entities.

References

A Comparative Guide to Purity Assessment of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of elemental analysis and alternative methods for the purity assessment of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The information presented is supported by hypothetical experimental data to illustrate the strengths and limitations of each technique.

Introduction to this compound

This compound (Molecular Formula: C₆H₈N₄, Molecular Weight: 136.16 g/mol ) is a substituted pyrazole derivative. The purity of this compound can be affected by residual starting materials, by-products from the synthesis, and degradation products. Accurate purity determination is therefore essential.

Comparison of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of this compound. Below is a comparative summary of elemental analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).

Data Presentation
Analytical MethodPrincipleInformation ProvidedPurity Determined (%)AdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂)Percentage of C, H, N99.1Provides fundamental elemental composition, useful for confirming the empirical formula.Does not detect impurities with the same elemental composition (isomers) or inorganic impurities. Assumes the sample is a single compound.
HPLC (UV detection) Differential partitioning of components between a mobile and stationary phaseChromatographic purity, detection and quantification of non-volatile impurities99.5High sensitivity and resolution for a wide range of organic molecules. Can separate and quantify closely related impurities.Requires a suitable chromophore for UV detection. Method development can be time-consuming.
GC-MS Separation of volatile components based on their boiling points and partitioning, followed by mass analysisIdentification and quantification of volatile and semi-volatile impurities99.8 (for volatile impurities)Excellent for identifying volatile organic impurities and residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.
DSC Measurement of the difference in heat flow between a sample and a reference as a function of temperaturePurity based on the melting point depression of the main component99.3Provides a measure of absolute purity. Requires a small amount of sample.Only applicable to crystalline solids with a sharp melting point. Does not identify the impurities.

Experimental Protocols

Elemental Analysis (CHN Analysis)

Instrumentation: A CHN elemental analyzer.

Procedure:

  • A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin capsule.

  • The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of helium carrier gas and a pulse of pure oxygen.

  • The sample undergoes complete combustion, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument is calibrated using a certified standard of known elemental composition.

Theoretical Composition for C₆H₈N₄:

  • Carbon (C): 52.93%

  • Hydrogen (H): 5.92%

  • Nitrogen (N): 41.15%

Hypothetical Experimental Results:

  • Found: C, 52.71%; H, 5.88%; N, 40.95%

  • The deviation from the theoretical values is within the acceptable range of ±0.4%, suggesting a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate concentration (e.g., 0.1 mg/mL).

  • The sample is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Hypothetical Results: The chromatogram shows a major peak at a retention time of 4.2 minutes and two minor impurity peaks at 3.1 and 5.5 minutes.

  • Main Peak Area: 99.5%

  • Impurity 1 Area: 0.3%

  • Impurity 2 Area: 0.2%

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a mass spectrometer.

Procedure:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Impurities are identified by their mass spectra and retention times.

Hypothetical Results: The total ion chromatogram shows the main peak for the product and a small peak corresponding to a residual solvent (e.g., acetonitrile) from the synthesis. The area of the solvent peak corresponds to 0.2% of the total area.

Differential Scanning Calorimetry (DSC)

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small amount of the crystalline sample (1-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 2 °C/min) through its melting range.

  • The heat flow to the sample is measured as a function of temperature.

  • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Hypothetical Results: The DSC thermogram shows a sharp melting endotherm with an onset temperature of 178.5 °C. The purity calculated by the instrument's software is 99.3 mol%.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesis of 5-amino-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Purification Purification (e.g., Recrystallization) Synthesis->Purification EA Elemental Analysis Purification->EA HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS DSC DSC Purification->DSC Result1 Result1 EA->Result1 Purity: 99.1% Result2 Result2 HPLC->Result2 Purity: 99.5% Result3 Result3 GCMS->Result3 Purity: 99.8% (volatile) Result4 Result4 DSC->Result4 Purity: 99.3%

Caption: Workflow for the synthesis and purity assessment of the target compound.

Logical_Relationship cluster_methods Purity Assessment Methods cluster_info Information Obtained EA Elemental Analysis Composition Elemental Composition EA->Composition Chromatography Chromatographic Methods (HPLC, GC-MS) ImpurityProfile Impurity Profile (Separation & Identification) Chromatography->ImpurityProfile Thermal Thermal Analysis (DSC) AbsolutePurity Absolute Purity (based on melting) Thermal->AbsolutePurity

Caption: Logical relationship between analytical methods and the type of purity information obtained.

Conclusion

The purity assessment of this compound is best achieved through a multi-faceted approach. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. Chromatographic techniques, particularly HPLC, are indispensable for separating and quantifying organic impurities, providing a detailed impurity profile. GC-MS is crucial for detecting volatile impurities and residual solvents that might otherwise be missed. DSC offers a valuable orthogonal method for determining absolute purity, especially for highly pure crystalline materials. By combining the data from these complementary techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the quality and integrity of their scientific work.

A Comparative Guide to the Synthesis of Aminopyrazoles: Conventional vs. Green Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of aminopyrazole scaffolds is a cornerstone of creating novel therapeutics, particularly kinase inhibitors. This guide provides a detailed comparison between conventional and emerging green synthesis methodologies, supported by experimental data and protocols, to inform more sustainable and efficient drug discovery workflows.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with aminopyrazole derivatives demonstrating significant potential as inhibitors of various protein kinases. The traditional synthesis routes, while effective, often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that generate considerable waste. In contrast, green chemistry principles offer pathways to synthesize these valuable compounds with improved efficiency, safety, and environmental compatibility. This guide objectively compares these two approaches.

Quantitative Comparison of Synthesis Methods

The following table summarizes key performance indicators for representative conventional and green synthesis methods for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a common aminopyrazole core.

ParameterConventional Method 1: Reflux in EthanolGreen Method 1: Microwave-Assisted (Water)Green Method 2: Catalytic (H₂O/EtOH)Green Method 3: Ultrasound-Assisted (Water)
Starting Materials (Ethoxymethylene)malononitrile, Aryl hydrazineα-Cyanoketone, Aryl hydrazineBenzaldehyde, Malononitrile, PhenylhydrazineAldehyde, Hydrazine, Malononitrile/β-Ketoester
Solvent EthanolWaterWater/EthanolWater
Catalyst NoneNone (Microwave energy)Reusable LDH@CuI nano-catalystNone (Ultrasonic energy)
Temperature ~78°C (Reflux)150°C55°CAmbient
Reaction Time Several hours10–15 minutes[1]15–27 minutes[2]30-45 minutes
Product Yield 47–93%[3]70–90%[1]85–93%[2]High (often >90%)[4]
Work-up Procedure Cooling, filtration, recrystallizationBasification, vacuum filtration[1]Cooling, filtrationFiltration, washing with water
Environmental Impact High (Volatile organic solvent)Low (Water as solvent, reduced time)Low (Green solvent, mild temp, recyclable catalyst)Low (Water as solvent, no external heating)

Experimental Protocols

Conventional Synthesis: (Ethoxymethylene)malononitrile Route

This method involves the reaction of (ethoxymethylene)malononitrile with an aryl hydrazine in refluxing ethanol.[3]

Procedure:

  • A solution of (ethoxymethylene)malononitrile (1.0 eq) and the corresponding aryl hydrazine (1.0 eq) in absolute ethanol is prepared.

  • The reaction mixture is heated to reflux and maintained for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, allowing the product to crystallize.

  • The solid product is collected by vacuum filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol may be required for further purification.

Green Synthesis: Three-Component Catalytic Approach

This protocol outlines a one-pot, three-component synthesis using a recyclable catalyst in an aqueous ethanol solvent system at a mild temperature.[2]

Procedure:

  • In a round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@DCMBA@CuI catalyst (0.05 g).

  • Add a water/ethanol mixture as the solvent.

  • Stir the mixture at 55°C using a magnetic stirrer.

  • Monitor the reaction's progress using TLC. Typical reaction times are between 15 and 27 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product precipitates and is collected by filtration, washed with ethanol, and dried to yield the pure 5-aminopyrazole-4-carbonitrile.

  • The catalyst can be recovered from the filtrate for reuse.

Visualizing Synthesis Workflows and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of the synthesis workflows and the biological context of aminopyrazoles.

G cluster_0 Conventional Synthesis Workflow cluster_1 Green Synthesis Workflow (MCR) a1 Reactants (e.g., β-Ketonitrile, Hydrazine) a2 Organic Solvent (e.g., Ethanol, Dioxane) a1->a2 a3 Heating to Reflux (Several Hours) a2->a3 a4 Work-up & Purification (Cooling, Filtration, Recrystallization) a3->a4 a5 Aminopyrazole Product a4->a5 b1 Reactants (e.g., Aldehyde, Malononitrile, Hydrazine) b2 Green Solvent (Water/EtOH) or Solvent-Free b1->b2 b3 Energy Source (Mild Heat, MW, US) + Optional Recyclable Catalyst b2->b3 b4 Simple Work-up (Filtration) b3->b4 b5 Aminopyrazole Product b4->b5

Caption: High-level comparison of conventional and green synthesis workflows.

Aminopyrazoles are frequently developed as kinase inhibitors. A key target is the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK (Janus Kinase) receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p nucleus Nucleus stat_p->nucleus Translocates to transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription aminopyrazole Aminopyrazole Inhibitor aminopyrazole->jak Inhibits

Caption: Simplified JAK/STAT signaling pathway inhibited by aminopyrazoles.

Conclusion

The shift towards green synthesis methodologies for aminopyrazoles presents clear advantages for the scientific and drug development communities. These methods, particularly one-pot multicomponent reactions, offer significant reductions in reaction times, energy consumption, and waste generation while often providing higher product yields.[5][6][7] The use of green solvents like water, mild reaction conditions, and recyclable catalysts aligns with the principles of sustainable chemistry without compromising on the efficiency of producing these vital heterocyclic scaffolds.[8][9] For organizations focused on long-term sustainability and process optimization, adopting these green protocols is a strategic imperative.

References

Unveiling the Biological Potential: A Comparative Analysis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrazole derivatives stand out for their wide spectrum of pharmacological activities. Among these, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile serves as a key scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of this compound and its analogs, supported by experimental data on their anticancer and antimicrobial properties.

Comparative Anticancer Efficacy

The anticancer potential of 5-aminopyrazole-4-carbonitrile derivatives has been a subject of intense research. Studies have demonstrated that substitutions on the pyrazole ring can significantly influence their cytotoxic activity against various cancer cell lines.

A series of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated for their insecticidal activity, a field that often overlaps with anticancer research in terms of targeting cellular processes. While direct anticancer data for this compound from the same study is not available for a head-to-head comparison, the data on its analogs provides valuable insights into the structure-activity relationship. For instance, fluorinated and chlorinated aryl substituents at the N1 position have shown promising activity.[1]

Another study on pyrazole-based compounds investigated the cytotoxicity of various derivatives against pancreatic, breast, and cervical cancer cell lines.[1] Although not direct analogs of our target molecule, the findings highlight the potential of the pyrazole scaffold in cancer therapy. For example, 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) displayed moderate cytotoxicity against CFPAC-1 and MCF-7 cell lines, respectively.

Below is a summary of the anticancer activity of selected 5-aminopyrazole-4-carbonitrile analogs from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog A 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrileNot SpecifiedPromising Activity[1]
Analog B 5-amino-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrileNot SpecifiedPromising Activity[1]
L2 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7 ± 4.9[1]
L3 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 ± 0.89[1]

Comparative Antimicrobial Efficacy

The pyrazole nucleus is also a cornerstone in the development of novel antimicrobial agents. Various derivatives of 5-aminopyrazole-4-carbonitrile have been synthesized and tested against a range of bacterial and fungal strains.

One study synthesized a series of novel 5-amino-4-cyano-1H-pyrazole derivatives and reported their antimicrobial activity. Compounds that incorporated a sugar moiety alongside the pyrazolyl ring demonstrated the highest antimicrobial efficacy.[2] Another research effort focused on pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazole precursors, with some products showing powerful antimicrobial activities against E. coli, S. Typhi, and B. subtilis.[3]

The following table summarizes the antimicrobial activity of representative 5-aminopyrazole-4-carbonitrile analogs. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as a zone of inhibition in mm.

Compound IDStructureMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Analog C Pyrazolo[1,5-a]pyrimidine derivativeE. coli-Powerful Activity[3]
Analog D Pyrazolo[1,5-a]pyrimidine derivativeS. Typhi-Powerful Activity[3]
Analog E Pyrazolo[1,5-a]pyrimidine derivativeB. subtilis-Powerful Activity[3]
Analog F 5-amino-4-cyano-1H-pyrazole with sugar moietyVarious Bacteria & FungiModerate to High Activity-[2]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of the test compounds and incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum B Serial Dilution of Test Compounds in 96-well Plate A->B C Inoculate Wells with Microbial Suspension B->C D Incubate Plates C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

While specific signaling pathways for this compound are not detailed in the provided search results, pyrazole derivatives are known to interact with various cellular targets. For instance, some pyrazole-containing compounds act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Intracellular Kinase Cascade (e.g., MAPK/ERK) Rec->Kinase Activation TF Transcription Factors Kinase->TF Phosphorylation Prolif Cell Proliferation & Survival TF->Prolif Gene Expression Inhibitor 5-Aminopyrazole Analog Inhibitor->Kinase Inhibition

Caption: A potential mechanism of action for anticancer pyrazole derivatives.

References

A Comparative Guide to the 13C NMR Spectral Analysis of Substituted 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with pyrazole-based scaffolds, unambiguous structural elucidation is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of substituted 5-aminopyrazoles. This guide offers a comparative analysis of their 13C NMR spectral data, details experimental protocols, and contrasts this technique with other common analytical methods.

13C NMR Data for Substituted 5-Aminopyrazoles

The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic effects of various substituents. The C5 carbon, directly attached to the amino group, typically appears in the range of δ 145-155 ppm. The C3 and C4 carbons are also significantly influenced by substitution, with their chemical shifts providing valuable information about the electronic distribution within the heterocyclic ring. The presence of electron-withdrawing or electron-donating groups can cause notable upfield or downfield shifts, respectively.

Below is a summary of reported 13C NMR chemical shifts for a series of substituted 5-aminopyrazoles, illustrating the impact of different substitution patterns.

Compound/SubstituentC3 (ppm)C4 (ppm)C5 (ppm)Other Notable Carbons (ppm)Solvent
5-Amino-1-phenylpyrazole[1]140.596.2148.1Phenyl: 139.8, 129.1, 125.5, 120.2CDCl₃
5-Amino-3-methyl-1-phenylpyrazole[2]~149~95~147Phenyl carbons, CH₃-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[3]140.185.2152.1C=O: 164.2, OCH₂: 59.5, CH₃: 14.7CDCl₃
5-Amino-1-phenylpyrazole-4-carboxamide[4]---C=O: 166.5DMSO-d₆
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]144.4120.3153.1CN: 112.8, Aryl carbonsCDCl₃
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]143.9--CN: 113.0, Aryl carbonsCDCl₃
5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]144.5--CN: 112.8, OCH₃: 55.3, Aryl carbonsCDCl₃

Comparison with Other Analytical Techniques

While 13C NMR is a powerful tool for determining the carbon skeleton, a comprehensive structural characterization of substituted 5-aminopyrazoles often involves a combination of spectroscopic methods. Each technique provides complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Carbon framework, number and type of carbon environments.Provides direct information about the carbon skeleton; sensitive to electronic and steric effects of substituents.Relatively low sensitivity, requiring more sample or longer acquisition times.[6]
1H NMR Spectroscopy Proton environment, connectivity through spin-spin coupling, and stereochemistry.High sensitivity, provides detailed information on proton connectivity.Complex spectra for molecules with many protons, may require 2D techniques for full assignment.
FT-IR Spectroscopy Presence of functional groups (e.g., N-H, C=O, C≡N).Fast and non-destructive, excellent for identifying key functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula and structural fragments.Isomers may not be distinguishable without fragmentation analysis.
UV-Vis Spectroscopy Electronic transitions and conjugation within the molecule.Useful for studying conjugated systems and for quantitative analysis.Provides limited structural information on its own.[7][8]

Experimental Protocols

13C NMR Spectroscopy

A general protocol for obtaining a 13C NMR spectrum of a substituted 5-aminopyrazole is as follows:

  • Sample Preparation:

    • Weigh 10-25 mg of the purified pyrazole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • If desired, add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the probe for the 13C frequency.

    • Set the acquisition parameters. Typical parameters for a proton-decoupled 13C spectrum include:

      • Pulse angle: 30-45°

      • Spectral width: ~200-250 ppm

      • Relaxation delay (d1): 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak or TMS.

    • Identify and label the chemical shifts of the peaks.

Visualizing Workflows and Relationships

To better understand the process of 13C NMR analysis and the factors influencing the spectra of substituted 5-aminopyrazoles, the following diagrams are provided.

G cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) acq Data Acquisition (in NMR Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing) acq->proc analysis Spectral Analysis (Peak Picking, Assignment) proc->analysis interp Structural Interpretation analysis->interp G substituent Substituent on Pyrazole Ring edg Electron-Donating Group (e.g., -NH2, -OCH3) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO2, -CN) substituent->ewg upfield Upfield Shift (Lower ppm) edg->upfield downfield Downfield Shift (Higher ppm) ewg->downfield c3 C3 Shift c4 C4 Shift c5 C5 Shift upfield->c3 Shielding upfield->c4 Shielding upfield->c5 Shielding downfield->c3 Deshielding downfield->c4 Deshielding downfield->c5 Deshielding

References

A Comparative Guide to the Synthesis and Structural Confirmation of 5-Amino-Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 5-amino-pyrazole-4-carbonitrile and its derivatives, alongside detailed experimental protocols for the confirmation of their chemical structures. The information is intended to assist researchers in selecting optimal methodologies for their specific applications.

I. Comparison of Synthetic Methodologies

The synthesis of 5-amino-pyrazole-4-carbonitrile derivatives is most commonly achieved through a one-pot, three-component reaction. This approach is favored for its efficiency and adherence to green chemistry principles. An alternative two-step method starting from malononitrile dimer offers another viable route.

Table 1: Comparison of Synthesis Methods for 5-Amino-Pyrazole-4-Carbonitrile Derivatives

Synthesis MethodReactantsCatalystSolventReaction ConditionsYieldReference
Three-Component Reaction Benzaldehyde derivatives, Malononitrile, PhenylhydrazineLDH@PTRMS@DCMBA@CuI nano catalystH₂O/EtOH55 °C, 15-27 min85-93%[1]
Three-Component Reaction Azo-linked aldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazineFe₃O₄@SiO₂@Tannic acidNone (Mechanochemical)80 °CHigh[2]
Three-Component Reaction Pyrazolecarbaldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazineFe₃O₄@SiO₂@vanillin@thioglycolic acid MNPsNone (Mechanochemical)Room TemperatureHigh[3][4][5]
Two-Step Synthesis Malononitrile dimer, Hydrazine hydrateNot specifiedNot specifiedNot specified82% (for dimer)[6]
II. Structural Confirmation: A Guide to Spectroscopic Analysis

The unambiguous confirmation of the synthesized 5-amino-pyrazole-4-carbonitrile structure relies on a combination of spectroscopic techniques. Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture.

Table 2: Spectroscopic Data for Representative 5-Amino-Pyrazole-4-Carbonitrile Derivatives

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)Reference
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 3292 (N-H), 3064 (O-H), 2390 (C≡N), 1602 (N=N)6.82 (t, 1H), 7.04–7.11 (m, 4H), 7.28 (t, 2H), 7.66 (dd, 2H), 7.80 (dd, 1H), 7.90 (dd, 2H), 8.25 (s, 2H, NH₂), 10.60 (s, 1H, OH)[2]
5-Amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile 3218 (N-H), 3035 (O-H), 2290 (C≡N), 1667 (N=N)2.23 (s, 3H, CH₃), 7.53 (s, 2H, NH₂), 6.92–7.10 (m, 5H), 7.46–7.56 (m, 3H), 7.68–7.78 (m, 2H), 8.22 (s, 1H), 10.23 (s, 1H, OH)[2]
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile 3345, 3199 (N-H), 2263, 2226, 2210 (C≡N)3.82 (s, 2H, CH₂), 8.9 & 9.0 (s, 2H, exchangeable, NH₂)[6]

Experimental Protocols

A. Synthesis Protocols

1. General Procedure for Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[1]

  • Step 1: To a test tube, add phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Step 2: Add H₂O/EtOH (0.5:0.5 mL) as the solvent.

  • Step 3: Stir the mixture at 55 °C using a magnetic stirrer.

  • Step 4: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5 mL).

  • Step 5: Upon completion, filter the catalyst from the reaction mixture.

  • Step 6: Evaporate the solvent under reduced pressure.

  • Step 7: Purify the crude product by column chromatography over silica gel.

2. Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer[6]

  • Step 1: Synthesize malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) according to established methods.

  • Step 2: To a solution of the malononitrile dimer (0.02 mol) in an appropriate solvent, add hydrazine hydrate.

  • Step 3: The reaction mixture is then processed to isolate the final product.

B. Analytical Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solids (KBr Pellet): Grind a small amount of the solid sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

    • Liquids/Solutions: Place a drop of the liquid sample between two KBr plates to form a thin film.[7]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or the solvent.

    • Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.[8]

2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).[6]

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a syringe filter (0.22 µm) if necessary.[10]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI).

    • Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.[10]

Visualizations

Synthesis_and_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structure Confirmation Reactants Aldehyde, Malononitrile, Hydrazine Reaction Three-Component Reaction Reactants->Reaction Catalyst Catalyst Catalyst->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 5-Amino- pyrazole-4-carbonitrile Purification->Pure_Product FTIR FT-IR Pure_Product->FTIR NMR ¹H & ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Confirmed_Structure Confirmed Structure FTIR->Confirmed_Structure NMR->Confirmed_Structure MS->Confirmed_Structure Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Final Product Aldehyde Benzaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Catalyst_React Catalyst Catalyst_React->Knoevenagel Arylidene Arylidene Malononitrile (Intermediate A) Knoevenagel->Arylidene Michael_Addition Michael Addition Arylidene->Michael_Addition Intermediate_B Intermediate B Michael_Addition->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_B->Cyclization Final_Product 5-Amino-pyrazole- 4-carbonitrile Cyclization->Final_Product Phenylhydrazine Phenylhydrazine Phenylhydrazine->Michael_Addition

References

Unveiling the Antifungal Potential of 5-Aminopyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor. Among the promising candidates, 5-aminopyrazole derivatives have emerged as a versatile scaffold exhibiting significant antifungal activity. This guide provides an objective comparison of the in vitro efficacy of various 5-aminopyrazole derivatives against clinically relevant fungal pathogens, supported by experimental data and detailed protocols.

Comparative Antifungal Activity

The antifungal efficacy of 5-aminopyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative 5-aminopyrazole derivatives against common fungal strains.

Derivative ClassSpecific DerivativeFungal StrainMIC (µg/mL)Reference
4-Thiocyanato-5-aminopyrazoles 5-Amino-3-methyl-1-phenylpyrazole-4-thiocyanateCandida albicansNot specified, but highly active[1][2]
5-Amino-3-methyl-1-phenylpyrazole-4-thiocyanateTrichophyton mentagrophytesNot specified, but highly active[1][2]
Simple N-phenyl amide of 5-amino-1,3-dimethyl pyrazole-4-carboxylic acid Compound E (Structure not fully specified)Not specifiedExhibited antifungal activity[3]
Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-b]pyrazoles Compounds 4, 5, 6, and 10Candida albicansModerate activity
Compounds 4, 5, 6, and 10Aspergillus nigerModerate activity
Various 5-Aminopyrazole Derivatives GeneralCandida spp.Generally active[4]
GeneralAspergillus spp.Generally active[4]

It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. However, the data consistently indicates that the 5-aminopyrazole scaffold is a promising starting point for the development of potent antifungal agents. In particular, the introduction of a thiocyanate group at the 4-position appears to confer high activity against both yeast and dermatophytes.[1][2]

Experimental Protocols

The determination of antifungal activity is a critical step in the evaluation of new compounds. The most commonly employed method is the broth microdilution assay, which is a standardized technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and for a sufficient duration to obtain mature, sporulating colonies.

  • A suspension of fungal spores or cells is prepared in sterile saline or broth.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the 5-aminopyrazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species, 28-30°C for dermatophytes) for a specified period (typically 24-48 hours for yeasts and longer for molds).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. Growth inhibition is typically assessed visually or by using a spectrophotometer to measure the optical density.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many 5-aminopyrazole derivatives is still under investigation. However, preliminary studies suggest that their antifungal effects may be attributed to the disruption of essential cellular processes in fungi.

One proposed mechanism involves the disruption of the fungal cell membrane . For instance, pyrazole-thiocyanates have been observed to cause significant alterations to the endomembrane system of dermatophytes, as revealed by electron microscopy.[2] This suggests that these compounds may interfere with the synthesis or integrity of the fungal cell membrane, leading to cell death.

Another potential target is the inhibition of key fungal enzymes . Pyrazole-containing compounds are known to inhibit various enzymes in other biological systems, and it is plausible that they could exert their antifungal effect by targeting enzymes essential for fungal survival.

Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by 5-aminopyrazole derivatives. Understanding these mechanisms is crucial for the rational design of more potent and selective antifungal drugs.

Below is a generalized workflow for the screening and evaluation of novel antifungal 5-aminopyrazole derivatives.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Development Synthesis Synthesis of 5-Aminopyrazole Derivatives Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Synthesis->Primary_Screening Test Compounds MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Cell_Membrane_Assay Cell Membrane Integrity Assays MIC_Determination->Cell_Membrane_Assay Potent Compounds Enzyme_Inhibition_Assay Enzyme Inhibition Assays MIC_Determination->Enzyme_Inhibition_Assay Lead_Optimization Lead Optimization Cell_Membrane_Assay->Lead_Optimization Mechanism Insights Enzyme_Inhibition_Assay->Lead_Optimization

Caption: Workflow for the discovery and development of novel 5-aminopyrazole antifungal agents.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 5-aminopyrazole derivatives, leading to fungal cell death.

Hypothetical_Antifungal_Pathway cluster_cell Fungal Cell Aminopyrazole 5-Aminopyrazole Derivative Target_Enzyme Essential Fungal Enzyme (e.g., in cell wall/membrane synthesis) Aminopyrazole->Target_Enzyme Inhibition Pathway_Intermediate Metabolic Pathway Intermediate Target_Enzyme->Pathway_Intermediate Blocked Cell_Death Fungal Cell Death Pathway_Intermediate->Cell_Death Depletion leads to

Caption: Hypothetical mechanism of action for a 5-aminopyrazole derivative.

References

A Comparative Guide to Pyrazole Synthesis: Evaluating Cost-Effectiveness for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The efficient and economical synthesis of this scaffold is therefore a critical consideration in research and development. This guide provides an objective comparison of the most common pyrazole synthesis routes, focusing on their cost-effectiveness, practicality, and overall efficiency. Experimental data, detailed protocols, and a clear visualization of the synthetic pathways are presented to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparison of Key Pyrazole Synthesis Routes

The following table summarizes the key quantitative aspects of the most prevalent pyrazole synthesis methodologies. The cost analysis is based on commercially available starting materials and reagents, and yields are representative of typical laboratory-scale syntheses.

Synthesis RouteKey ReactantsTypical Solvents & CatalystsReaction ConditionsTypical YieldsEstimated Cost per Mole of Pyrazole
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineEthanol, Acetic Acid (cat.)Reflux, 1-3 h80-95%~$10 - $30
Synthesis from α,β-Unsaturated Carbonyls α,β-Unsaturated aldehyde/ketone, HydrazineEthanol, Acetic AcidReflux, then oxidation (e.g., with air or a mild oxidant)60-85%~$15 - $40
1,3-Dipolar Cycloaddition Diazo compound, AlkyneVaries (e.g., ether, THF)Room temperature to reflux, 2-24 h70-95%~$50 - $150+
Multicomponent Synthesis Aldehyde, 1,3-Dicarbonyl, Hydrazine, etc.Varies (e.g., water, ethanol), often with a catalystVaries (room temp. to reflux), 1-12 h75-90%~$20 - $50

Disclaimer: The estimated costs are approximate and based on average prices of reagents from various suppliers. Actual costs may vary depending on the supplier, purity, and scale of the synthesis.

In-Depth Analysis of Synthesis Routes

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for preparing pyrazoles.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3]

Advantages:

  • High Yields: This method consistently delivers high yields of the desired pyrazole.[4]

  • Cost-Effective: The starting materials, such as acetylacetone and hydrazine hydrate, are readily available and relatively inexpensive.

  • Simple Procedure: The reaction is easy to set up and perform, often requiring simple reflux and crystallization for purification.[1]

Disadvantages:

  • Regioselectivity Issues: With unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.

  • Limited Substituent Diversity: The substitution pattern of the resulting pyrazole is directly determined by the starting 1,3-dicarbonyl compound.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This route involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine. The initial product is a pyrazoline, which is subsequently oxidized to the aromatic pyrazole.[1][5]

Advantages:

  • Readily Available Starting Materials: Chalcones and other α,β-unsaturated carbonyl compounds are easily prepared or commercially available.

  • Good Yields: The overall yields for the two-step process are generally good.

Disadvantages:

  • Two-Step Process: Requires an additional oxidation step, which can add to the reaction time and complexity.

  • Potential for Side Reactions: The oxidation step can sometimes lead to the formation of byproducts.

1,3-Dipolar Cycloaddition

This method, which includes the Pechmann pyrazole synthesis, is a powerful tool for constructing the pyrazole ring.[6][7][8] It involves the [3+2] cycloaddition of a diazo compound with an alkyne.

Advantages:

  • High Regioselectivity: This method often provides excellent control over the regiochemistry of the final product.

  • Broad Substrate Scope: A wide variety of substituted pyrazoles can be accessed by varying the diazo compound and the alkyne.

Disadvantages:

  • Cost and Stability of Starting Materials: Diazo compounds can be expensive and are often unstable, requiring careful handling. Alkynes can also be more costly than the starting materials for other methods.

  • Potentially Hazardous: Some diazo compounds are explosive and require specialized handling procedures.

Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to pyrazole synthesis by combining three or more starting materials in a single pot.[9]

Advantages:

  • High Atom Economy and Efficiency: MCRs are inherently efficient, reducing the number of synthetic steps and waste generated.

  • Access to Complex Molecules: This approach allows for the rapid assembly of complex and highly substituted pyrazoles.

  • Green Chemistry Potential: Many MCRs can be performed in environmentally friendly solvents like water or ethanol.[10]

Disadvantages:

  • Optimization can be Challenging: Finding the optimal conditions for a multicomponent reaction can be more complex than for a two-component reaction.

  • Purification can be Difficult: The reaction mixture can be complex, sometimes making the isolation of the desired product challenging.

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 3,5-dimethylpyrazole

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Hydrazine hydrate (0.5 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (0.1 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve acetylacetone in ethanol.

  • Add hydrazine hydrate dropwise to the solution with stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • Typical yield: 85-95%.

1,3-Dipolar Cycloaddition: Synthesis of a 1,3,5-Trisubstituted Pyrazole

Materials:

  • Hydrazonyl chloride (1 mmol)

  • Alkyne (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a solution of the hydrazonyl chloride and the alkyne in anhydrous toluene, add triethylamine at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Typical yield: 70-90%.

Visualization of Synthesis Evaluation

The following diagram illustrates the logical workflow for evaluating and selecting a pyrazole synthesis route based on key decision-making criteria.

Pyrazole_Synthesis_Evaluation start Define Target Pyrazole (Substitution Pattern) route_selection Select Potential Synthesis Routes start->route_selection knorr Knorr Synthesis route_selection->knorr unsat_carbonyl From Unsaturated Carbonyls route_selection->unsat_carbonyl dipolar 1,3-Dipolar Cycloaddition route_selection->dipolar mcr Multicomponent Synthesis route_selection->mcr evaluation Evaluate Routes Based On: knorr->evaluation unsat_carbonyl->evaluation dipolar->evaluation mcr->evaluation cost Cost-Effectiveness evaluation->cost yield_efficiency Yield & Efficiency evaluation->yield_efficiency safety_handling Safety & Handling evaluation->safety_handling scalability Scalability evaluation->scalability final_selection Select Optimal Route cost->final_selection yield_efficiency->final_selection safety_handling->final_selection scalability->final_selection

Caption: Workflow for selecting a pyrazole synthesis route.

Conclusion

The choice of a pyrazole synthesis route is a multifaceted decision that depends on the specific target molecule, available resources, and project goals.

  • For straightforward, cost-effective synthesis of simple pyrazoles, the Knorr synthesis remains an excellent choice.

  • When starting from readily available α,β-unsaturated ketones, the two-step synthesis offers a practical alternative.

  • For accessing complex, highly substituted pyrazoles with precise regiochemical control, 1,3-dipolar cycloaddition is a powerful, albeit more expensive, option.

  • Multicomponent reactions are increasingly attractive for their efficiency and alignment with green chemistry principles, particularly in the context of library synthesis and drug discovery.

By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for accessing this vital class of heterocyclic compounds.

References

A Comparative Guide to the ¹H NMR Spectral Data of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-reference of ¹H NMR data for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives. The information presented herein, supported by experimental data, facilitates the structural elucidation and purity assessment of this important class of heterocyclic compounds.

Comparative ¹H NMR Data Analysis

The following table summarizes the ¹H NMR spectral data for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and a selection of its substituted analogs. This allows for a direct comparison of chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). The data has been compiled from various cited research articles.

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm) and Multiplicity
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃3004.61 (s br, 2H, NH₂), 7.37-7.40 (d, J=9.18 Hz, 2H, CH), 7.00-7.03 (d, J=8.39 Hz, 2H, CH), 7.60 (s, 1H, CH)[1]
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrileCDCl₃3003.86 (s, 3H, CH₃), 4.61 (s br, 2H, NH₂), 7.00-7.03 (d, J=8.39 Hz, 2H, CH), 7.37-7.40 (d, J=9.18 Hz, 2H, CH), 7.60 (s, 1H, CH)[1]
5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileDMSO-d₆5006.82 (t, J=7.2 Hz, 1H), 7.04-7.11 (m, 4H), 7.28 (t, J=7.5 Hz, 2H), 7.66 (dd, J=6.3, 2.1 Hz, 2H), 7.80 (dd, J=8.7, 2.4 Hz, 1H), 7.90 (dd, J=6.3, 2.1 Hz, 2H), 8.25 (s, 2H, NH₂), 10.60 (s, 1H, OH)[2][3]
5-amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileDMSO-d₆5004.50 (s, 2H, NH₂), 6.80 (t, J=7.8 Hz, 1H), 7.06 (d, J=7.8 Hz, 2H), 7.16 (d, J=7.8 Hz, 1H), 7.27 (t, J=7.5 Hz, 2H), 7.36-7.55 (m, 2H), 7.68 (dd, J=7.5, 1.2 Hz, 2H), 7.80 (dd, J=7.8, 2.4 Hz, 1H), 8.28 (s, 1H, OH)[3]
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃2507.62 (t, J=11.5 Hz, 5H), 7.40-7.28 (m, 3H), 7.11 (d, J=8.0 Hz, 2H), 6.91 (d, J=7.7 Hz, 1H)[4]

Experimental Protocol for ¹H NMR Data Acquisition

The following is a generalized experimental protocol for acquiring ¹H NMR data for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its analogs, based on the methodologies reported in the cited literature.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 250, 300, or 500 MHz spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Standard acquisition parameters are used, including a 30-degree pulse width and a relaxation delay of 1-2 seconds.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) over a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the FID by applying a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J values) to aid in structural assignment.

Logical Workflow for ¹H NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of ¹H NMR data for the target compound and its analogs.

G ¹H NMR Data Cross-Referencing Workflow cluster_data_acquisition Data Acquisition cluster_literature_search Literature & Database Search cluster_data_analysis Data Analysis & Comparison cluster_reporting Reporting A Synthesize or Procure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile B Acquire ¹H NMR Spectrum (e.g., in CDCl₃) A->B E Extract Key Parameters: Chemical Shifts, Multiplicities, J-values B->E C Search for Published ¹H NMR Data of Target Compound D Search for ¹H NMR Data of Structurally Similar Compounds C->E D->E F Create Comparative Data Table E->F G Identify Spectral Differences & Structural Correlations F->G H Compile Comparison Guide G->H I Include Experimental Protocols & Workflow Diagram H->I

Caption: Workflow for ¹H NMR data acquisition, analysis, and comparison.

References

One-Pot vs. Stepwise Pyrazole Synthesis: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical consideration. This guide provides an objective comparison of one-pot and stepwise synthetic approaches to pyrazole synthesis, focusing on reaction yields and experimental methodologies. The data presented is collated from various studies to offer a comprehensive overview for strategic decision-making in synthetic chemistry.

The pyrazole nucleus is a foundational scaffold in a multitude of pharmaceuticals and agrochemicals. The choice between a one-pot or a stepwise synthetic strategy can significantly impact the overall efficiency, cost, and environmental footprint of producing these valuable compounds. While one-pot syntheses offer the allure of simplicity and reduced operational time, a traditional stepwise approach may provide greater control and potentially higher purity. This comparative analysis delves into the quantitative aspects of these methodologies.

Comparative Yield Data

The following table summarizes the reported yields for the synthesis of representative pyrazole derivatives via both one-pot and stepwise methods. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, this data is compiled from various sources to provide a comparative perspective.

Target Pyrazole DerivativeSynthesis MethodKey ReactantsCatalyst/ReagentYield (%)Reference(s)
1,3,5-Trisubstituted Pyrazoles One-Pot (Enzymatic)Benzaldehydes, Phenylhydrazines, β-NitrostyrenesImmobilized Thermomyces lanuginosus Lipase (TLL)49 - 90[1]
1,3,5-Triphenylpyrazole One-PotAcetophenone, Benzaldehyde, PhenylhydrazineN.O-5% hybrid catalyst74[2]
Celecoxib Stepwise (Optimized)p-Methylacetophenone, Ethyl trifluoroacetate, Sulfonamide-phenylhydrazine hydrochlorideBase (e.g., NaH, KH, LiH, CaH2)> 75[3]
Celecoxib Continuous Flow (3 steps)2-Bromo-3,3,3-trifluoropropene, Aldehyde, 4-Sulfamidophenylhydrazine-50 (overall)[4]
3,5-Diarylpyrazoles One-Pot2'-Hydroxychalcones, Hydrazine hydrateI2-DMSOExcellent
General Pyrazoles Stepwise (Knorr Synthesis)1,3-Dicarbonyl compounds, HydrazinesAcid catalystHigh[5][6][7][8]

Experimental Protocols

One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles (Enzymatic)

This protocol is based on the enzyme-catalyzed one-pot synthesis of 1,3,5-trisubstituted pyrazole derivatives.[1]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Substituted phenyl hydrazine hydrochloride (1 mmol)

  • β-nitrostyrene (1 mmol)

  • Immobilized Thermomyces lanuginosus lipase (TLL) on a metal-organic framework (TLL@MMI) (10 mg)

  • Ethanol (2 mL)

Procedure:

  • In a suitable reaction vessel, combine the substituted benzaldehyde, phenyl hydrazine hydrochloride, β-nitrostyrene, and TLL@MMI catalyst in ethanol.

  • Stir the reaction mixture at 45°C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Stepwise Synthesis of Pyrazoles (General Knorr Synthesis)

The Knorr pyrazole synthesis is a classic and widely used stepwise method.[5][6][7][8][9]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)

  • Acid catalyst (e.g., acetic acid)

  • Ethanol

Procedure:

  • Hydrazone Formation: Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol. Add a catalytic amount of acid. The reaction mixture is typically stirred, and the formation of the hydrazone intermediate can be monitored.

  • Cyclization and Dehydration: The reaction mixture is then heated, often under reflux, to facilitate intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

  • Isolation: After cooling, the product is typically isolated by precipitation, filtration, and can be further purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows for both the one-pot and stepwise pyrazole synthesis methodologies.

onepot_synthesis cluster_reactants Starting Materials cluster_process One-Pot Reaction Vessel cluster_product Final Product A Reactant A Reaction Simultaneous or Sequential Reactions A->Reaction B Reactant B B->Reaction C Reactant C C->Reaction Product Pyrazole Derivative Reaction->Product

One-Pot Pyrazole Synthesis Workflow

stepwise_synthesis cluster_reactants1 Step 1: Starting Materials cluster_process1 Step 1: Reaction cluster_intermediate Isolated Intermediate cluster_reactants2 Step 2: Reactant cluster_process2 Step 2: Reaction cluster_product Final Product R1 Reactant 1 P1 Intermediate Formation R1->P1 R2 Reactant 2 R2->P1 I1 Intermediate P1->I1 P2 Final Product Formation I1->P2 R3 Reactant 3 R3->P2 Product Pyrazole Derivative P2->Product

Stepwise Pyrazole Synthesis Workflow

References

Safety Operating Guide

Proper Disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

When handling this compound, it is crucial to adhere to strict safety protocols to mitigate potential hazards. This compound is classified as a potential irritant and may be harmful if ingested, inhaled, or comes into contact with skin. The following procedures are based on general safety data for similar pyrazole-based compounds and are intended to provide a framework for safe disposal. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be aware of the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard StatementDescriptionRecommended PPE
H302+H312+H332 Harmful if swallowed, in contact with skin, or if inhaled.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles.[2][3]
H315 Causes skin irritation.[1][2]Chemical-resistant gloves and lab coat.[2]
H319 Causes serious eye irritation.[2]Safety goggles or a face shield.[2][3]
H335 May cause respiratory irritation.[1]Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

1. Small Spills:

  • Evacuate and Ventilate: In the event of a small spill, evacuate personnel from the immediate area and ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels without appropriate precautions.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[2] All cleaning materials should also be disposed of as hazardous waste.

2. Unused or Waste Product:

  • Containerize: Place the unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The label should include the chemical name, concentration, and relevant hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

3. Disposal:

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess Assess Situation: Spill or Unused Product? spill Small Spill Occurs assess->spill Spill unused Unused/Waste Product assess->unused Unused absorb Absorb with Inert Material spill->absorb containerize Place in Labeled Hazardous Waste Container unused->containerize ppe->assess collect Collect into Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate store Store in Designated Hazardous Waste Area decontaminate->store containerize->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end End of Disposal Process dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard and Precautionary Data

A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practices. The following table summarizes the key hazard (H) and precautionary (P) statements for this compound and a structurally similar compound, providing a clear and immediate overview of potential risks.

Hazard StatementDescriptionPrecautionary StatementDescription
H302 Harmful if swallowedP261 Avoid breathing dust/fume/gas/mist/vapors/spray.
H312 Harmful in contact with skinP264 Wash skin thoroughly after handling.
H315 Causes skin irritationP271 Use only outdoors or in a well-ventilated area.
H319 Causes serious eye irritationP280 Wear protective gloves/protective clothing/eye protection/face protection.
H332 Harmful if inhaledP302+P352 IF ON SKIN: Wash with plenty of soap and water.
H335 May cause respiratory irritationP304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER or doctor if you feel unwell.
P321 Specific treatment (see supplemental first aid instructions on this label).
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps to be taken at each stage of the chemical's lifecycle in the laboratory.

Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Prepare PPE Prepare PPE Review SDS->Prepare PPE Prepare Work Area Prepare Work Area Prepare PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Safe handling workflow for the specified chemical.
Step-by-Step Guidance

1. Pre-Handling:

  • Review Safety Data Sheet (SDS): Before any work begins, all personnel must thoroughly read and understand the SDS for this compound.

  • Personal Protective Equipment (PPE) Preparation: Assemble and inspect all necessary PPE. This includes:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of damage before use.

    • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if dust generation is likely.

  • Work Area Preparation: Ensure a certified chemical fume hood is available and functioning correctly. The work surface should be clean and uncluttered. Have spill control materials readily accessible.

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula for handling the solid material. Avoid creating dust.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and secured. Use a closed or contained system whenever possible to prevent the release of vapors or dust.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Disposal:

    • Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Collect any liquid waste containing this chemical in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Disposal Protocol: All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Documentation: Record the use and disposal of the chemical in the laboratory's chemical inventory and waste logs.

By strictly adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and responsible chemical management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.